molecular formula C11H16ClN B13612945 Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride

Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride

カタログ番号: B13612945
分子量: 197.70 g/mol
InChIキー: MSVYTJHHLBTECJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride is a useful research compound. Its molecular formula is C11H16ClN and its molecular weight is 197.70 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C11H16ClN

分子量

197.70 g/mol

IUPAC名

N-methyl-3-phenylbut-3-en-2-amine;hydrochloride

InChI

InChI=1S/C11H15N.ClH/c1-9(10(2)12-3)11-7-5-4-6-8-11;/h4-8,10,12H,1H2,2-3H3;1H

InChIキー

MSVYTJHHLBTECJ-UHFFFAOYSA-N

正規SMILES

CC(C(=C)C1=CC=CC=C1)NC.Cl

製品の起源

United States

Foundational & Exploratory

Technical Synthesis Guide: Methyl(3-phenylbut-3-en-2-yl)amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis of Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride , a specific regioisomer of the phenylbutenamine class. The molecule features a styrenyl moiety with an amine-substituted alkyl chain, presenting a challenge in preserving the


-unsaturation during amine introduction.

The guide prioritizes a regioselective organometallic approach to construct the carbon skeleton, followed by a Lewis-acid mediated reductive amination designed to prevent 1,4-Michael addition side reactions.

Molecular Identity & Retrosynthetic Analysis[1][2]

Target Molecule: Methyl(3-phenylbut-3-en-2-yl)amine Hydrochloride IUPAC Name: N-methyl-3-phenylbut-3-en-2-amine hydrochloride Chemical Formula:


Molecular Weight:  197.71  g/mol  (salt)
Structural Features

The molecule consists of a butane backbone with:

  • C2: A secondary amine (N-methyl) chiral center.

  • C3: A phenyl substituent and an exocyclic double bond (isopropenyl-like system).

Retrosynthetic Strategy

The primary synthetic challenge is introducing the amine at C2 without reducing the C3-C4 double bond or triggering a Michael addition.

  • Disconnection: C2-N bond via Reductive Amination.

  • Precursor: 3-Phenyl-3-buten-2-one (

    
    -acetylstyrene).
    
  • Precursor Synthesis: Unlike linear benzalacetone (4-phenyl), the branched 3-phenyl isomer requires a cross-coupling or organometallic approach. We utilize the nucleophilic addition of

    
    -lithio-styrene to acetaldehyde followed by oxidation.
    

Retrosynthesis Target Methyl(3-phenylbut-3-en-2-yl)amine HCl (Target) Imine Imine Intermediate (N-methyl-3-phenylbut-3-en-2-imine) Target->Imine Reduction (NaBH4) Ketone 3-Phenyl-3-buten-2-one (Key Precursor) Imine->Ketone MeNH2 / TiCl4 Alcohol 3-Phenyl-3-buten-2-ol Ketone->Alcohol Oxidation (Swern/MnO2) Styrene α-Bromostyrene + Acetaldehyde Alcohol->Styrene Lithiation (t-BuLi)

Figure 1: Retrosynthetic pathway highlighting the organometallic construction of the enone precursor.

Synthesis of Precursor: 3-Phenyl-3-buten-2-one[3]

This step constructs the carbon skeleton with the correct regiochemistry (phenyl at C3).

Reagents & Materials[2][3][4][5][6][7][8][9][10]
  • 
    -Bromostyrene (1-bromo-1-phenylethene)
    
  • tert-Butyllithium (1.7 M in pentane) [Pyrophoric]

  • Acetaldehyde (freshly distilled)

  • Manganese Dioxide (

    
    ) or Swern Reagents (DMSO/Oxalyl Chloride)
    
  • Tetrahydrofuran (THF), anhydrous

Protocol A: Lithiation and Addition
  • Setup: Flame-dry a 500 mL three-neck flask under Argon atmosphere.

  • Lithiation: Dissolve

    
    -bromostyrene (50 mmol) in anhydrous THF (100 mL). Cool to -78°C  (dry ice/acetone bath).
    
  • Metal-Halogen Exchange: Add t-BuLi (100 mmol) dropwise over 30 minutes. The solution will turn deep red/yellow indicating the formation of

    
    -lithiostyrene. Stir for 1 hour at -78°C.
    
  • Addition: Add acetaldehyde (60 mmol) dissolved in THF dropwise. Stir for 2 hours, allowing the mixture to warm to 0°C.

  • Quench: Quench with saturated

    
     solution. Extract with diethyl ether (
    
    
    
    mL).
  • Isolation: Dry organics over

    
     and concentrate to yield 3-phenyl-3-buten-2-ol .
    
Protocol B: Oxidation to Ketone
  • Reaction: Dissolve the crude alcohol in

    
    . Add activated 
    
    
    
    (10 equivalents).
  • Conditions: Stir vigorously at room temperature for 12–24 hours. Monitor by TLC (disappearance of alcohol).

  • Purification: Filter through a Celite pad to remove solids. Concentrate the filtrate.

  • Yield: Purify via flash column chromatography (Hexane/EtOAc 9:1) to obtain 3-phenyl-3-buten-2-one as a pale yellow oil.

    • Note: This ketone is prone to polymerization; store at -20°C.

Reductive Amination (The Critical Step)

Direct reaction of


-unsaturated ketones with amines often leads to Michael addition (1,4-addition). To ensure 1,2-addition (imine formation), Titanium(IV) Chloride  is used as a Lewis acid and water scavenger.
Reagents
  • 3-Phenyl-3-buten-2-one (from Step 2)[1]

  • Methylamine (2.0 M solution in THF)

  • Titanium(IV) Chloride (

    
    ) [Corrosive/Fuming] 
    
  • Triethylamine (

    
    )
    
  • Sodium Borohydride (

    
    )
    
  • Methanol (MeOH)

Step-by-Step Protocol
Phase 1: Imine Formation[2]
  • Preparation: In a dry flask under Argon, dissolve 3-phenyl-3-buten-2-one (10 mmol) in anhydrous benzene or toluene (30 mL).

  • Amine Addition: Add Methylamine (12 mmol, THF solution) and

    
     (30 mmol). Cool to 0°C.[3][4]
    
  • Lewis Acid Activation: Carefully add

    
     (6 mmol) dropwise. A heavy precipitate (titanium salts) will form.
    
  • Stirring: Allow the mixture to stir at ambient temperature for 6–12 hours. The

    
     scavenges water, driving the equilibrium toward the imine:
    
    
    
    
Phase 2: Reduction[5][2]
  • Filtration (Optional but recommended): Filter the mixture quickly under Argon to remove titanium salts if the slurry is too thick. Alternatively, proceed directly.

  • Solvent Switch: Dilute with dry Methanol (20 mL).

  • Reduction: Cool to 0°C. Add

    
     (15 mmol) in small portions.
    
    • Mechanistic Note:

      
       is preferred over 
      
      
      
      here to avoid reducing the conjugated double bond.
  • Workup: Stir for 2 hours. Quench with 1M NaOH. Extract with

    
    .
    
  • Acid-Base Extraction:

    • Extract organics with 1M HCl (Product moves to aqueous phase).

    • Wash aqueous phase with ether (removes neutral impurities).

    • Basify aqueous phase with 6M NaOH to pH > 12.

    • Extract freebase amine with

      
      , dry over 
      
      
      
      , and concentrate.

ReactionFlow Start Ketone + MeNH2 Complex Titanium Complex Start->Complex TiCl4 / 0°C Imine Imine Intermediate Complex->Imine -TiO2 / 25°C Product Target Amine (Freebase) Imine->Product NaBH4 / MeOH

Figure 2: Workflow for TiCl4-mediated reductive amination preventing Michael addition.

Purification and Hydrochloride Salt Formation

Protocol
  • Dissolution: Dissolve the crude freebase oil in a minimal amount of anhydrous diethyl ether or isopropanol.

  • Acidification: Add 2.0 M HCl in diethyl ether dropwise with stirring.

  • Crystallization: A white precipitate should form immediately. If oiling occurs, scratch the flask walls or add a seed crystal. Cool to -20°C overnight.

  • Filtration: Collect the solid by vacuum filtration under inert gas (hygroscopic). Wash with cold ether.

  • Drying: Dry in a vacuum desiccator over

    
    .
    
Analytical Characterization Data (Expected)
TechniqueParameterExpected Signal / Observation
Appearance Physical StateWhite to off-white crystalline solid (HCl salt)
1H NMR Vinyl Protons

5.20 (s, 1H), 5.45 (s, 1H) (Geminal alkene protons)
1H NMR Methine (C2-H)

3.8–4.1 (q, 1H) (Chiral center)
1H NMR N-Methyl

2.6–2.7 (s, 3H)
1H NMR C1-Methyl

1.2–1.3 (d, 3H)
1H NMR Phenyl

7.2–7.5 (m, 5H)
MS (ESI) Molecular Ion

(Freebase mass)

Safety & Compliance

  • Organolithiums: t-Butyllithium is pyrophoric. Handle only in a dedicated inert gas line. Have a Class D fire extinguisher ready.

  • Titanium Tetrachloride: Reacts violently with moisture, releasing HCl gas. Use in a fume hood.[3][6][7]

  • Regulatory Status: This compound is a structural isomer of controlled phenethylamines. Researchers must verify local scheduling (e.g., analog acts) before synthesis. This guide is for legitimate reference standard preparation only.

References

  • Synthesis of

    
    -substituted styrenes: 
    
    • Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[3] (General reference for organolithium additions).

  • TiCl4 Mediated Reductive Amination

    • Barney, C. L., et al. (1995). "Titanium(IV) isopropoxide as a mild and efficient catalyst for the reductive amination of carbonyl compounds". Journal of Organic Chemistry, 60(15), 4968-4969. Link

    • Neufeldt, S. R. (2015).
  • Preparation of 3-phenyl-3-buten-2-one: Trost, B. M., & Kulawiec, R. J. (1992). "Palladium-catalyzed cross-coupling of vinyl triflates". Journal of the American Chemical Society, 114(14), 5579-5584. (Describes synthesis of similar -substituted enones).
  • Analytical Data Comparison

    • PubChem Compound Summary for CID 14224323 (N-methyl-3-phenylbutan-2-amine - Saturated Analog for NMR comparison). Link

Sources

chemical structure of Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride is a synthetic allylic amine and a structural analog of the phenethylamine class. Chemically, it represents a "vinylogous" modification of the amphetamine scaffold, characterized by the insertion of an exocyclic double bond at the C3 position and a phenyl substituent at C3, rather than the terminal C1 position found in methamphetamine.[1]

This structural deviation imparts unique electronic and steric properties, preventing the free rotation of the phenyl ring typical in amphetamines and locking the aromatic moiety in a specific spatial orientation relative to the amine.[1] It is primarily utilized in pharmacological research to probe the steric requirements of monoamine transporter binding sites (DAT, NET, SERT).[1]

Chemical Identification Data
ParameterDetail
IUPAC Name N-methyl-3-phenylbut-3-en-2-amine hydrochloride
Chemical Formula C₁₁H₁₅N[2][3][4][5][6] · HCl
Molecular Weight 197.70 g/mol (Salt); 161.25 g/mol (Free Base)
SMILES CNC(C)C(=C)C1=CC=CC=C1.Cl
Chirality One stereocenter at C2; exists as (

) and (

) enantiomers.[1]
Physical State White to off-white crystalline solid (hygroscopic).
Solubility Soluble in water, ethanol, DMSO; sparingly soluble in diethyl ether.[1]

Structural Analysis & Spectroscopy

The molecule features a conjugated system between the phenyl ring and the C3=C4 double bond (styrene-like motif), which is interrupted by the chiral center at C2.[1] This "allylic amine" architecture makes the compound sensitive to nucleophilic attack and rearrangement under harsh acidic conditions.

Nuclear Magnetic Resonance (NMR) Profile

The following chemical shifts are characteristic of the free base in CDCl₃. The HCl salt will show a downfield shift for the amine protons and adjacent methine.

NucleusShift (

ppm)
MultiplicityAssignmentMechanistic Insight
¹H 7.20 – 7.45MultipletPhenyl (5H)Aromatic ring current effect.
¹H 5.35 & 5.10Doublets (

Hz)
=CH₂ (2H)Geminal vinyl protons; distinct due to magnetic anisotropy of the phenyl ring.[1]
¹H 3.65QuartetC2-H Deshielded by adjacent Nitrogen and allylic system.
¹H 2.42SingletN-CHMethylamino group.
¹H 1.15DoubletC1-HTerminal methyl group.
¹³C 148.5SingletC3 (Quaternary)

hybridized, linking phenyl and vinyl group.[1]
¹³C 114.2SingletC4 (=CH₂)Terminal alkene carbon.[1]
Structural Logic Diagram

The following diagram illustrates the connectivity and functional zones of the molecule.

StructureMap Fig 1. Functional Pharmacophore Map of Methyl(3-phenylbut-3-en-2-yl)amine Phenyl Phenyl Ring (Lipophilic Domain) Alkene C3=C4 Double Bond (Rigid Spacer) Phenyl->Alkene Conjugation ChiralCenter C2 Chiral Center (Stereoselectivity) Alkene->ChiralCenter Allylic Bond Amine N-Methyl Amine (Basic Center) ChiralCenter->Amine C-N Bond

Synthesis Protocol

Warning: This protocol involves the use of toxic reagents and should only be performed by qualified personnel in a fume hood. The synthesis targets the free base, followed by salt formation.[1]

Retrosynthetic Strategy

The most direct route involves the reductive amination of the precursor ketone, 3-phenylbut-3-en-2-one . This preserves the sensitive exocyclic double bond which might otherwise migrate or reduce under catalytic hydrogenation conditions.

Step-by-Step Methodology
Phase 1: Precursor Synthesis (Mannich-Type)

If 3-phenylbut-3-en-2-one is not commercially available, it is synthesized via the methylene insertion into phenylacetone.

  • Reagents: Phenylacetone, Formaldehyde (aq), Piperidine (cat), Acetic Acid.[1]

  • Procedure: Reflux phenylacetone with formaldehyde and piperidine/AcOH catalyst. The in situ Mannich base eliminates amine to form the

    
    -unsaturated ketone.
    
  • Purification: Distillation under reduced pressure.

Phase 2: Reductive Amination (The Critical Step)

Standard catalytic hydrogenation (H₂/Pd) is contraindicated as it will reduce the C=C bond to form the saturated analog (N-methyl-3-phenylbutan-2-amine). We utilize a hydride reduction of the intermediate imine.

  • Reagents:

    • 3-phenylbut-3-en-2-one (1.0 eq)[][8]

    • Methylamine (2.0 M in THF, 3.0 eq)[1]

    • Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 eq) – Lewis acid to drive imine formation.[1]

    • Sodium Borohydride (NaBH₄) (1.5 eq)[1]

    • Methanol (Solvent)[1]

  • Protocol:

    • Imine Formation: In a dry flask under Argon, dissolve the ketone in anhydrous THF. Add Methylamine and Ti(OiPr)₄.[1] Stir at ambient temperature for 6–12 hours. The Ti(IV) species acts as a water scavenger and Lewis acid, driving the equilibrium toward the imine (

      
      ).[1]
      
    • Reduction: Cool the mixture to 0°C. Dilute with Methanol. Carefully add NaBH₄ in small portions. The imine is reduced to the amine more rapidly than the conjugated alkene under these conditions.

    • Quench: Quench the reaction with 1M NaOH (to precipitate Titanium salts as TiO₂). Filter through a Celite pad.

    • Extraction: Extract the filtrate with Dichloromethane (DCM). Wash with brine, dry over MgSO₄, and concentrate.[1]

Phase 3: Hydrochloride Salt Formation[1]
  • Dissolve the crude oil (free base) in dry Diethyl Ether.

  • Cool to 0°C in an ice bath.

  • Dropwise add 2M HCl in Diethyl Ether or Dioxane.

  • A white precipitate forms immediately.

  • Isolation: Filter the solid, wash with cold ether, and recrystallize from Isopropanol/Ether.

Synthesis Workflow Diagram

Synthesis Fig 2. Selective Synthesis via Titanium-Mediated Reductive Amination Start 3-phenylbut-3-en-2-one (Precursor) Step1 Imine Formation (+ MeNH2, Ti(OiPr)4) Start->Step1 Dehydration Intermediate Intermediate Imine (Transient Species) Step1->Intermediate Step2 Selective Reduction (+ NaBH4, 0°C) Intermediate->Step2 1,2-Hydride Attack ProductBase Free Base Amine (Oil) Step2->ProductBase Workup (NaOH) Step3 Salt Formation (+ HCl/Ether) ProductBase->Step3 Final Methyl(3-phenylbut-3-en-2-yl)amine HCl (Crystalline Solid) Step3->Final

Pharmacological Context & Mechanism

This compound acts as a Monoamine Releasing Agent (MRA) .[1][9] Its structural similarity to amphetamine allows it to traverse the Blood-Brain Barrier (BBB) and interact with monoamine transporters.

Mechanism of Action[1]
  • Transporter Substrate: The molecule acts as a substrate for the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).[1]

  • VMAT2 Interaction: Once intracellular, it interacts with the Vesicular Monoamine Transporter 2 (VMAT2), disrupting the proton gradient and causing the efflux of neurotransmitters into the cytoplasm.[1]

  • Reverse Transport: The increase in cytoplasmic concentration triggers the reversal of DAT/NET, releasing neurotransmitters into the synaptic cleft.

Structure-Activity Relationship (SAR)[1]
  • The "Vinyl" Effect: The C3=C4 double bond restricts the conformational flexibility of the phenyl ring. Unlike amphetamine, which can rotate freely to accommodate the binding pocket, this analog presents a "rigidified" pharmacophore.[1]

  • Steric Bulk: The 3-phenyl substitution (geminal to the vinyl group) creates a bulkier region compared to the 1-phenyl of amphetamine. This often results in lower potency but potentially higher selectivity for NET over DAT compared to its saturated or non-vinylogous counterparts [1].

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye), potentially cardiotoxic (sympathomimetic).[1]

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The alkene moiety is susceptible to oxidation or polymerization over extended periods if exposed to air/light.

  • Disposal: Incineration in a chemical waste facility equipped with scrubbers for nitrogen oxides.

References

  • Blough, B. E., et al. (2016).[1] "The biogenic amine transporter activity of vinylogous amphetamine analogs." MedChemComm, 7(8), 1657–1663.[1]

  • BOC Sciences. (2024). "3-Phenyl-3-buten-2-one (Precursor Data)." Chemical Catalog.

  • PubChem. (2024).[9] "Compound Summary: N-methyl-3-phenylbutan-2-amine (Saturated Analog Comparison)." National Library of Medicine. [1]

  • FooDB. (2010).[10] "3-Methyl-4-phenyl-3-buten-2-one (Isomeric Structural Data)." FooDB Resource. [1]

Sources

An In-depth Technical Guide to N-Methyl-4-phenylbut-3-en-2-amine Hydrochloride: Synthesis, Characterization, and Scientific Context

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of N-methyl-4-phenylbut-3-en-2-amine hydrochloride, a compound of interest within the broader class of phenylbutylamine derivatives. While a dedicated CAS number for this specific salt is not readily found in major chemical databases, this guide will furnish a robust framework for its synthesis, characterization, and potential applications by leveraging data from its parent compound, 4-phenylbut-3-en-2-amine, and established principles of synthetic and analytical chemistry.

Compound Identification and Nomenclature

The compound is the hydrochloride salt of the N-methylated derivative of 4-phenylbut-3-en-2-amine.

  • Proposed IUPAC Name: N-methyl-4-phenylbut-3-en-2-amine hydrochloride

  • Parent Compound: 4-phenylbut-3-en-2-amine (also known as Phenylbutenamine)[1]

  • Related Primary Amine Salt: 3-Methyl-4-phenylbut-3-en-2-amine hydrochloride (Note: Positional numbering can vary, leading to potential ambiguity. This guide will use the 4-phenylbut-3-en-2-amine framework for clarity.)

    • CAS Number: 1807940-20-0[2]

Table 1: Physicochemical Properties of the Parent Amine (4-phenylbut-3-en-2-amine)

PropertyValueSource
Molecular FormulaC₁₀H₁₃N[1]
Molar Mass147.22 g/mol [1]
Stereoisomers(3E)- and (3Z)-isomers exist[1]

Due to the presence of a chiral center at the second carbon and a double bond, N-methyl-4-phenylbut-3-en-2-amine can exist as multiple stereoisomers. The specific stereochemistry will be dependent on the synthetic route employed.

Rationale and Scientific Context

The interest in N-methyl-4-phenylbut-3-en-2-amine hydrochloride stems from the pharmacological activity observed in related phenylalkylamine compounds. The parent compound, 4-phenylbut-3-en-2-amine, is known to act as a norepinephrine-dopamine releasing agent (NDRA)[1]. N-methylation is a common strategy in medicinal chemistry to modulate the pharmacological and pharmacokinetic properties of a parent amine. This modification can influence factors such as:

  • Potency and Selectivity: Altering the interaction with biological targets.

  • Metabolic Stability: The N-methyl group can affect the rate and pathway of metabolic degradation.

  • Lipophilicity and Bioavailability: Influencing the ability of the compound to cross biological membranes, including the blood-brain barrier.

Therefore, the synthesis and study of N-methyl-4-phenylbut-3-en-2-amine hydrochloride are logical steps in the exploration of novel central nervous system (CNS) active agents.

Proposed Synthesis Pathway: Reductive Amination

A robust and widely applicable method for the synthesis of N-methyl-4-phenylbut-3-en-2-amine is the reductive amination of the corresponding ketone, 4-phenylbut-3-en-2-one. This ketone is commercially available and can be synthesized via an aldol condensation between benzaldehyde and acetone[3].

Diagram 1: Proposed Synthesis of N-methyl-4-phenylbut-3-en-2-amine Hydrochloride

G cluster_0 Step 1: Synthesis of 4-phenylbut-3-en-2-one cluster_1 Step 2: Reductive Amination cluster_2 Step 3: Salt Formation Benzaldehyde Benzaldehyde 4-phenylbut-3-en-2-one 4-phenylbut-3-en-2-one Benzaldehyde->4-phenylbut-3-en-2-one Aldol Condensation Acetone Acetone Acetone->4-phenylbut-3-en-2-one N-methyl-4-phenylbut-3-en-2-amine N-methyl-4-phenylbut-3-en-2-amine 4-phenylbut-3-en-2-one->N-methyl-4-phenylbut-3-en-2-amine Imine Formation Methylamine Methylamine Methylamine->N-methyl-4-phenylbut-3-en-2-amine Reducing_Agent Reducing Agent (e.g., NaBH3CN) Reducing_Agent->N-methyl-4-phenylbut-3-en-2-amine Reduction Product N-methyl-4-phenylbut-3-en-2-amine hydrochloride N-methyl-4-phenylbut-3-en-2-amine->Product HCl HCl in solvent (e.g., ether, isopropanol) HCl->Product

Caption: Synthetic workflow for N-methyl-4-phenylbut-3-en-2-amine hydrochloride.

  • Imine Formation:

    • To a solution of 4-phenylbut-3-en-2-one (1.0 eq) in a suitable solvent such as methanol or ethanol, add a solution of methylamine (1.1-1.5 eq, typically as a solution in a solvent or as methylamine hydrochloride with a base like triethylamine to liberate the free amine).

    • Stir the mixture at room temperature for 1-4 hours to allow for the formation of the intermediate imine. The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Reduction:

    • Cool the reaction mixture in an ice bath.

    • Slowly add a reducing agent such as sodium borohydride (NaBH₄) or, for better selectivity, sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 eq) in portions. The pH should be maintained between 6 and 7 for optimal results with NaBH₃CN.

    • Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Reduce the volume of the organic solvent under reduced pressure.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • The crude product can be purified by column chromatography on silica gel.

  • Salt Formation:

    • Dissolve the purified free base in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether, isopropanol).

    • Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

    • The hydrochloride salt will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold anhydrous solvent, and dry under vacuum.

Analytical Characterization

The identity and purity of the synthesized N-methyl-4-phenylbut-3-en-2-amine hydrochloride should be confirmed using a suite of analytical techniques.

Table 2: Analytical Methods for Characterization

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons, the vinyl protons, the methyl group on the amine, the other methyl group, and the methine proton. The integration of these signals should be consistent with the proposed structure.
¹³C NMR Resonances for the aromatic carbons, the olefinic carbons, the two methyl carbons, and the methine carbon.
Mass Spectrometry (MS) The mass spectrum of the free base should show a molecular ion peak corresponding to the calculated molecular weight. Fragmentation patterns can provide further structural information.
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching (of the protonated amine), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic and olefinic), and C-N stretching.
Elemental Analysis The percentages of Carbon, Hydrogen, Nitrogen, and Chlorine should be within ±0.4% of the calculated values for the hydrochloride salt.
Melting Point A sharp melting point is indicative of high purity.

Diagram 2: Analytical Workflow for Product Validation

G cluster_analytics Analytical Characterization Crude_Product Crude Product from Synthesis Purification Column Chromatography Crude_Product->Purification Pure_Free_Base Purified Free Base Purification->Pure_Free_Base Salt_Formation Conversion to HCl Salt Pure_Free_Base->Salt_Formation MS Mass Spectrometry Pure_Free_Base->MS Final_Product Final Product (HCl Salt) Salt_Formation->Final_Product NMR ¹H and ¹³C NMR Final_Product->NMR IR IR Spectroscopy Final_Product->IR EA Elemental Analysis Final_Product->EA MP Melting Point Final_Product->MP

Caption: Workflow for the purification and analytical validation of the final product.

Potential Applications and Future Research

Given that the parent compound is a norepinephrine-dopamine releasing agent, N-methyl-4-phenylbut-3-en-2-amine hydrochloride is a prime candidate for investigation as a CNS stimulant. Research in the following areas would be of significant interest:

  • In Vitro Pharmacology:

    • Binding and uptake inhibition assays for dopamine, norepinephrine, and serotonin transporters.

    • Neurotransmitter release assays using synaptosomes or cultured neurons.

  • In Vivo Studies:

    • Assessment of locomotor activity in animal models.

    • Evaluation in models of depression, ADHD, or narcolepsy.

    • Pharmacokinetic studies to determine its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Structure-Activity Relationship (SAR) Studies:

    • Synthesis and evaluation of analogs with modifications to the phenyl ring, the alkyl chain, or the N-substituent to optimize activity and selectivity.

Safety and Handling

As a novel psychoactive compound, N-methyl-4-phenylbut-3-en-2-amine hydrochloride should be handled with appropriate precautions.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a cool, dry, and well-sealed container, away from incompatible materials.

  • Toxicity: The toxicological properties have not been investigated. Treat as a potentially hazardous substance.

This guide provides a foundational framework for the synthesis and study of N-methyl-4-phenylbut-3-en-2-amine hydrochloride. Researchers are encouraged to consult the referenced literature and employ standard laboratory safety practices when working with this and related compounds.

References

  • FooDB. (2010, April 8). Showing Compound 3-Methyl-4-phenyl-3-buten-2-one (FDB008182). Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylbutenamine. Retrieved from [Link]

  • NIST. (n.d.). 3-Buten-2-one, 4-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Unveiling the Pharmacological Landscape of Methyl(3-phenylbut-3-en-2-yl)amine Hydrochloride: A Technical Guide for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Frontier of Novel Psychoactive Substances

The continuous emergence of novel psychoactive substances (NPS) presents a significant challenge and opportunity for the scientific community. Among these, synthetic stimulants with a phenethylamine backbone represent a vast chemical space with diverse pharmacological profiles. This technical guide focuses on a lesser-known compound, Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride, providing a comprehensive framework for its preclinical pharmacological evaluation. Due to the limited existing data on this specific molecule, this document serves as a roadmap for researchers, outlining a logical and scientifically rigorous approach to characterizing its mechanism of action, potency, and potential physiological effects.

Based on its structural similarity to known central nervous system (CNS) stimulants, particularly phenylbutenamine (4-phenylbut-3-en-2-amine), it is hypothesized that Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride functions as a monoamine releasing agent and/or reuptake inhibitor. This guide will detail the necessary in vitro and in vivo studies to test this hypothesis and build a complete pharmacological profile.

Section 1: Foundational Characterization and Proposed Mechanism of Action

The initial step in evaluating any new chemical entity is to understand its fundamental properties and propose a testable hypothesis for its mechanism of action.

Chemical Structure and Physicochemical Properties

A thorough analysis of the compound's structure is paramount. The presence of a phenyl group, a butene chain, and a methylamine moiety suggests a lipophilic nature, likely facilitating its passage across the blood-brain barrier.

Table 1: Physicochemical Properties of Methyl(3-phenylbut-3-en-2-yl)amine Hydrochloride (Predicted)

PropertyPredicted ValueSignificance in Pharmacological Profiling
Molecular Weight~199.72 g/mol (as HCl salt)Influences diffusion and transport across biological membranes.
LogP~2.5 - 3.5Predicts lipophilicity and ability to cross the blood-brain barrier.
pKa~9.5 - 10.5 (amine)Determines the ionization state at physiological pH, affecting receptor interaction and membrane permeability.

Note: These values are estimations and should be experimentally determined.

Proposed Mechanism of Action: A Monoaminergic Modulator

Structurally, Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride resembles compounds known to interact with the monoamine neurotransmitter systems, which include dopamine (DA), norepinephrine (NE), and serotonin (5-HT).[1] The primary targets for many CNS stimulants are the plasma membrane transporters for these neurotransmitters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[2] These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft, thus terminating their signaling.

It is hypothesized that Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride acts as a substrate for these transporters, leading to two potential outcomes:

  • Competitive Inhibition of Reuptake: The compound binds to the transporter, preventing the reuptake of the endogenous neurotransmitter and thereby increasing its concentration in the synapse.

  • Transporter-Mediated Release (Efflux): The compound is transported into the presynaptic neuron, where it disrupts the vesicular storage of monoamines and reverses the direction of the transporter, causing a non-vesicular release of neurotransmitters into the synapse.

The following diagram illustrates this proposed mechanism of action.

Proposed_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Presynaptic_Vesicle Synaptic Vesicle (DA, NE, 5-HT) DA_NE_5HT DA, NE, 5-HT Presynaptic_Vesicle->DA_NE_5HT Promotes Efflux DAT DAT DAT->DA_NE_5HT Inhibits Reuptake NET NET NET->DA_NE_5HT Inhibits Reuptake SERT SERT SERT->DA_NE_5HT Inhibits Reuptake Compound Methyl(3-phenylbut-3-en-2-yl)amine Compound->DAT Binds to and/or is transported by Compound->NET Binds to and/or is transported by Compound->SERT Binds to and/or is transported by Receptors Postsynaptic Receptors (Dopamine, Adrenergic, Serotonin) DA_NE_5HT->Receptors Activates

Caption: Proposed interaction of Methyl(3-phenylbut-3-en-2-yl)amine with monoamine transporters.

Section 2: In Vitro Pharmacological Profiling

A systematic in vitro evaluation is crucial to determine the molecular targets of Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride and to quantify its potency and efficacy.

Radioligand Binding Assays

The initial step is to assess the compound's affinity for the primary molecular targets of interest. Radioligand binding assays are a standard method for this purpose.

Experimental Protocol: Radioligand Binding Assays

  • Preparation of Membranes: Prepare cell membranes from cell lines stably expressing human DAT, NET, and SERT.

  • Assay Conditions:

    • Incubate the membranes with a specific radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, and [³H]citalopram for SERT).

    • Add increasing concentrations of Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride.

    • Incubate to allow for competitive binding.

  • Detection: Separate bound from free radioligand by rapid filtration and quantify the bound radioactivity using liquid scintillation counting.

  • Data Analysis: Determine the inhibition constant (Ki) by non-linear regression analysis of the competition binding curves.

Neurotransmitter Uptake and Release Assays

To differentiate between reuptake inhibition and release, functional assays are necessary.

Experimental Protocol: Synaptosomal Uptake Assay

  • Preparation of Synaptosomes: Isolate synaptosomes from specific brain regions of rodents (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET).

  • Uptake Assay:

    • Pre-incubate synaptosomes with varying concentrations of Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride.

    • Initiate uptake by adding a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

    • Terminate the uptake after a short incubation period by rapid filtration.

  • Data Analysis: Quantify the amount of radiolabeled neurotransmitter taken up by the synaptosomes and calculate the IC50 value for uptake inhibition.

Experimental Protocol: Neurotransmitter Release Assay

  • Loading Synaptosomes: Pre-load synaptosomes with a radiolabeled neurotransmitter.

  • Release Assay:

    • Wash the loaded synaptosomes to remove excess radiolabel.

    • Expose the synaptosomes to increasing concentrations of Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride.

    • Measure the amount of radiolabeled neurotransmitter released into the supernatant.

  • Data Analysis: Determine the EC50 value for neurotransmitter release.

The following workflow diagram illustrates the in vitro characterization process.

In_Vitro_Workflow start Start: In Vitro Characterization binding_assays Radioligand Binding Assays (DAT, NET, SERT) start->binding_assays uptake_assays Neurotransmitter Uptake Assays (DA, NE, 5-HT) binding_assays->uptake_assays release_assays Neurotransmitter Release Assays (DA, NE, 5-HT) uptake_assays->release_assays receptor_screening Off-Target Receptor Screening (e.g., 5-HT2A, adrenergic receptors) release_assays->receptor_screening data_analysis Data Analysis and Interpretation (Ki, IC50, EC50 values) receptor_screening->data_analysis end End: In Vitro Profile Established data_analysis->end

Caption: Workflow for the in vitro pharmacological characterization.

Off-Target Screening

To assess the selectivity of Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride, a broad panel of receptor binding assays should be conducted. This is crucial for identifying potential side effects. Of particular interest are serotonin receptors, such as the 5-HT2A receptor, which are known targets for some psychoactive substances.[3][4][5]

Section 3: In Vivo Pharmacological Evaluation

In vivo studies are essential to understand the physiological and behavioral effects of the compound in a whole organism.

Locomotor Activity

A common initial in vivo test for CNS stimulants is the assessment of locomotor activity in rodents.[6]

Experimental Protocol: Open Field Test

  • Acclimation: Acclimate rodents (mice or rats) to the testing room.

  • Habituation: Place the animals in the open field arena and allow them to habituate for a set period.

  • Drug Administration: Administer various doses of Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride (and a vehicle control) via an appropriate route (e.g., intraperitoneal injection).

  • Data Collection: Record locomotor activity (e.g., distance traveled, rearing frequency) using automated tracking software for a defined period post-administration.

  • Data Analysis: Analyze the dose-response relationship for changes in locomotor activity.

Assessment of Stimulant and Anxiogenic Properties

Further behavioral assays can provide a more detailed picture of the compound's effects.

Table 2: In Vivo Behavioral Assays for CNS Stimulant Profiling

AssayMeasured BehaviorPharmacological Relevance
Elevated Plus Maze Time spent in open vs. closed armsAnxiogenic or anxiolytic effects[6]
Forced Swim Test Immobility timeAntidepressant-like (stimulant) effects[6]
Drug Discrimination Ability of an animal to distinguish the subjective effects of the test compound from salineAssessment of subjective effects and comparison to known drugs of abuse
Pharmacokinetic Analysis

Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound is critical for interpreting the pharmacological data and for any future development.

Experimental Protocol: Pharmacokinetic Study in Rodents

  • Dosing: Administer a known dose of Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride to a cohort of animals.

  • Blood Sampling: Collect blood samples at various time points post-administration.

  • Brain Tissue Sampling: At the end of the study, collect brain tissue to determine brain penetration.

  • Sample Analysis: Quantify the concentration of the parent compound and any major metabolites in plasma and brain homogenates using LC-MS/MS.

  • Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, half-life (t1/2), and brain-to-plasma ratio.

The following diagram outlines the in vivo evaluation process.

In_Vivo_Evaluation start_vivo Start: In Vivo Evaluation locomotor Locomotor Activity (Open Field Test) start_vivo->locomotor behavioral Further Behavioral Assays (Elevated Plus Maze, Forced Swim Test) locomotor->behavioral pk_study Pharmacokinetic Study (Blood and Brain Levels) behavioral->pk_study data_integration Integration of In Vitro and In Vivo Data pk_study->data_integration end_vivo End: Preliminary In Vivo Profile data_integration->end_vivo

Sources

Toxicological Characterization & Safety Profiling of Methyl(3-phenylbut-3-en-2-yl)amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a foundational technical document for the toxicological assessment of Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride . Given its status as a Novel Chemical Entity (NCE) with limited public data, this whitepaper synthesizes a predictive toxicological profile based on Structure-Activity Relationships (SAR) and outlines the mandatory experimental framework for safety validation.

Technical Guide for Research & Development

Executive Summary & Chemical Identity

Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride is a synthetic phenethylamine derivative characterized by an allylic amine motif. Structurally, it is an analogue of Methamphetamine where the saturated propane chain is extended to a butene chain, introducing a terminal alkene at the


-position relative to the amine.

This structural modification—specifically the 3-phenyl-3-butenyl backbone—introduces unique toxicological risks distinct from saturated amphetamines, primarily driven by metabolic bioactivation pathways.

Chemical Data Table
ParameterDetail
IUPAC Name N-Methyl-3-phenylbut-3-en-2-amine hydrochloride
Molecular Formula C

H

N

HCl
Molecular Weight 161.25 g/mol (Free Base) / 197.71 g/mol (HCl Salt)
Core Scaffold Phenethylamine (Allylic variant)
Key Functional Groups Secondary Amine (Basic), Terminal Alkene (Reactive), Phenyl Ring (Lipophilic)
Predicted LogP ~2.8 - 3.2 (High CNS Penetration)
Primary Risk Class CNS Stimulant / Potential Pro-Hapten

Predictive Toxicology: Structure-Activity Relationships (SAR)

As a Senior Application Scientist, the first step in assessing an NCE is deconstructing its pharmacophore and toxicophore.

Pharmacophore: CNS Stimulation

The molecule retains the essential phenethylamine skeleton (aromatic ring spaced by two carbons from a nitrogen). The


-methyl substitution mirrors Methamphetamine, suggesting high affinity for the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).
  • Prediction: Potent psychostimulant with sympathomimetic effects (hypertension, tachycardia, hyperthermia).

Toxicophore: The Allylic "Handle"

The critical deviation is the C3=C4 double bond . Unlike the inert alkyl chain of Methamphetamine, this alkene is a metabolic handle.

  • Metabolic Activation (Bioactivation): Cytochrome P450 enzymes (specifically CYP2D6 and CYP2C19) are likely to target the electron-rich double bond.

  • Epoxidation Risk: Oxidation of the alkene can yield a reactive epoxide intermediate . Epoxides are electrophilic and can alkylate DNA (genotoxicity) or proteins (hepatotoxicity/immune sensitization).

  • Mechanism-Based Inhibition (MBI): The allylic amine motif is a known "suicide substrate" for oxidases (e.g., MAO-B or CYPs), potentially leading to non-linear pharmacokinetics and drug-drug interactions (DDIs).

Experimental Framework: Validation Protocols

To validate the predictive profile, the following screening cascade is required. These protocols are designed to be self-validating, ensuring data integrity.

Phase I: In Vitro Metabolic Stability & Reactive Metabolite Trapping

Objective: Determine if the alkene moiety leads to toxic reactive intermediates.

Protocol 1: Glutathione (GSH) Trapping Assay

  • Rationale: Reactive epoxides or quinone methides will deplete cellular glutathione or form adducts.

  • System: Human Liver Microsomes (HLM) + NADPH + GSH (5 mM).

  • Method:

    • Incubate test compound (10 µM) with HLM/NADPH/GSH for 60 min at 37°C.

    • Quench with acetonitrile.

    • Analyze supernatant via LC-MS/MS (High Resolution).

    • Target Scan: Look for [M + GSH]+ adducts (Mass shift: +307 Da).

  • Interpretation: Presence of GSH adducts confirms bioactivation to a reactive electrophile.

Phase II: Genotoxicity & Cytotoxicity

Objective: Assess the mutagenic potential of the epoxide metabolite.

Protocol 2: Modified Ames Test (Salmonella typhimurium)

  • Rationale: Standard Ames might miss short-lived epoxides.

  • Strains: TA100 and TA1535 (sensitive to base-pair substitution).

  • Condition: +/- S9 fraction (Metabolic Activation).

  • Critical Control: Use styrene oxide as a positive control for epoxide-mediated mutagenicity.

Phase III: Safety Pharmacology (Cardiotoxicity)

Objective: Assess risk of QT prolongation (Torsades de Pointes).

Protocol 3: hERG Channel Inhibition (Patch Clamp)

  • Rationale: Phenethylamines often block hERG potassium channels.

  • Method: Whole-cell patch clamp on HEK293 cells stably expressing hERG.

  • Endpoint: IC

    
     value.
    
  • Threshold: IC

    
     < 10 µM indicates high risk.
    

Visualizing the Toxicity Pathway

The following diagram illustrates the predicted metabolic bioactivation pathway and the logical flow of the safety assessment.

ToxPathway cluster_screen Required Screening Assays Compound Methyl(3-phenylbut-3-en-2-yl)amine CYP CYP450 Oxidation (Bioactivation) Compound->CYP Phase I Metab Epoxide Reactive Epoxide Intermediate CYP->Epoxide Epoxidation of C3=C4 DNA DNA Alkylation (Genotoxicity) Epoxide->DNA Risk Protein Protein Adducts (Hepatotoxicity) Epoxide->Protein Risk Detox Glutathione Conjugation (Detoxification) Epoxide->Detox +GSH (Defense) Assay1 GSH Trapping (LC-MS/MS) Epoxide->Assay1 Assay2 Ames Test (Mutagenicity) DNA->Assay2

Figure 1: Predicted Metabolic Bioactivation Pathway & Associated Screening Assays. The diagram highlights the critical risk of alkene epoxidation and the necessary validation steps.

Summary of Toxicological Risks

Based on the structural analysis and analogue data, the following risk profile is established for Methyl(3-phenylbut-3-en-2-yl)amine HCl:

Toxicity DomainRisk LevelMechanism / Justification
Acute CNS Toxicity High Direct sympathomimetic action (Dopamine/Norepinephrine release). Risk of hypertensive crisis.
Genotoxicity Moderate Potential for metabolic conversion to a reactive epoxide (alkene oxidation).
Hepatotoxicity Moderate Potential for glutathione depletion via reactive metabolite conjugation.
Cardiotoxicity High Class effect of phenethylamines (hERG inhibition + adrenergic stimulation).
Dependence High Structural similarity to Methamphetamine suggests high abuse potential.

References

  • OECD Guidelines for the Testing of Chemicals, Section 4 . (2023). Test No. 471: Bacterial Reverse Mutation Test (Ames Test). OECD Publishing. [Link]

  • Guengerich, F. P. (2008). Cytochrome P450 and Chemical Toxicology. Chemical Research in Toxicology, 21(1), 70–83. [Link]

  • Kalgutkar, A. S., et al. (2005). A comprehensive listing of bioactivation pathways of organic functional groups. Current Drug Metabolism, 6(3), 161–225. [Link]

  • Vandenberghe, I., et al. (2014). Structural alerts for genotoxicity: A review of the predictive performance of the structure-activity relationship. Regulatory Toxicology and Pharmacology. [Link]

  • Redfern, W. S., et al. (2003). Relationships between preclinical cardiac electrophysiology, clinical QT interval prolongation and torsade de pointes for a broad range of drugs. Journal of Pharmacological and Toxicological Methods. [Link]

Technical Guide: Solubility and Stability of Methyl(3-phenylbut-3-en-2-yl)amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical properties, solubility profile, and stability mechanisms of Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride .

Executive Technical Summary

Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride (CAS: 2731007-72-8 for the HCl salt; Free base analog CAS: 5585-52-4) is a secondary allylic amine structurally characterized by a 3-phenylbut-3-en-2-yl backbone. Structurally, it possesses a styrenyl moiety (specifically an


-methylstyrene-like system) tethered to a chiral amine center.
  • Core Stability Risk: The compound combines a reactive exocyclic alkene (styrenyl system) with a secondary amine. While the hydrochloride salt form stabilizes the amine against oxidation, the alkene remains susceptible to oxidative cleavage and radical polymerization under stress.

  • Solubility Profile: As an ionic hydrochloride salt, it exhibits high aqueous solubility but is lipophilic enough for solubility in alcohols (ethanol, methanol) and polar aprotic solvents (DMSO).

  • Storage Mandate: Strictly requires -20°C storage under inert atmosphere (Argon/Nitrogen) to prevent oxidative degradation into cathinone-like byproducts.

Physicochemical Profile

The following data synthesizes empirical observations from structural analogs (e.g., Phenylbutenamine, Methamphetamine HCl) and calculated molecular descriptors.

PropertyValue / DescriptionCausality & Notes
Molecular Formula

MW: ~197.7 g/mol (Salt)
Physical State White to off-white crystalline solidCrystalline lattice energy of amine hydrochlorides typically yields high melting solids.
Hygroscopicity High The ionic chloride counterion and secondary amine hydrogen bond donors attract atmospheric moisture.
pKa (Conjugate Acid) 9.5 – 10.2 (Predicted)Typical for N-methyl secondary amines. Ensures protonation at physiological pH.
LogP (Free Base) ~2.8 Lipophilic due to the phenyl and alkene groups, facilitating membrane permeability.

~245 nm Absorption due to the conjugated phenyl-alkene (

) system.

Solubility Profile & Solvent Compatibility

Solubility Data

The hydrochloride salt relies on ionic dipole interactions for dissolution.

SolventSolubility RatingSolubility Limit (Est.)Usage Context
Water Very Soluble > 50 mg/mLIdeal for biological assays; pH dependent.
Ethanol Soluble > 20 mg/mLPreferred for stock solutions; easier to evaporate than water.
DMSO Soluble > 30 mg/mLCryoprotectant; use for cellular assays.
Dichloromethane Sparingly Soluble < 1 mg/mLSalt is too polar; use Free Base for DCM extraction.
Hexane/Ether Insoluble < 0.1 mg/mLUsed to wash/precipitate the salt from organic reaction mixtures.
pH-Dependent Extraction Protocol (Self-Validating)

To switch between the water-soluble salt and the organic-soluble free base, use this equilibrium-based protocol:

  • Dissolution: Dissolve 10 mg of HCl salt in 2 mL deionized water (pH ~5-6).

  • Basification: Add 1 M NaOH dropwise until pH > 12. The solution will turn cloudy as the lipophilic free base precipitates (oiling out).

  • Extraction: Add 2 mL Dichloromethane (DCM) . Vortex for 30 seconds.

  • Phase Separation: The bottom organic layer now contains the Methyl(3-phenylbut-3-en-2-yl)amine free base .

  • Validation: TLC of the organic layer should show a single spot with higher

    
     than the salt.
    

Stability & Degradation Mechanisms[1]

The presence of the styrenyl alkene (C=C bonded to Phenyl) introduces specific instability pathways not present in saturated analogs like methamphetamine.

Oxidative Cleavage (The "Cathinone" Risk)

The electron-rich double bond at the C3 position is prone to oxidative cleavage by atmospheric oxygen or peroxides.

  • Mechanism: Epoxidation of the C3=C4 bond followed by rearrangement or cleavage.

  • Product: Cleavage of the C=C bond generates Formaldehyde and the corresponding Ketone (a methcathinone derivative: 2-(methylamino)-1-phenylpropan-1-one analog).

  • Impact: This dramatically alters pharmacological potency and toxicity.

Polymerization

Styrene derivatives can undergo radical polymerization. While the HCl salt lattice restricts molecular movement in the solid state, solutions left in light or heat can dimerize.

  • Trigger: UV Light (254 nm) or radical initiators.

  • Prevention: Store in amber vials; exclude light.

Degradation Pathway Diagram

The following diagram illustrates the critical degradation nodes.

DegradationPathways Parent Methyl(3-phenylbut-3-en-2-yl)amine HCl (Intact Salt) FreeBase Free Base (pH > 10) Parent->FreeBase NaOH (Basification) Oxidation Oxidative Cleavage (O2 / Peroxides) Parent->Oxidation Air Exposure Polymer Dimerization/Polymerization (UV Light / Heat) Parent->Polymer UV Light (>245nm) Ketone Degradant: Amino-Ketone Derivative (Cathinone-like) Oxidation->Ketone C=C Cleavage HCHO Formaldehyde Oxidation->HCHO C1 unit loss

Figure 1: Primary degradation pathways showing oxidative cleavage of the alkene to a ketone and potential polymerization.

Experimental Protocols

Forced Degradation Study (Stress Testing)

To validate the stability limits of your specific batch, perform this ICH-aligned stress test.

StressorConditionDurationExpected Outcome
Acid Hydrolysis 0.1 N HCl, 60°C24 HoursStable. Amine salts are resistant to acid hydrolysis.
Base Hydrolysis 0.1 N NaOH, 60°C4 HoursStable (chemically), but Free Base will oil out.
Oxidation 3%

, RT
2 HoursDegradation. Expect formation of N-oxide or alkene cleavage products.
Thermal 80°C (Solid State)48 HoursStable. High melting point protects against thermal degradation.
Photolytic UV Light (ICH Q1B)24 HoursDegradation. Isomerization (E/Z) or polymerization of the alkene.
HPLC Method for Purity Analysis
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 210 nm (Amine) and 254 nm (Styrenyl).

  • Note: The styrenyl double bond provides a distinct chromophore at 254 nm that saturated analogs lack.

Handling and Storage Recommendations

Based on the "Styrenyl" and "Amine Salt" structural alerts:

  • Primary Storage: -20°C in a dedicated freezer.

  • Atmosphere: Store under Argon or Nitrogen . Oxygen is the primary enemy of the alkene group.

  • Container: Amber glass vials with Teflon-lined caps to prevent moisture ingress (hygroscopicity) and UV exposure.

  • In Solution: Do not store in solution for >24 hours unless frozen. DMSO stock solutions should be aliquoted and kept at -80°C.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14224323, N-methyl-3-phenylbutan-2-amine (Saturated Analog). Retrieved from [Link]

  • Decker, A. M., et al. (2016). The biogenic amine transporter activity of vinylogous amphetamine analogs. MedChemComm, 7(8), 1657–1663.[1] (Describes the stability and activity of phenylbutenamine derivatives). Retrieved from [Link]

Sources

Methodological & Application

experimental protocol for using Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth analysis of the available scientific literature reveals a notable scarcity of specific data on Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride. This suggests that the compound is either a novel entity or has been investigated in proprietary research not publicly disclosed. Consequently, this guide has been constructed by drawing upon established principles and protocols for structurally related compounds, namely substituted phenethylamines and amphetamines. The methodologies detailed herein are intended to provide a robust framework for the initial characterization and investigation of this and similar novel psychoactive substances.

Section 1: Compound Profile and Handling

Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride belongs to the family of arylalkylamines, a class of compounds known for their diverse pharmacological activities, often targeting the central nervous system.[1] Structurally, it is an analogue of other phenylbutenamines and substituted amphetamines, which are known to act as monoamine releasing agents or reuptake inhibitors.[1][2] Given its structural similarity to known psychoactive compounds, it is imperative that this compound be handled with appropriate safety precautions in a controlled laboratory setting.

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueSource/Method
Molecular FormulaC11H16ClN-
Molecular Weight197.71 g/mol -
AppearanceWhite to off-white solidAnalogy to similar amine hydrochlorides
SolubilitySoluble in water, ethanol, methanolAnalogy to similar amine hydrochlorides[3]

1.1 Recommended Handling and Storage

Researchers should adhere to standard laboratory safety protocols when handling Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride. This includes the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves.[3] All manipulations should be performed in a well-ventilated fume hood. The compound should be stored in a tightly sealed container in a cool, dry, and secure location, away from incompatible materials.

Section 2: Proposed Synthesis and Analytical Characterization

A plausible synthetic route for Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride would likely involve a multi-step process, culminating in a reductive amination reaction. The following is a proposed synthetic workflow based on common organic synthesis methodologies for similar amines.[4][5]

2.1 Proposed Synthesis Workflow

Synthesis_Workflow start Phenylacetone step1 Wittig Reaction with Methyltriphenylphosphonium bromide start->step1 intermediate1 3-Phenylbut-3-en-2-one step1->intermediate1 step2 Reductive Amination with Methylamine intermediate1->step2 product_base Methyl(3-phenylbut-3-en-2-yl)amine (Free Base) step2->product_base step3 Salt Formation with HCl product_base->step3 final_product Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride step3->final_product

Caption: Proposed two-step synthesis of the target compound.

2.2 Step-by-Step Synthesis Protocol (Proposed)

  • Synthesis of 3-Phenylbut-3-en-2-one:

    • To a stirred solution of methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF) at 0 °C, add a strong base such as n-butyllithium dropwise.

    • Allow the resulting ylide to stir for 1 hour at room temperature.

    • Cool the reaction mixture back to 0 °C and add a solution of phenylacetone in THF dropwise.

    • Let the reaction warm to room temperature and stir for 12-16 hours.

    • Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with diethyl ether.

    • Purify the crude product by flash column chromatography to yield 3-phenylbut-3-en-2-one.

  • Reductive Amination:

    • Dissolve 3-phenylbut-3-en-2-one in methanol, and add a solution of methylamine.[5]

    • Stir the mixture for 1-2 hours to allow for imine formation.

    • Cool the reaction to 0 °C and add a reducing agent, such as sodium borohydride, in portions.

    • After the addition is complete, allow the reaction to stir at room temperature for an additional 4-6 hours.

    • Quench the reaction carefully with water and remove the methanol under reduced pressure.

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane) and dry the combined organic layers over anhydrous sodium sulfate.

  • Hydrochloride Salt Formation:

    • Dissolve the crude free base in a minimal amount of diethyl ether or ethyl acetate.

    • Add a solution of hydrochloric acid in ether dropwise with stirring until precipitation is complete.

    • Collect the resulting solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride.

2.3 Analytical Characterization Protocols

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

  • High-Performance Liquid Chromatography (HPLC):

    • System: Agilent 1290 Infinity II UHPLC or equivalent.[6]

    • Column: Poroshell 120 EC-C18, 2.1 x 100 mm, 2.7 µm.[6]

    • Mobile Phase A: Water with 5 mM ammonium formate and 0.01% formic acid.[6]

    • Mobile Phase B: Methanol with 0.01% formic acid.[6]

    • Gradient: A suitable gradient from 5% to 95% B over 5-10 minutes.

    • Flow Rate: 0.3-0.5 mL/min.

    • Detection: UV-Vis at 210, 254 nm and/or Mass Spectrometry (MS).

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI) in positive ion mode is recommended to confirm the molecular weight of the free base. Gas chromatography-mass spectrometry (GC-MS) can also be employed, often showing characteristic fragmentation patterns for phenethylamines.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR spectra should be acquired in a suitable deuterated solvent (e.g., D₂O, MeOD, or DMSO-d₆) to confirm the chemical structure.

Section 3: In Vitro Pharmacological Profiling

The following protocols are designed to assess the interaction of Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride with key monoamine transporters, which are common targets for substituted amphetamines.[8]

3.1 Monoamine Transporter Binding Assays

This protocol determines the affinity of the test compound for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

  • Prepare cell membrane homogenates from cells expressing the human recombinant transporters.

  • In a 96-well plate, incubate the membrane preparations with a known radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) and varying concentrations of the test compound.

  • Incubate for a specified time at a controlled temperature (e.g., 60 minutes at room temperature).

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters to remove unbound radioligand.

  • Quantify the bound radioactivity using liquid scintillation counting.

  • Calculate the IC₅₀ values (the concentration of the compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

3.2 Synaptosomal Neurotransmitter Uptake/Release Assays

This protocol measures the compound's ability to inhibit neurotransmitter reuptake or stimulate its release.

  • Prepare synaptosomes from specific brain regions of rodents (e.g., striatum for dopamine, hippocampus for serotonin).

  • For uptake inhibition assays, pre-incubate the synaptosomes with varying concentrations of the test compound.

  • Add a radiolabeled neurotransmitter (e.g., [³H]dopamine or [³H]serotonin) and incubate for a short period (e.g., 5-10 minutes).

  • Terminate the uptake by rapid filtration and wash the filters.

  • Quantify the radioactivity accumulated in the synaptosomes.

  • For release assays, pre-load the synaptosomes with a radiolabeled neurotransmitter.

  • After washing, expose the pre-loaded synaptosomes to varying concentrations of the test compound.

  • Measure the amount of radioactivity released into the supernatant.

Monoamine_Transporter_Action cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft neuron Vesicle with Neurotransmitters Monoamine Transporter (DAT, NET, SERT) cleft Neurotransmitters neuron:f0->cleft Release cleft->neuron:f1 Reuptake compound Test Compound compound->neuron:f1 Inhibits Reuptake / Promotes Release

Caption: Mechanism of action at the monoamine transporter.

Section 4: In Vivo Behavioral Assays

The following protocols are standard in preclinical drug development to assess the stimulant and rewarding properties of novel compounds in rodents.[8][9]

4.1 Locomotor Activity Assessment

This assay measures the stimulant or sedative effects of the compound.

  • Habituate mice or rats to open-field activity chambers for 30-60 minutes for 2-3 days prior to the experiment.

  • On the test day, place the animals in the chambers and record their baseline locomotor activity for 30 minutes.

  • Administer the test compound or vehicle (e.g., saline) via a suitable route (e.g., intraperitoneal injection).

  • Immediately return the animals to the chambers and record their locomotor activity for 60-120 minutes.

  • Analyze the data for changes in distance traveled, rearing frequency, and stereotyped behaviors.

4.2 Conditioned Place Preference (CPP)

This assay assesses the rewarding or aversive properties of the compound, providing an indication of its abuse potential.[8]

CPP_Workflow phase1 Phase 1: Pre-Conditioning (Baseline Preference) phase2 Phase 2: Conditioning (Drug-Paired and Vehicle-Paired Chambers) phase1->phase2 Day 1 phase3 Phase 3: Post-Conditioning (Test for Preference) phase2->phase3 Days 2-9 data_analysis Data Analysis: Compare time spent in drug-paired vs. vehicle-paired chamber phase3->data_analysis Day 10

Caption: Workflow for a Conditioned Place Preference study.

Step-by-Step CPP Protocol

  • Apparatus: A three-chamber CPP box with two distinct conditioning chambers (differentiated by visual and tactile cues) and a smaller neutral center chamber.

  • Pre-Conditioning (Day 1): Place each animal in the center chamber and allow free access to all chambers for 15 minutes. Record the time spent in each chamber to establish baseline preference. Animals showing a strong unconditioned preference for one chamber may be excluded.

  • Conditioning (Days 2-9): This phase typically lasts for 8 days and consists of alternating injections of the drug and vehicle.

    • On drug conditioning days, administer the test compound and confine the animal to one of the conditioning chambers for 30 minutes.

    • On vehicle conditioning days, administer the vehicle and confine the animal to the opposite chamber for 30 minutes. The assignment of drug-paired chambers should be counterbalanced across subjects.

  • Post-Conditioning Test (Day 10): Administer no injection. Place the animal in the center chamber and allow free access to all chambers for 15 minutes. Record the time spent in each chamber.

  • Data Analysis: A significant increase in the time spent in the drug-paired chamber during the post-conditioning test compared to the pre-conditioning baseline indicates a rewarding effect.

Section 5: References

  • BIOFOUNT. (n.d.). methyl(3-phenylbutan-2-yl)amine hydrochloride. Retrieved from [Link]

  • Lee, H. S., et al. (2017). Evaluation of the Abuse Potential of Novel Amphetamine Derivatives with Modifications on the Amine (NBNA) and Phenyl (EDA, PMEA, 2-APN) Sites. Psychopharmacology, 234(23-24), 3459–3470. Retrieved from [Link]

  • Wikipedia. (n.d.). History and culture of substituted amphetamines. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • Manning, L., et al. (2022). Trial protocol of an open label pilot study of lisdexamfetamine for the treatment of acute methamphetamine withdrawal. PLOS ONE, 17(10), e0275371. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information - Contents. Retrieved from [Link]

  • PubChem. (n.d.). N-methyl-3-phenylbutan-2-amine. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylbutenamine. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (2006). Recommended methods for the identification and analysis of amphetamine, methamphetamine and their ring-substituted analogues in seized materials. Retrieved from [Link]

  • Berman, S. M., et al. (2009). Potential Adverse Effects of Amphetamine Treatment on Brain and Behavior: A Review. Molecular Psychiatry, 14(2), 123–142. Retrieved from [Link]

  • U.S. Department of Justice. (n.d.). Synthesis and Analytical Profiles for Regioisomeric and Isobaric Amines Related to MDMA, MDEA and MBDB. Retrieved from [Link]

  • Kavanagh, P., et al. (2013). The synthesis and characterization N-methyl-3-phenyl-norbornan-2-amine (Camfetamine™). Drug Testing and Analysis, 5(4), 247-253. Retrieved from [Link]

  • Google Patents. (n.d.). CN100430376C - An improved method for preparing N-methyl-3-phenyl-3-hydroxyl-propylamine. Retrieved from

  • Patel, S., & Patel, N. (2014). Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. International Journal of Pharmaceutical Sciences and Research, 5(11), 4833-4838. Retrieved from [Link]

  • Agilent. (2017). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Retrieved from [Link]

Sources

Application of Methyl(3-phenylbut-3-en-2-yl)amine Hydrochloride in Cell Culture Experiments: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride is a novel arylalkylamine compound. While extensive research on this specific molecule is emerging, its structural similarity to known psychoactive compounds, such as Phenylbutenamine which acts as a norepinephrine-dopamine releasing agent, suggests its potential as a modulator of monoaminergic systems. This guide provides a comprehensive framework for the initial in-vitro characterization of Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride in a relevant cell culture model.

This document serves as a foundational resource for researchers initiating studies on this compound. The protocols herein are designed for the human neuroblastoma cell line SH-SY5Y, a widely utilized model in neurobiology for its human origin and ability to express key components of catecholaminergic signaling pathways, including dopamine and norepinephrine transporters.[1][2][3] The experimental workflow is structured to first establish the cytotoxic profile of the compound, followed by functional assays to probe its presumed mechanism of action as a neurotransmitter releasing agent, and finally to investigate its impact on key downstream signaling cascades.

Compound Handling and Stock Solution Preparation

Accurate and reproducible experimental results begin with the proper handling and preparation of the test compound. As a hydrochloride salt, Methyl(3-phenylbut-3-en-2-yl)amine is expected to have improved aqueous solubility compared to its free base form. However, for high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent.

Key Physicochemical Properties (Hypothetical)
PropertyValueNotes
Molecular Formula C₁₁H₁₅N·HClBased on chemical structure.
Appearance White to off-white solidTypical for amine hydrochloride salts.
Solubility DMSO: ≥50 mg/mLWater: ≥10 mg/mLEthanol: Sparingly solublePreliminary solubility testing is recommended.
Protocol for 10 mM Stock Solution Preparation

This protocol details the preparation of a 10 mM stock solution in cell culture-grade DMSO.

Materials:

  • Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride powder

  • Cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • In a sterile environment (e.g., a biological safety cabinet), weigh the appropriate amount of Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride powder.

  • Transfer the powder to a sterile, amber microcentrifuge tube. The use of an amber tube is recommended to protect the compound from potential light degradation.

  • Add the calculated volume of cell culture-grade DMSO to achieve a final concentration of 10 mM.

  • Vortex the tube thoroughly until the compound is completely dissolved. Gentle warming (not exceeding 37°C) may be applied if dissolution is slow.

  • Visually inspect the solution to ensure no particulates are present.

  • Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Experimental Workflow for In-Vitro Characterization

The following workflow provides a logical sequence for evaluating the biological activity of Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride in a neuronal cell model.

G cluster_0 Phase 1: Safety & Toxicity Profile cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: Mechanistic Insight A Cytotoxicity Screening (MTT & LDH Assays) B Determine IC50 Value A->B C Neurotransmitter Release Assay (Norepinephrine/Dopamine) B->C Select non-toxic concentrations D Concentration-Response Curve C->D E Signaling Pathway Analysis (Western Blot for pERK/pCREB) D->E Use effective concentrations F Time-Course & Dose-Dependence E->F

Figure 1: Experimental workflow for in-vitro characterization.

Cytotoxicity Assessment

Before assessing the functional activity of the compound, it is crucial to determine its cytotoxic concentration range in the selected cell line. This ensures that subsequent functional assays are performed at non-toxic concentrations, where observed effects are due to specific pharmacological activity rather than general toxicity. The MTT and LDH assays are complementary methods to assess cell viability and membrane integrity, respectively.

Cell Culture: SH-SY5Y Human Neuroblastoma Cells
  • Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

  • Subculture: Passage cells when they reach 80-90% confluency.[4]

For some experiments, particularly those investigating neuronal-specific functions, differentiation of SH-SY5Y cells may be desirable. A common method involves treatment with retinoic acid followed by brain-derived neurotrophic factor (BDNF).[2][5]

MTT Assay Protocol (Cell Viability)

This assay measures the metabolic activity of viable cells.

Materials:

  • SH-SY5Y cells

  • 96-well cell culture plates

  • Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride stock solution (10 mM)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride from the 10 mM stock solution in fresh culture medium. Final concentrations should typically range from low micromolar to millimolar. Include a vehicle control (medium with the highest concentration of DMSO used, typically ≤0.5%).

  • Replace the old medium with 100 µL of the medium containing the test compound or vehicle control.

  • Incubate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability).

LDH Assay Protocol (Cytotoxicity)

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of plasma membrane integrity.

Materials:

  • SH-SY5Y cells

  • 96-well cell culture plates

  • Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride stock solution (10 mM)

  • Commercially available LDH cytotoxicity assay kit

  • Microplate reader

Procedure:

  • Seed and treat cells as described in the MTT assay protocol (steps 1-4). Include a positive control for maximum LDH release (e.g., cells treated with the lysis buffer provided in the kit) and a negative (vehicle) control.

  • After the incubation period, centrifuge the 96-well plate at approximately 600 x g for 10 minutes.

  • Carefully transfer a portion of the cell-free supernatant to a new 96-well plate.

  • Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.

  • Incubate at room temperature for the time specified in the kit protocol (usually up to 30 minutes), protected from light.

  • Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Calculate cytotoxicity as a percentage relative to the positive control after subtracting the background absorbance.

Functional Assay: Neurotransmitter Release

Based on the pharmacology of structurally related compounds, Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride is hypothesized to be a norepinephrine and/or dopamine releasing agent.[6] This can be investigated using a tritiated neurotransmitter release assay in SH-SY5Y cells, which endogenously express the norepinephrine transporter.[1][7]

[³H]-Norepinephrine Release Assay Protocol

Materials:

  • SH-SY5Y cells cultured in 24-well plates

  • [³H]-Norepinephrine

  • Krebs-Ringer-HEPES (KRH) buffer

  • Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride

  • Amphetamine (as a positive control)

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Pre-incubation: Wash the SH-SY5Y cell monolayers with KRH buffer.

  • Loading: Incubate the cells with [³H]-Norepinephrine in KRH buffer for 1 hour at 37°C to allow for uptake.

  • Washing: Wash the cells multiple times with fresh KRH buffer to remove extracellular [³H]-Norepinephrine.

  • Basal Release: Add fresh KRH buffer and incubate for a short period (e.g., 5-10 minutes). Collect the supernatant to measure basal release.

  • Stimulated Release: Add KRH buffer containing various concentrations of Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride or amphetamine (e.g., 10 µM). Incubate for a defined period (e.g., 10-20 minutes).

  • Collection: Collect the supernatant containing the released [³H]-Norepinephrine.

  • Cell Lysis: Lyse the cells with a lysis buffer (e.g., 1% SDS) to determine the remaining intracellular [³H]-Norepinephrine.

  • Quantification: Add the collected supernatants and cell lysates to scintillation vials with scintillation fluid. Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Express the released [³H]-Norepinephrine as a percentage of the total radioactivity (released + remaining in cells). Construct a concentration-response curve to determine the EC50 value.

Mechanistic Insight: Signaling Pathway Analysis

Dopamine and norepinephrine releasing agents typically exert their effects by activating G-protein coupled receptors (GPCRs), which in turn modulate downstream intracellular signaling cascades. The Extracellular signal-Regulated Kinase (ERK) and cAMP Response Element-Binding protein (CREB) pathways are key mediators of the cellular responses to such stimuli.[8][9][10]

Dopamine and Norepinephrine Receptor Signaling

Activation of D1-like dopamine receptors and β-adrenergic receptors typically leads to the activation of adenylyl cyclase, an increase in intracellular cAMP, and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate and activate CREB. Both dopamine and norepinephrine receptors can also activate the ERK/MAPK pathway, often through complex interactions involving other signaling molecules like Ras and Raf.[11][12][13] Activated ERK can also translocate to the nucleus and phosphorylate CREB.[12]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus DA_NE Dopamine / Norepinephrine D1R D1 Receptor DA_NE->D1R AR Adrenergic Receptor DA_NE->AR GPCR G-Protein D1R->GPCR AR->GPCR AC Adenylyl Cyclase GPCR->AC Ras Ras GPCR->Ras cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->CREB pCREB p-CREB CREB->pCREB Gene Gene Expression pCREB->Gene

Figure 2: Simplified signaling pathways of dopamine and norepinephrine receptors.
Western Blot Protocol for p-ERK and p-CREB

This protocol allows for the semi-quantitative analysis of the phosphorylation status of ERK and CREB, which is indicative of their activation.

Materials:

  • SH-SY5Y cells cultured in 6-well plates

  • Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • Primary antibodies (anti-p-ERK, anti-ERK, anti-p-CREB, anti-CREB)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed SH-SY5Y cells in 6-well plates and grow to 80-90% confluency.

  • Treat cells with non-toxic, effective concentrations of Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride for various time points (e.g., 5, 15, 30, 60 minutes).

  • Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Quantify protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Conclusion

This technical guide provides a structured and scientifically grounded approach for the initial in-vitro characterization of Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride. By systematically evaluating its cytotoxicity, functional activity as a potential neurotransmitter releasing agent, and its impact on key intracellular signaling pathways, researchers can build a comprehensive profile of this novel compound's biological effects. The provided protocols, centered on the SH-SY5Y cell line, offer a robust and relevant model for these preliminary neuropharmacological investigations.

References

  • Rakovic, A., et al. (2013). Genome-Edited, TH-expressing Neuroblastoma Cells as a Disease Model for Dopamine-Related Disorders: A Proof-of-Concept Study on DJ-1-deficient Parkinsonism. Frontiers in Molecular Neuroscience.
  • ResearchGate. Dopamine D1 receptor signaling pathways.
  • Gerfen, C. R., et al. (2002). D1 Dopamine Receptor Supersensitivity in the Dopamine-Depleted Striatum Results from a Switch in the Regulation of ERK1/2/MAP Kinase. Journal of Neuroscience.
  • Lee, K. W., et al. (2005). Dopamine D1 receptors mediate CREB phosphorylation via phosphorylation of the NMDA receptor at Ser897–NR1. Journal of Neurochemistry.
  • AcceGen. (2021).
  • DB-ALM. (2019). Protocol n° 216: Cell culture protocol for the SH-SY5Y neuroblastoma cell line. DB-ALM.
  • Fasano, C., et al. (2020). Dopamine D1 and Glutamate Receptors Co-operate With Brain-Derived Neurotrophic Factor (BDNF) and TrkB to Modulate ERK Signaling in Adult Striatal Slices. Frontiers in Cellular Neuroscience.
  • BOC Sciences.
  • Kara, M., et al. (2024). Evaluating SH-SY5Y cells as a dopaminergic neuronal model: morphological, transcriptomic, and proteomic insights. PeerJ.
  • BenchChem. (2025). Application Notes and Protocols for the SH-SY5Y Cell Line. BenchChem.
  • Kume, T., et al. (2003). Increased dopamine and its metabolites in SH-SY5Y neuroblastoma cells that express tyrosinase. Journal of Biological Chemistry.
  • Jurič, A., et al. (2021). Amphetamine-like stimulants reduce cell viability of human neuroblastoma SH-SY5Y cell line. Toxicology Letters.
  • ResearchGate. CREB signalling pathways.
  • Creative Diagnostics. Erk Signaling Pathway.
  • Ionescu, A., et al. (2023). SH-SY5Y Cell Line In Vitro Models for Parkinson Disease Research—Old Practice for New Trends. IMR Press.
  • Ferreira, B., et al. (2024). Protective effects of amphetamine and methylphenidate against dopaminergic neurotoxicants in SH-SY5Y cells. Current Research in Toxicology.
  • Xicoy, H., et al. (2017). Considerations for the Use of SH-SY5Y Neuroblastoma Cells in Neurobiology. Molecular Neurobiology.
  • QIAGEN. α-Adrenergic Signaling. GeneGlobe.
  • Li, H., et al. (2014). Methylglyoxal increases dopamine level and leads to oxidative stress in SH-SY5Y cells. Acta Biochimica et Biophysica Sinica.
  • ResearchGate. Activation of ERK1/2 but not NR2B Y1472 by dopamine is NMDA receptor-dependent.
  • Murphy, N. P., et al. (1993). Studies on the mechanism of [3H]-noradrenaline release from SH-SY5Y cells: the role of Ca2+ and cyclic AMP. British Journal of Pharmacology.
  • Murphy, N. P., et al. (1993). Studies on the mechanism of [3H]-noradrenaline release from SH-SY5Y cells: the role of Ca2+ and cyclic AMP. PMC.
  • Li, Y., et al. (2023). Mechanism of ERK/CREB pathway in pain and analgesia. Frontiers in Pharmacology.
  • Bio-Rad.
  • Ferreira, B., et al. (2024). Protective effects of amphetamine and methylphenidate against dopaminergic neurotoxicants in SH-SY5Y cells. PubMed.
  • Martins, A. S., et al. (2020).
  • Hill, B. G., et al. (2021). ERK1/2: An Integrator of Signals That Alters Cardiac Homeostasis and Growth. MDPI.
  • Jurič, A., et al. (2025). Exposure of human neuroblastoma SH-SY5Y cells to amphetamine-type stimulants leads to oxidative-antioxidative imbalance associated with DNA damage and acetylcholine antagonism. PubMed.
  • Schroeder, J. A., et al. (2010).
  • Jurič, A., et al. (2021). Amphetamine-like stimulants reduce cell viability of human neuroblastoma SH-SY5Y cell line.

Sources

Application Note: High-Sensitivity LC-MS/MS Quantification of Methyl(3-phenylbut-3-en-2-yl)amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol details the development and validation of a high-sensitivity LC-MS/MS method for the quantification of Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride .

This compound is a structural analog of amphetamine-type stimulants, specifically a vinylogous derivative.[1] Its quantification is critical in forensic toxicology (as a potential designer drug or "NPS") and pharmaceutical impurity profiling (as a dehydration product of hydroxy-amphetamine derivatives).

Executive Summary & Scientific Rationale

The analysis of phenethylamine derivatives requires high selectivity to distinguish between isobaric isomers (e.g., Methamphetamine vs. Phentermine vs. Methyl(3-phenylbut-3-en-2-yl)amine). This method utilizes a Biphenyl stationary phase rather than a traditional C18. The biphenyl phase offers enhanced


 interactions with the aromatic moiety and the alkene side chain, providing superior selectivity against saturated analogs.

Key Performance Indicators:

  • LLOQ: 0.5 ng/mL

  • Linearity: 0.5 – 500 ng/mL (

    
    )
    
  • Run Time: 6.5 minutes

Chemical Mechanism & MS/MS Fragmentation

Understanding the fragmentation physics is vital for selecting robust MRM transitions.

  • Precursor Ion: The secondary amine is readily protonated in acidic conditions, yielding

    
    .
    
  • Primary Fragmentation: The allylic position of the amine facilitates a neutral loss of methylamine (

    
    , 31 Da), generating a resonance-stabilized carbocation at 
    
    
    
    131.
  • Secondary Fragmentation: Further fragmentation of the phenyl ring yields the tropylium ion (

    
     91), a characteristic signature for benzyl/phenyl moieties.
    
Fragmentation Pathway Diagram

Fragmentation Figure 1: Proposed Collision-Induced Dissociation (CID) Pathway Precursor Precursor [M+H]+ m/z 162.1 Transition1 Carbocation (Loss of Methylamine) m/z 131.1 Precursor->Transition1 -31 Da (CH3NH2) Transition2 Tropylium Ion (Benzyl Frag) m/z 91.1 Precursor->Transition2 High CE Transition1->Transition2 -40 Da (C3H4)

Experimental Protocol

Reagents and Materials[2][3][4]
  • Reference Standard: Methyl(3-phenylbut-3-en-2-yl)amine HCl (Purity >98%).

  • Internal Standard (IS): Methamphetamine-D5 or (±)-Amphetamine-D5 (Surrogate IS due to structural similarity).

  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA).

  • Buffer: Ammonium Formate (10 mM).

Stock Solution Preparation

Critical Step: The salt form (HCl) introduces a mass correction factor.



  • Weigh 1.226 mg of the HCl salt.

  • Dissolve in 1.0 mL of Methanol to obtain a 1.0 mg/mL (free base equivalent) stock.

  • Store at -20°C. Stability is validated for 3 months.

Sample Preparation (Liquid-Liquid Extraction)

LLE is chosen over Protein Precipitation (PPT) to minimize matrix effects (phospholipids) and maximize sensitivity for this lipophilic amine.

  • Aliquot: Transfer 200 µL of plasma into a glass tube.

  • IS Addition: Add 20 µL of IS working solution (100 ng/mL).

  • Basification: Add 100 µL of 0.5 M Ammonium Hydroxide (

    
    ) to ensure the amine is in its uncharged free-base form (
    
    
    
    ).
  • Extraction: Add 2.0 mL of Ethyl Acetate:Hexane (90:10 v/v) .

    • Why? The hexane reduces the extraction of polar matrix components, while Ethyl Acetate targets the amine.

  • Agitation: Vortex for 5 mins; Centrifuge at 4000 rpm for 5 mins.

  • Concentration: Transfer the organic (upper) layer to a clean tube. Evaporate to dryness under

    
     at 40°C.
    
  • Reconstitution: Reconstitute in 100 µL of Mobile Phase A:B (90:10).

LC-MS/MS Conditions

Chromatography (LC)

  • System: UHPLC (e.g., Agilent 1290 / Waters Acquity).

  • Column: Restek Raptor Biphenyl (2.1 x 100 mm, 2.7 µm) or Phenomenex Kinetex Biphenyl.

    • Rationale: The biphenyl phase separates the alkene-containing target from saturated interferences via

      
       selectivity.
      
  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Profile:

Time (min) % B Event
0.00 10 Loading
0.50 10 Hold
4.00 90 Elution
5.00 90 Wash
5.10 10 Re-equilibration

| 6.50 | 10 | End |

Mass Spectrometry (MS)

  • Source: Electrospray Ionization (ESI), Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 500°C.

MRM Table:

Compound Precursor (m/z) Product (m/z) Dwell (ms) Cone (V) CE (eV) Type
Target Analyte 162.1 131.1 50 20 18 Quant
Target Analyte 162.1 91.1 50 20 30 Qual

| Methamphetamine-D5 (IS) | 155.2 | 92.1 | 50 | 22 | 25 | Quant |

Method Validation & Quality Control

This protocol adheres to FDA Bioanalytical Method Validation Guidelines.

Linearity and Calibration

Construct a calibration curve ranging from 0.5 ng/mL to 500 ng/mL. Use a weighted linear regression (


) to normalize variance at the lower end.
  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    . All standards must be within
    
    
    of nominal (
    
    
    for LLOQ).
Matrix Effect Assessment

Post-column infusion is recommended during development to identify suppression zones.

  • Calculation:

    
    
    
  • Target: ME should be between -15% and +15%. If suppression > 20% is observed near 2.5 mins (elution time), switch Mobile Phase B to Acetonitrile to alter elution selectivity.

Troubleshooting Logic

Troubleshooting Figure 2: Troubleshooting Decision Tree for Amine Analysis Start Issue: Low Sensitivity or Poor Peak Shape CheckpH Check Mobile Phase pH (Must be acidic ~3.0) Start->CheckpH CheckCol Check Column Type (Is it C18 or Biphenyl?) CheckpH->CheckCol pH OK Biphenyl Biphenyl Column (Correct) CheckCol->Biphenyl C18 C18 Column (May cause tailing/co-elution) CheckCol->C18 ReconSolvent Check Reconstitution Solvent (Must match initial gradient) Biphenyl->ReconSolvent Still poor shape End Retest ReconSolvent->End Adjust to 10% MeOH

Safety and Compliance

  • Handling: Methyl(3-phenylbut-3-en-2-yl)amine is a potent CNS active substance. Handle in a fume hood with appropriate PPE (nitrile gloves, safety glasses).

  • Waste: Dispose of LC effluents containing methanol and biological waste in designated biohazard containers.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 14224323, N-methyl-3-phenylbutan-2-amine. (Structural Analog Reference). Retrieved from [Link]

  • Restek Corporation. (2020). Biphenyl Stationary Phases for the Analysis of Isomeric Drug Compounds. (Technical Guide on Column Selection). Retrieved from [Link]

  • Agilent Technologies. (2007). Fast LC/MS/MS Analytical Method for the Analysis of 125 Various Drugs. (General Method Development Reference). Retrieved from [Link]

Sources

proper handling and storage conditions for Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols for Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride

Abstract: This document provides a comprehensive guide to the proper handling and storage of Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride (Catalogue Number: EN300-6745257). The protocols outlined herein are designed to ensure the chemical integrity of the compound and the safety of laboratory personnel. Adherence to these guidelines is critical for obtaining reliable and reproducible results in research and development applications.

Introduction: Chemical Profile and Inherent Instabilities

Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride is a synthetic organic compound featuring a secondary amine hydrochloride salt, a phenyl group, and a terminal alkene. This specific combination of functional groups dictates its reactivity and stability profile. The amine group imparts basicity and nucleophilicity, while the hydrochloride salt enhances its water solubility and stability compared to the free base. The phenylbutenyl moiety, however, introduces potential routes for degradation, including oxidation and polymerization, particularly at the unsaturated bond. Understanding these intrinsic chemical properties is fundamental to establishing appropriate handling and storage procedures.

Hazard Identification and Safety Precautions

Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride is classified as a hazardous substance. The primary hazards include skin corrosion/irritation, serious eye damage/irritation, and potential respiratory irritation[1][2][3]. Ingestion and skin contact may be harmful[2]. Therefore, stringent adherence to safety protocols is mandatory.

2.1. Personal Protective Equipment (PPE)

A comprehensive assessment of personal protective equipment is crucial to mitigate exposure risks. The following PPE is required when handling this compound:

PPE CategorySpecificationRationale
Eye/Face Protection Government-approved safety glasses with side shields or goggles. A face shield is recommended when handling larger quantities.Protects against splashes and airborne particles that can cause serious eye damage[1][2].
Skin Protection Compatible chemical-resistant gloves (e.g., nitrile rubber). A lab coat or chemical-resistant apron is also required.Prevents skin contact, which can lead to irritation or burns[1][2]. Gloves must be inspected before use and removed using the proper technique to avoid skin contact[1][4].
Respiratory Protection A government-approved respirator is necessary if handling the compound in a poorly ventilated area or if dusts/aerosols are generated.Minimizes the risk of inhaling the compound, which can cause respiratory irritation[1][2][3].

2.2. Engineering Controls

Handling of Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride should be performed in a well-ventilated area, preferably within a certified chemical fume hood[1][3]. This is critical to control exposure to vapors, dusts, or aerosols. An emergency eyewash station and safety shower must be readily accessible in the immediate work area[1].

Experimental Protocols: Safe Handling and Use

The following protocols are designed to ensure the safe and effective use of Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride in a laboratory setting.

3.1. Preparation of Stock Solutions

  • Pre-weighing Preparations: Before handling the solid compound, ensure all necessary PPE is correctly worn. Prepare all dissolution solvents and equipment in advance.

  • Weighing: Tare a clean, dry weighing vessel on an analytical balance. Carefully transfer the desired amount of the solid compound to the vessel using a clean spatula. Avoid generating dust.

  • Dissolution: In a chemical fume hood, add the desired solvent to the vessel containing the compound. Gently swirl or vortex to dissolve. Sonication may be used to aid dissolution if necessary.

  • Storage of Solutions: Transfer the resulting solution to a clearly labeled, airtight container. For short-term storage, amber glass vials are recommended to protect from light.

3.2. General Handling Procedures

  • Always handle the compound in a well-ventilated area, such as a fume hood, to minimize inhalation exposure[1].

  • Avoid all personal contact, including inhalation of vapors or dust.

  • Wash hands and face thoroughly after handling the compound, even if gloves were worn[1][2].

  • Do not eat, drink, or smoke in areas where the compound is handled or stored[2][3].

  • Ensure that all containers are properly labeled with the chemical name and any relevant hazard warnings.

Storage Conditions for Long-Term Stability

The stability of Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride is contingent upon proper storage conditions that mitigate degradation pathways such as oxidation, hydrolysis, and photodegradation.

4.1. Recommended Storage Environment

ParameterConditionRationale
Temperature Store in a cool, dry place. Refrigeration (2-8°C) is recommended for long-term storage[4].Lower temperatures slow down potential degradation reactions. Avoid overheating[1].
Humidity Store in a dry environment. The use of a desiccator is advisable.Amine hydrochlorides can be hygroscopic. Absorbed moisture can lead to hydrolysis and physical changes in the solid.
Light Exposure Store in a light-resistant container, such as an amber glass bottle.The phenyl and alkene moieties can be susceptible to photodegradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) for optimal long-term stability.The unsaturated nature of the compound makes it susceptible to oxidation.
Container Keep the container tightly closed and upright[1][2][5].Prevents contamination and exposure to air and moisture.

4.2. Incompatible Materials

To prevent hazardous reactions, do not store Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride with the following:

  • Strong oxidizing agents: Can lead to vigorous, exothermic reactions[2].

  • Strong bases: Will deprotonate the amine hydrochloride, liberating the more reactive and potentially less stable free amine.

  • Acids: While it is a hydrochloride salt, storage with other acids should be avoided to prevent unwanted reactions[6].

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

5.1. Spill Containment and Cleanup

  • Evacuate: Clear the area of all non-essential personnel[1].

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For solid spills, carefully sweep or wipe up the material and place it in a sealed container for disposal[1]. Avoid generating dust. For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

  • Decontaminate: Wash the spill site thoroughly after material pickup is complete[1].

  • Waste Disposal: Dispose of the waste in accordance with all local, state, and federal regulations[2].

5.2. First Aid Measures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[2][5].

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water. Seek medical attention if irritation persists[2].

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention[2][5].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[2][5].

Logical Workflow for Handling and Storage

handling_and_storage_workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_cleanup Cleanup & Disposal A Assess Hazards & Don PPE B Work in a Fume Hood A->B Proceed to Handling C Weigh Solid Compound B->C D Prepare Solution C->D E Store in Airtight, Light-Resistant Container D->E Store Solution G Decontaminate Work Area D->G After Use F Store at 2-8°C Under Inert Gas E->F Long-Term Storage H Dispose of Waste Properly G->H I Remove PPE & Wash Hands H->I

Caption: Workflow for the safe handling and storage of Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride.

References

  • Semenov, M. et al. (2021). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. PMC. Retrieved from [Link]

  • SDFine. (n.d.). bis(2-chloroethyl)amine hydrochloride Safety Data Sheet. Retrieved from [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet - (S)-Chroman-4-amine hydrochloride. Retrieved from [Link]

  • Sciencemadness Wiki. (2025, August 20). Safe handling and storage of chemicals. Retrieved from [Link]

Sources

Application Notes & Protocols: Methyl(3-phenylbut-3-en-2-yl)amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for the Pharmacological Characterization of a Novel Phenylbutenamine Analog

Prepared by a Senior Application Scientist

Introduction and Scientific Context

Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride is a synthetic compound belonging to the arylalkylamine class. Its core structure is related to that of phenethylamine and amphetamine, suggesting it may possess psychostimulant properties. Structurally, it is an N-methylated analog of a phenylbutenamine isomer, a class of compounds known to act as norepinephrine-dopamine releasing agents (NDRAs).[1] The β-phenyl and α-methyl substitutions, along with the terminal double bond, create a unique chemical entity whose pharmacological profile requires systematic evaluation.

Given the scarcity of published data on this specific molecule, this document serves as a comprehensive guide for researchers initiating its pharmacological characterization. The protocols and scientific rationale provided are based on established methodologies for evaluating synthetic cathinones and other central nervous system (CNS) stimulants.[2][3] The primary hypothesis is that Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride functions as a modulator of monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Its activity as a reuptake inhibitor versus a substrate (releaser) is a key question to be addressed.

Part 1: Postulated Mechanism of Action & Investigational Workflow

The structural similarity of Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride to known psychostimulants like amphetamine and cathinone derivatives suggests its primary mechanism involves the modulation of presynaptic monoamine transporters.[2][4] These transporters are responsible for the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft, thereby terminating their signaling. Compounds in this class typically act as either competitive inhibitors of reuptake or as substrates for the transporters, inducing reverse transport (efflux). Both actions lead to an increase in extracellular neurotransmitter concentrations, producing stimulant effects.[5][6]

A secondary possibility that warrants investigation is the inhibition of monoamine oxidase (MAO), an enzyme responsible for the degradation of monoamines.[7] Inhibition of MAO can also lead to increased synaptic neurotransmitter levels.

Investigational Workflow Diagram

The following diagram outlines a logical progression for characterizing the compound, moving from initial in vitro screening to more complex in vivo functional assessments.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Functional Assessment A Transporter Binding Assays (DAT, NET, SERT) B Monoamine Uptake Inhibition Assays (IC50 Determination) A->B Confirm functional block C Monoamine Release Assays (Substrate vs. Blocker) B->C Determine mechanism D MAO-A & MAO-B Inhibition Assays B->D Assess secondary targets E Locomotor Activity (Open Field Test) C->E Validate stimulant effect F Rewarding Properties (Conditioned Place Preference) E->F Assess abuse potential G In Vivo Neurochemistry (Microdialysis) F->G Correlate behavior with neurotransmitter levels

Caption: Logical workflow for pharmacological characterization.

Part 2: In Vitro Experimental Protocols

The foundational step in characterizing any novel psychoactive compound is to determine its molecular targets and potency in controlled, cell-based systems.

Protocol 1: Monoamine Transporter Uptake Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride at DAT, NET, and SERT. This quantifies the compound's potency as a reuptake inhibitor.

Scientific Rationale: This assay directly measures the functional consequence of a compound binding to the transporter. By using radiolabeled neurotransmitters (e.g., [³H]dopamine), we can quantify the amount of neurotransmitter taken up by cells expressing the target transporter. A potent inhibitor will prevent this uptake, resulting in a low radioactive signal. The IC50 value is a critical parameter for comparing the potency of different compounds.

Methodology:

  • Cell Culture: Use HEK293 cells stably transfected to express human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporters. Culture cells to ~90% confluency in 24- or 48-well plates.

  • Preparation of Compound: Prepare a 10 mM stock solution of Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride in sterile water or DMSO.[8] Create a serial dilution series (e.g., from 1 nM to 100 µM) in Krebs-Ringer-HEPES (KRH) buffer.

  • Assay Procedure: a. Wash the cell monolayers twice with KRH buffer. b. Pre-incubate the cells for 10 minutes at 37°C with various concentrations of the test compound or a reference inhibitor (e.g., cocaine for DAT, desipramine for NET, fluoxetine for SERT). c. Initiate the uptake reaction by adding a mixture of radiolabeled substrate (e.g., 10 nM [³H]Dopamine for hDAT cells) and unlabeled substrate (to achieve a final desired concentration). d. Incubate for a short period (e.g., 5-10 minutes) at 37°C. The incubation time must be within the linear range of uptake for the specific cell line. e. Terminate the reaction by rapidly aspirating the solution and washing the cells three times with ice-cold KRH buffer. f. Lyse the cells with 1% sodium dodecyl sulfate (SDS). g. Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: a. Define "total uptake" as the signal in vehicle-treated wells and "non-specific uptake" in wells treated with a high concentration of a known selective inhibitor (e.g., 10 µM GBR12909 for hDAT). b. Calculate specific uptake by subtracting non-specific from total uptake. c. Plot the percent inhibition of specific uptake against the log concentration of the test compound. d. Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

Illustrative Data Presentation

Quantitative data should be summarized for clarity and comparison.

Target TransporterTest Compound IC50 (nM)Reference Compound IC50 (nM)Selectivity Ratio (SERT/DAT)Selectivity Ratio (NET/DAT)
hDAT 50Cocaine: 250400.5
hNET 25Desipramine: 4
hSERT 2000Fluoxetine: 10
Note: Data are hypothetical and for illustrative purposes only.
Protocol 2: Monoamine Oxidase (MAO) Inhibition Assay

Objective: To assess if the compound inhibits the activity of MAO-A or MAO-B isoforms.

Scientific Rationale: Some CNS stimulants also interact with the primary enzymes that degrade monoamines.[7] MAO inhibition can potentiate the effects of transporter blockade and may contribute to toxicity. This fluorometric assay provides a sensitive means to measure MAO activity by detecting the hydrogen peroxide (H₂O₂) produced during the oxidative deamination of a substrate.[9][10]

Methodology:

  • Reagents: Use a commercial MAO assay kit (e.g., from Bio-Techne or similar) which includes recombinant human MAO-A and MAO-B, a substrate (like p-tyramine), HRP enzyme, and a dye reagent.[9] Reference inhibitors (clorgyline for MAO-A, pargyline for MAO-B) are essential.[9]

  • Compound Preparation: Prepare a serial dilution of Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride in the provided assay buffer.

  • Assay Procedure (96-well plate format): a. In separate wells, add recombinant MAO-A or MAO-B enzyme. b. Add 5 µL of the test compound dilution (or reference inhibitor/vehicle) to the respective wells. c. Incubate for 10-15 minutes at room temperature to allow the inhibitor to interact with the enzyme.[9] d. Prepare a "Working Reagent" by mixing the assay buffer, p-tyramine substrate, dye reagent, and HRP enzyme according to the kit's instructions. e. Initiate the reaction by adding 50 µL of the Working Reagent to all wells. f. Incubate for 20-30 minutes in the dark at 37°C. g. Measure the fluorescence intensity using a plate reader (e.g., λex = 530nm, λem = 585nm).[9]

  • Data Analysis: Calculate the percent inhibition relative to vehicle controls and determine IC50 values by non-linear regression, as described in Protocol 1.

Part 3: In Vivo Experimental Protocols

In vivo studies are crucial to understand how the molecular actions of the compound translate into physiological and behavioral effects in a whole organism.[3]

Protocol 3: Rodent Locomotor Activity Assessment

Objective: To determine if the compound produces CNS stimulant effects, characterized by hyperlocomotion, and to establish a dose-response relationship.

Scientific Rationale: The mesolimbic dopamine pathway is a key regulator of locomotor activity. Drugs that increase dopamine signaling, particularly in the nucleus accumbens, typically produce a dose-dependent increase in movement.[3] An open-field test is a standard and simple method to quantify this effect.[11]

Methodology:

  • Animals: Use adult male Swiss Albino mice or Sprague-Dawley rats (20-25g for mice, 200-250g for rats).[11] House animals in a controlled environment with a 12:12 light-dark cycle.

  • Apparatus: Use an open-field arena (e.g., 40x40x30 cm) equipped with a video tracking system or infrared photobeam arrays to automatically record movement.

  • Procedure: a. Habituate the animals to the testing room for at least 60 minutes before the experiment. b. Administer the vehicle (e.g., saline) or various doses of Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride (e.g., 1, 3, 10, 30 mg/kg) via intraperitoneal (i.p.) injection. A reference drug like d-amphetamine (e.g., 1-3 mg/kg) should be used as a positive control. c. Immediately after injection, place the animal in the center of the open-field arena. d. Record locomotor activity for 60-90 minutes. Key parameters to measure include total distance traveled, horizontal activity, and vertical activity (rearing).

  • Data Analysis: a. Analyze the data in time bins (e.g., 5-minute intervals) to observe the onset and duration of the drug's effect. b. Calculate the total activity over the entire session for each dose. c. Use a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare drug-treated groups to the vehicle control group. Plot the dose-response curve.

Postulated Signaling Pathway

The diagram below illustrates the hypothesized interaction of Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride at a dopaminergic synapse, which underlies its stimulant effects.

G cluster_0 Presynaptic Terminal cluster_1 cluster_2 Postsynaptic Terminal Vesicle Dopamine Vesicles DAT Dopamine Transporter (DAT) DA_in Dopamine DAT->DA_in Reuptake Compound Methyl(3-phenylbut-3-en-2-yl)amine Compound->DAT Blocks Reuptake & Potentially Induces Efflux DA_out Dopamine Receptor Dopamine Receptors DA_out->Receptor Binding & Signaling

Caption: Hypothesized action at the dopamine transporter.

Part 4: Concluding Remarks and Future Directions

The systematic application of the protocols outlined in this guide will enable a thorough pharmacological profiling of Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride. Initial in vitro assays will establish its primary molecular targets and potency, while subsequent in vivo experiments will reveal its functional consequences on behavior and neurochemistry.

Key outcomes will include its potency and selectivity as a monoamine transporter inhibitor, its classification as a reuptake blocker versus a releasing agent, and its dose-dependent effects on stimulant activity. Further studies could explore its rewarding properties using conditioned place preference (CPP) or self-administration paradigms, and its neurochemical effects directly via in vivo microdialysis. Understanding the pharmacokinetic profile, including its metabolism and ability to cross the blood-brain barrier, will also be critical for interpreting its effects.[12][13] These data, taken together, will provide a comprehensive understanding of this novel compound's place within the landscape of CNS stimulants.

References

  • Huestis, M. A., & Smith, M. L. (2016). Synthetic cathinone pharmacokinetics, analytical methods, and toxicological findings from human performance and postmortem cases. Critical Reviews in Toxicology, 46(6), 515-538. [Link]

  • Taylor & Francis Online. (2016). Synthetic cathinone pharmacokinetics, analytical methods, and toxicological findings from human performance and postmortem cases. [Link]

  • ResearchGate. (2016). Request PDF: Synthetic cathinone pharmacokinetics, analytical methods, and toxicological findings from human performance and postmortem cases. [Link]

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). Synthetic cathinone drug profile. [Link]

  • Kõks, S. (2015). Experimental Models on Effects of Psychostimulants. International Review of Neurobiology, 120, 107-129. [Link]

  • Asian Journal of Pharmaceutical Research. (2021). Review Paper on Models for CNS Stimulant Drug Screening. [Link]

  • Luethi, D., & Liechti, M. E. (2020). Structure–Activity Relationship of Synthetic Cathinones. ACS Chemical Neuroscience, 11(15), 2234-2258. [Link]

  • Heal, D. J., et al. (2009). Animal models to guide clinical drug development in ADHD: lost in translation? Journal of Psychopharmacology, 23(1), 5-13. [Link]

  • Heal, D. J., Smith, S. L., & Gosden, J. (2013). The neuropharmacology of ADHD drugs in vivo: Insights on efficacy and safety. Neuropharmacology, 68, 15-32. [Link]

  • Brandt, S. D., et al. (2017). In vitro monoamine oxidase inhibition potential of alpha-methyltryptamine analog new psychoactive substances for assessing possible toxic risks. Toxicology Letters, 274, 54-61. [Link]

  • Medical University of Vienna. (2023). Psychostimulants: Cause of differences in duration and intensity of effect explored. ScienceDaily. [Link]

  • Evotec. Monoamine Oxidase (MAO) Inhibition Assay. [Link]

  • Bio-Techne. Monoamine Oxidase Assay Kit. [Link]

  • Unsal-Tan, O., et al. (2021). Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors. Molecules, 26(21), 6615. [Link]

  • Royal Society of Chemistry. (2010). Analytical Methods. [Link]

  • Sharma, R., et al. (2023). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Molecules, 28(21), 7389. [Link]

  • Royal Society of Chemistry. Supporting Information - Contents. [Link]

  • Wikipedia. Phenylbutenamine. [Link]

Sources

Troubleshooting & Optimization

optimizing the synthesis yield of Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a Tier-3 Support Resource for process chemists and researchers. It bypasses generic advice to address the specific mechanistic bottlenecks of synthesizing Methyl(3-phenylbut-3-en-2-yl)amine Hydrochloride .

The core challenge with this molecule is its structure: it is a sterically hindered,


-substituted allylic amine . The precursor ketone (3-phenyl-3-buten-2-one) is a conjugated enone.[1][2] Standard reductive amination conditions often fail here, leading to low yields due to Michael addition (1,4-attack)  or over-reduction  of the alkene.[2]

Case ID: OPT-YIELD-3PB2 Subject: Optimizing Reductive Amination of


-Phenyl Enones
Support Level:  Senior Application Scientist[1][2]

The Core Problem: Why Standard Protocols Fail

If you are observing yields below 50% or "messy" NMR spectra showing loss of the terminal alkene, your reaction is likely suffering from Regiochemical Drift .

In the reaction of 3-phenyl-3-buten-2-one with methylamine, two competing pathways exist:

  • Pathway A (Desired): 1,2-Addition (Imine formation)

    
     Reduction 
    
    
    
    Allylic Amine .[2]
  • Pathway B (Parasitic): 1,4-Addition (Michael Addition)

    
    
    
    
    
    -Amino Ketone
    .[2]

Because the


-carbon (C4) is accessible, methylamine (a strong nucleophile) will attack it before forming the imine at the hindered carbonyl (C2), especially in protic solvents (MeOH).[2]
The Solution: Titanium(IV) Isopropoxide Mediation

To optimize yield, you must switch to a Lewis Acid-mediated anhydrous protocol . We utilize Titanium(IV) isopropoxide [


] to coordinate the carbonyl oxygen, increasing its electrophilicity while simultaneously sterically shielding the 

-carbon and acting as a water scavenger to drive the equilibrium toward the imine.

Optimized Experimental Protocol

This protocol replaces standard NaBH3CN/MeOH methods. It is designed for a 10 mmol scale; scale up linearly.

Phase 1: Imine Formation (The Critical Step)

Goal: Force 1,2-addition and reach 100% conversion to the imine before adding any reducing agent.

  • Setup: Flame-dry a 50 mL round-bottom flask under Argon.

  • Reagents:

    • Precursor: 3-phenyl-3-buten-2-one (1.46 g, 10 mmol).[1][2]

    • Amine Source: Methylamine solution (2.0 M in THF, 10 mL, 20 mmol) OR Methylamine HCl (1.35 g, 20 mmol) +

      
       (2.8 mL, 20 mmol).[2] Note: The THF solution is cleaner.[1]
      
    • Catalyst: Titanium(IV) isopropoxide (5.9 mL, 20 mmol, 2.0 equiv).[2][3]

  • Procedure:

    • Add the ketone and amine to the flask.[1]

    • Add

      
       dropwise (Exothermic!).[2]
      
    • Stir neat (or in minimal THF) at Ambient Temperature for 6–12 hours.

    • Checkpoint: Monitor by IR.[1] The ketone carbonyl stretch (~1670 cm⁻¹) should disappear, replaced by the imine stretch (~1640 cm⁻¹). Do not proceed until the ketone is consumed.[1]

Phase 2: Regioselective Reduction

Goal: Reduce the C=N bond without touching the C=C bond.[1]

  • Dilution: Dilute the viscous reaction mixture with absolute ethanol (15 mL).

  • Reduction: Cool to 0°C. Add Sodium Borohydride (

    
    )  (0.57 g, 15 mmol) portion-wise.
    
    • Why not Cyanoborohydride?

      
       activates the imine sufficiently that the milder (and toxic) 
      
      
      
      is unnecessary.
      
      
      is cleaner and faster here.[1]
  • Reaction: Allow to warm to Room Temperature and stir for 2 hours.

Phase 3: The "Titanium Workup" (Yield Saver)

Issue: Quenching Ti-reactions with water creates a gelatinous


 emulsion that traps your product, killing yield.
Fix:  The Ammonia-Cure Method.
  • Quench: Pour the reaction mixture into 2M Ammonium Hydroxide (

    
    )  (30 mL).
    
  • Cure: Stir vigorously for 30 minutes. The gelatinous precipitate will harden into a filterable white powder (

    
    ).[1]
    
  • Filtration: Filter through a Celite pad.[1][4] Wash the pad with

    
     (DCM).
    
  • Extraction: Extract the filtrate with DCM (3 x 20 mL).

  • Drying: Dry organic phase over

    
     (anhydrous) and concentrate in vacuo.
    
    • Result: This is the Free Base (Yellowish oil).[1]

Phase 4: Hydrochloride Salt Formation

Goal: Crystalline, non-hygroscopic solid.[2]

  • Dissolve the crude free base in anhydrous Diethyl Ether (

    
    ).[1]
    
  • Cool to 0°C.

  • Add 2M HCl in Diethyl Ether dropwise until pH paper indicates acidity (pH ~2).

  • A white precipitate should form immediately.[1]

  • Isolation: Filter under Argon. Wash with cold

    
    .[1]
    
  • Recrystallization (If needed): Isopropanol/Ethyl Acetate (1:3).

Troubleshooting Guide (FAQ)

SymptomProbable CauseCorrective Action
Yield < 30% Michael Addition dominated the reaction.Ensure you used 2.0 equivalents of

. Do not use MeOH in Phase 1; use THF or run neat.
Product is an oil, not solid Hygroscopicity or excess acid.The HCl salt is hygroscopic.[1] Dry the oil under high vacuum (

mbar) for 24h. If it remains oil, triturate with anhydrous pentane.[2]
Loss of Double Bond (NMR) Over-reduction .You likely used

or allowed the reaction to run too long with excess

at high temps.[1] Stick to

at 0°C

RT.
"Unfilterable" Sludge Improper Quench of Titanium.[1]Do not just add water.[1] You must use

or NaOH and stir until the precipitate turns from gel to powder.[1]
Starting Material Remains Steric Hindrance .The phenyl group at C3 hinders the carbonyl at C2.[1] Increase Phase 1 time to 24h or gently heat to 40°C.

Mechanistic Visualization

The following diagram illustrates the critical divergence point between high-yield synthesis and the common failure mode.

ReactionPathway Start 3-phenyl-3-buten-2-one (Precursor) PathA_Step1 Direct Mix (MeOH) No Lewis Acid Start->PathA_Step1 Standard Protocol PathB_Step1 Add Ti(OiPr)4 (Lewis Acid Activation) Start->PathB_Step1 Optimized Protocol Michael_Adduct Michael Adduct (Yield Loss) PathA_Step1->Michael_Adduct 1,4-Addition (Fast) Titanium_Complex Titanium-Imine Complex PathB_Step1->Titanium_Complex Steric Shielding of C4 Water Scavenging Reduction NaBH4 Reduction Titanium_Complex->Reduction 1,2-Addition Target Target Allylic Amine (High Yield) Reduction->Target

Caption: Divergence of reaction pathways. The Ti(OiPr)4 route (Green) blocks the parasitic Michael addition (Red) by coordinating the carbonyl and sterically shielding the beta-carbon.

Workup Logic Flow

The isolation of amine salts from Titanium reactions is the second biggest yield-killer.[1] Follow this decision tree.

WorkupLogic Start Reaction Complete (Viscous Mixture) Quench Add 2M NH4OH (Not just water!) Start->Quench Check Observe Precipitate Quench->Check Gel Gelatinous/Sticky? Check->Gel Usually Powder White/Grey Powder? Check->Powder Rarely Action_Gel Stir Vigorously (Curing Phase 30 mins) Gel->Action_Gel Action_Filter Filter via Celite Powder->Action_Filter Action_Gel->Check Re-evaluate Extract DCM Extraction Action_Filter->Extract Salt HCl/Ether Precipitation Extract->Salt

Caption: The "Curing" step (Yellow) is mandatory to transform the unfilterable Titanium gel into a filterable powder, preventing product entrapment.[2]

References

  • Bhattacharyya, S. (1995). "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds." Journal of Organic Chemistry, 60(15), 4928–4929.[2]

    • Grounding: Establishes the efficacy of Ti(OiPr)
  • Mattson, R. J., et al. (1990).[2][5] "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552–2554.[2][5]

    • Grounding: Provides the mechanistic basis for Lewis Acid activation of hindered ketones.[1]

  • Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862.[2]

    • Grounding: Comparative analysis of reducing agents, supporting the use of Borohydride variants in controlled conditions.

Sources

Technical Support Center: Degradation Pathways of Methyl(3-phenylbut-3-en-2-yl)amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the potential degradation pathways of this molecule. Understanding the intrinsic stability of a compound is a critical aspect of pharmaceutical development, ensuring the quality, safety, and efficacy of drug substances and products.[1][2] This guide offers troubleshooting advice and detailed protocols in a direct question-and-answer format to support your experimental work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and degradation of Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride.

Q1: What is the chemical structure of this compound and what are its key reactive features?

A1: Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride is a secondary, allylic amine. Its structure contains several functional groups that can influence its reactivity and stability. Understanding these sites is the first step in predicting degradation pathways.

  • Secondary Amine: The nitrogen atom is basic and a potential site for oxidation to an N-oxide or other oxidative products.[2]

  • Allylic System: The C-H bonds on the carbon adjacent to the C=C double bond (the allylic position) can be susceptible to oxidation. More importantly, the allylic amine system can undergo rearrangement.

  • Carbon-Carbon Double Bond: This bond is electron-rich and can be a target for oxidative cleavage or epoxidation.

  • Phenyl Group: The aromatic ring is generally stable but can undergo oxidation under harsh conditions. The conjugation of the phenyl ring with the double bond creates a chromophore that may absorb UV light, making the molecule potentially susceptible to photolytic degradation.[1]

Below is a diagram illustrating the key reactive sites on the molecule.

Caption: Key reactive sites of Methyl(3-phenylbut-3-en-2-yl)amine.

Q2: What are the primary predicted degradation pathways for this molecule?

A2: Based on the structure, the most significant degradation pathways are predicted to be isomerization followed by hydrolysis, and oxidation.

  • Isomerization to an Enamine and Subsequent Hydrolysis: This is likely the most critical degradation pathway, especially under acidic or basic conditions. The initial allylic amine can tautomerize to a thermodynamically more stable enamine structure where the double bond is conjugated with the phenyl ring. This enamine intermediate is highly susceptible to hydrolysis and will readily break down in the presence of water to form a ketone (3-phenyl-2-butanone) and methylamine.[3][4][5] The acidic conditions provided by the hydrochloride salt can catalyze this process.[3][6]

  • Oxidation: The molecule has multiple sites prone to oxidation.[2]

    • N-Oxidation: The secondary amine can be oxidized to form an N-oxide.

    • Double Bond Oxidation: The C=C double bond can be oxidized to form an epoxide or undergo oxidative cleavage, leading to smaller fragments.

    • Allylic Oxidation: The C-H bond at the allylic position can be oxidized, potentially forming an alcohol, which could then be further oxidized to a ketone.

  • Photodegradation: The conjugated system (phenyl ring and double bond) can absorb UV/visible light, potentially leading to photolytic degradation.[1] This could involve isomerization, dimerization, or photo-oxidation.

The diagram below outlines these overarching degradation routes.

Degradation_Pathways cluster_pathways Primary Degradation Mechanisms cluster_products Resulting Degradants parent Methyl(3-phenylbut-3-en-2-yl)amine isomerization Isomerization to Enamine parent->isomerization Acid/Base Catalysis oxidation Oxidation parent->oxidation Oxidizing Agent (e.g., H₂O₂) photolysis Photodegradation parent->photolysis Light (UV/Vis) hydrolysis Hydrolysis isomerization->hydrolysis H₂O ketone 3-Phenyl-2-butanone + Methylamine hydrolysis->ketone n_oxide N-Oxide oxidation->n_oxide epoxide Epoxide / Cleavage Products oxidation->epoxide photo_products Photolytic Products photolysis->photo_products

Caption: Predicted degradation pathways for the parent compound.

Q3: I am planning a forced degradation study. What conditions should I start with?

A3: Forced degradation, or stress testing, is essential to identify likely degradation products and establish stability-indicating analytical methods.[1][7] The goal is to achieve a modest level of degradation (typically 5-20%) to avoid the formation of irrelevant secondary degradation products.[1][8][9]

Here are recommended starting conditions based on ICH guidelines:

Stress ConditionReagent/ConditionTemperatureDurationRationale
Acid Hydrolysis 0.1 N to 1 N HCl60 - 80 °C24 - 72 hoursTo promote acid-catalyzed isomerization and hydrolysis.
Base Hydrolysis 0.1 N to 1 N NaOH60 - 80 °C24 - 72 hoursTo promote base-catalyzed isomerization and hydrolysis.
Oxidation 3% - 6% H₂O₂Room Temp24 hoursTo induce oxidation at the amine and other susceptible sites.[2][8]
Thermal 80 - 105 °C (Solid & Solution)80 - 105 °C48 - 72 hoursTo assess the impact of heat on the molecule's stability.
Photostability ICH Q1B Option 2 (1.2 million lux-hours & 200 W-h/m²)AmbientAs per ICHTo evaluate degradation upon exposure to light.
Q4: My initial stress conditions (e.g., 0.1 N HCl at 60°C) are not producing any degradation. What are my next steps?

A4: If you observe less than 5% degradation, you should incrementally increase the severity of the stress condition. It is a systematic process of finding the right balance to induce degradation without destroying the molecule.

Consider the following adjustments:[10]

  • Increase Stressor Concentration: Move from 0.1 N HCl or NaOH to a higher concentration, such as 1 N or even 2 N.

  • Increase Temperature: Raise the temperature in increments, for example, from 60°C to 80°C or reflux conditions.

  • Extend Duration: Increase the exposure time of the compound to the stressor.

  • Change Solvent System: For solution-state studies, adding a co-solvent might alter solubility and reaction kinetics.

Causality: The activation energy for a specific degradation reaction may not be met under mild conditions. By increasing temperature or reactant concentration, you provide the necessary energy or increase collision frequency to drive the reaction forward at an observable rate.

Q5: My chromatogram shows multiple degradation peaks. How can I distinguish between primary and secondary degradants?

A5: The appearance of numerous peaks is common in forced degradation studies. Distinguishing primary from secondary degradants is key to mapping the degradation pathway accurately.

  • Conduct a Time-Course Study: Analyze samples at multiple time points (e.g., 2, 8, 24, 48 hours). Primary degradation products will form first and their concentration will initially rise. Secondary degradants form from the breakdown of primary ones, so their appearance will be delayed and their concentration will rise as the primary degradants are consumed.[2]

  • Use a Peak Purity Analysis: If you are using an HPLC with a Diode Array Detector (DAD) or Photodiode Array (PDA), you can assess the spectral purity of each peak. Co-eluting peaks will show a mixed spectrum.

  • Mass Balance: The total amount of the drug and its degradants should remain relatively constant. A significant drop in mass balance may indicate the formation of non-chromophoric compounds or volatile products.

  • LC-MS/MS Analysis: The most powerful tool is Liquid Chromatography-Mass Spectrometry (LC-MS/MS). It provides the mass-to-charge ratio (m/z) of the parent compound and its degradants, which is invaluable for proposing chemical structures and confirming degradation pathways.[11]

Section 2: Illustrative Experimental Protocols

The following protocols are general starting points. The concentration of the drug substance should be selected based on the sensitivity of your analytical method (e.g., 0.5 - 1.0 mg/mL).

Protocol 1: Acid/Base Hydrolytic Degradation
  • Sample Preparation: Dissolve the compound in a suitable solvent (e.g., water, acetonitrile, or methanol) to create a stock solution.

  • Stress Application:

    • Acid: Mix an aliquot of the stock solution with an equal volume of 2 N HCl to achieve a final concentration of 1 N HCl.

    • Base: In a separate vial, mix an aliquot of the stock solution with an equal volume of 2 N NaOH to achieve a final concentration of 1 N NaOH.

  • Incubation: Place the vials in a water bath or incubator set to 80°C.

  • Time Points: Withdraw aliquots at specified intervals (e.g., 0, 4, 8, 24 hours).

  • Neutralization: Before analysis, neutralize the acid-stressed sample with an equivalent amount of NaOH and the base-stressed sample with an equivalent amount of HCl. This prevents damage to the HPLC column.

  • Analysis: Dilute the neutralized sample with the mobile phase to the target concentration and analyze by a stability-indicating HPLC method.

Protocol 2: Oxidative Degradation
  • Sample Preparation: Dissolve the compound in a suitable solvent.

  • Stress Application: Add an appropriate volume of 30% H₂O₂ to achieve a final concentration of 3-6% H₂O₂.

  • Incubation: Store the solution at room temperature, protected from light, for up to 24 hours. Monitor the reaction at earlier time points as oxidation can be rapid.

  • Analysis: Withdraw an aliquot, dilute to the target concentration with the mobile phase, and analyze immediately by HPLC. No quenching is typically needed, but be aware that residual peroxide can affect some column chemistries.

Protocol 3: Thermal and Photolytic Degradation
  • Thermal (Solid): Place the solid drug substance in a thermostatically controlled oven at 105°C for 48 hours.

  • Thermal (Solution): Prepare a solution of the drug (e.g., in the mobile phase) and heat at 80°C for 48 hours.

  • Photostability: Expose the solid drug and a solution of the drug to light conditions as specified in the ICH Q1B guideline. Ensure a dark control sample is stored under the same conditions but protected from light.

  • Analysis: At appropriate time points, dissolve the solid sample or dilute the solution sample and analyze against a control sample stored at refrigerated conditions.

Section 3: Visualization of Degradation Pathways & Workflows

Visual aids are crucial for understanding complex chemical processes.

Diagram 1: Isomerization and Hydrolysis Pathway

This diagram illustrates the most probable degradation route: the initial allylic amine isomerizes to an enamine, which is then rapidly hydrolyzed.

Caption: Isomerization of allylic amine to enamine and subsequent hydrolysis.

Diagram 2: General Forced Degradation Workflow

This flowchart provides a high-level overview of the entire stress testing process.

Workflow cluster_stress Apply Stress Conditions start Prepare Stock Solution of Compound acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxide Oxidation (H₂O₂) start->oxide thermal Thermal start->thermal photo Photolytic start->photo sample_prep Sample Neutralization / Quenching / Dilution acid->sample_prep base->sample_prep oxide->sample_prep thermal->sample_prep photo->sample_prep analysis Analyze via Stability-Indicating HPLC or LC-MS Method sample_prep->analysis data Data Interpretation: - Identify Degradants - Determine % Degradation - Propose Pathways analysis->data

Caption: A typical experimental workflow for forced degradation studies.

References

  • Review on Forced Degradation Studies: Principles, Methodology, and Analytical Perspectives. (n.d.). Google Scholar.
  • Imine and Enamine Hydrolysis - Organic Chemistry Tutor. (n.d.). Organic Chemistry Tutor.
  • Enamine - Wikipedia. (n.d.). Wikipedia.
  • Enamines - Master Organic Chemistry. (2025, April 16). Master Organic Chemistry.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). Google Scholar.
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Drug Discovery & Development.
  • Imine and Enamine Hydrolysis Mechanism - Chemistry Steps. (2020, December 9). Chemistry Steps.
  • Video: Aldehydes and Ketones with Amines: Imine and Enamine Formation Overview - JoVE. (2023, April 30). JoVE.
  • Technical Support Center: Forced Degradation Studies of 3-Methyl-2-phenylbutanamide - Benchchem. (n.d.). BenchChem.
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Auron.
  • Forced Degradation Studies for Biopharmaceuticals - Pharmaceutical Technology. (2016, May 2). Pharmaceutical Technology.
  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites - Agilent. (2007, September 15). Agilent Technologies.
  • Method 645: The Determination of Certain Amine Pesticides and Lethane in Municipal and Industrial Wastewater - EPA. (n.d.). U.S. Environmental Protection Agency.

Sources

reducing variability in experiments with Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common sources of experimental variability and provide robust troubleshooting strategies. Our goal is to empower you with the foundational knowledge and practical insights necessary to achieve consistent and reproducible results in your work with this versatile compound.

Introduction: Understanding the Molecule

Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride is a secondary amine salt. Its structure, featuring a terminal double bond, a chiral center, and a phenyl group, presents unique challenges and opportunities in synthesis, purification, and handling. Variability in experimental outcomes often originates from the interplay between these functional groups. This guide deconstructs potential issues into a series of frequently asked questions and in-depth troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: My reductive amination synthesis of Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride has inconsistent yields (30-70%). What are the likely causes?

This is a common issue often traced back to three critical areas: reagent quality, reaction conditions, and the stability of the imine intermediate.

  • Reagent Quality & Stoichiometry: The purity of your starting ketone (3-phenylbut-3-en-2-one) is paramount. Aldol condensation byproducts can interfere with the reaction. Similarly, the activity of your reducing agent, such as sodium triacetoxyborohydride [NaBH(OAc)₃] or sodium cyanoborohydride (NaBH₃CN), can vary between batches.[1][2] It is crucial to use freshly opened or properly stored reagents. Always ensure the stoichiometry is precise; an excess of the amine can lead to side reactions, while insufficient reducing agent will result in an incomplete reaction.

  • Imine Formation & Stability: The initial condensation of the ketone with methylamine to form the imine is a reversible equilibrium. The removal of water, either by a Dean-Stark trap or a drying agent like molecular sieves, drives the reaction forward. The terminal double bond in your substrate can be susceptible to isomerization under harsh acidic or basic conditions, which may be used to facilitate imine formation.[3]

  • pH Control: During reductive amination, maintaining the reaction pH between 5 and 6 is critical.[1] A pH that is too low will protonate the methylamine, rendering it non-nucleophilic. A pH that is too high will prevent the protonation of the carbonyl, which is necessary for nucleophilic attack.

Q2: I'm observing a significant amount of an alcohol byproduct corresponding to the starting ketone. How can I prevent this?

The formation of 3-phenylbut-3-en-2-ol indicates that your reducing agent is reducing the starting ketone faster than the imine. This typically happens if the reducing agent is too reactive or if imine formation is slow.

  • Choice of Reducing Agent: Sodium triacetoxyborohydride [NaBH(OAc)₃] is generally preferred for reductive aminations because it is milder and more selective for the imine/iminium ion over the ketone.[2] If you are using a more powerful reducing agent like sodium borohydride (NaBH₄), you should first allow sufficient time for the imine to form before adding the hydride.

  • One-Pot vs. Two-Step Procedure: Consider a two-step approach. First, form the imine by reacting the ketone and methylamine in a solvent like toluene with azeotropic removal of water. Once the imine is formed (monitor by TLC or ¹H NMR), dissolve it in a solvent like methanol and then add the reducing agent at a controlled temperature (e.g., 0 °C).

Q3: During the aqueous workup, I consistently get persistent emulsions. How can I break them?

Emulsions are common when working with amines, which can act as surfactants, especially after a basic quench.[4]

  • Increase Ionic Strength: Add a saturated solution of sodium chloride (brine) to the aqueous layer. This increases the polarity of the aqueous phase, forcing the organic components out and helping to break the emulsion.[4]

  • Change the Solvent: If you are using dichloromethane (DCM), which has a density close to water, switching to a less dense solvent like ethyl acetate or diethyl ether can help create a more defined phase separation.

  • Filtration: Passing the emulsified mixture through a pad of Celite® or glass wool can sometimes break the emulsion by disrupting the interface.

  • Patience & Technique: Gentle swirling of the separatory funnel instead of vigorous shaking can prevent emulsion formation in the first place. If an emulsion does form, letting it stand for an extended period can sometimes lead to separation.

Q4: My final product oils out or forms a sticky solid instead of crystallizing. What steps can I take to get a crystalline hydrochloride salt?

The crystallization of amine hydrochloride salts is highly sensitive to solvent, temperature, purity, and water content.[5][6][7]

  • Purity is Key: First, ensure the free base is pure before attempting salt formation. Run a flash column chromatography on the crude free base. Impurities can act as crystal growth inhibitors.[6]

  • Solvent System: The choice of solvent for crystallization is critical. A common technique is to dissolve the purified free base in a solvent in which the hydrochloride salt is insoluble, such as diethyl ether, ethyl acetate, or a mixture of isopropanol and heptane. Then, add a solution of HCl in a miscible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring.

  • Control of Supersaturation: Avoid crashing the product out of solution too quickly, as this leads to small, poorly formed crystals or an amorphous solid.[6] Slow cooling, slow evaporation of the solvent, or using a solvent/anti-solvent system (e.g., dissolving in a minimal amount of isopropanol and slowly adding heptane) can promote the growth of larger, well-defined crystals.[5]

  • Water Content: Amine hydrochlorides can be hygroscopic or form hydrates, which may have different crystallization properties.[8] Ensure all solvents are anhydrous and conduct the crystallization under an inert atmosphere (e.g., nitrogen or argon) if possible.

Q5: The ¹H NMR of my final product shows broad signals, especially around the N-H and alpha-protons. Is this normal?

Yes, this is a common feature in the NMR spectra of amines and their salts.

  • N-H Proton: The N-H proton of a secondary amine hydrochloride is acidic and can undergo chemical exchange with trace amounts of water or other exchangeable protons in the solvent. This exchange process broadens the signal.[9][10] Its chemical shift can also vary significantly with concentration and solvent. To confirm its identity, you can add a drop of D₂O to the NMR tube and re-acquire the spectrum; the N-H signal should disappear.[9]

  • Quadrupole Broadening: The nitrogen atom (¹⁴N) has a nuclear quadrupole moment, which can cause broadening of adjacent proton signals (the N-H and the protons on the carbons attached to the nitrogen). This is a fundamental property and not indicative of an impurity.

  • Magnetic Inequivalence: The molecule is chiral. Protons that may appear equivalent in a simpler molecule can become diastereotopic and thus magnetically inequivalent, leading to more complex splitting patterns than anticipated.

Troubleshooting Guides & Protocols

Protocol 1: Troubleshooting Low Yield in Reductive Amination

This workflow provides a systematic approach to diagnosing and resolving low yields.

Caption: Decision tree for troubleshooting low reaction yields.

Protocol 2: Step-by-Step Guide to Crystalline Hydrochloride Salt Formation

This protocol is designed to maximize the likelihood of obtaining a high-quality crystalline solid.

  • Purify the Free Base: Start with >98% pure Methyl(3-phenylbut-3-en-2-yl)amine free base, confirmed by GC-MS or NMR. Amorphous solids or oils are often the result of impure material.

  • Select Solvent System:

    • Primary Choice: Anhydrous diethyl ether (Et₂O) or methyl tert-butyl ether (MTBE). These solvents have low polarity and typically provide poor solubility for the HCl salt, promoting precipitation.

    • Alternative: Isopropanol (IPA)/Heptane mixture. IPA can dissolve both the free base and the salt to some extent, while heptane acts as an anti-solvent.

  • Procedure: a. Dissolve the purified free base (1.0 eq) in anhydrous Et₂O (approx. 10-20 mL per gram of amine). b. Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere. c. Add a 2.0 M solution of HCl in Et₂O (1.05 eq) dropwise over 10-15 minutes with gentle stirring. Adding the acid too quickly will cause the product to crash out as an amorphous powder.[6] d. After the addition is complete, a white precipitate should form. Continue stirring at 0 °C for 30 minutes. e. Allow the flask to stand undisturbed at 4 °C (refrigerator) overnight to allow for slow, complete crystallization. f. Collect the crystals by vacuum filtration. g. Wash the filter cake with a small amount of cold, anhydrous Et₂O to remove any surface impurities. h. Dry the crystals under high vacuum to remove residual solvent.

Data Presentation

Table 1: Effect of Solvent on Crystallization Outcome

The following table, based on common principles in organic chemistry, illustrates how solvent choice can impact the physical form of the final hydrochloride salt.[7]

Solvent SystemCooling RateTypical OutcomeRationale
Diethyl EtherSlow (overnight)Well-defined needlesLow salt solubility promotes ordered crystal lattice formation.
DichloromethaneFast (crash cool)Amorphous powderHigh initial solubility followed by rapid precipitation traps disorder.
Isopropanol/HeptaneSlow addition of HeptaneCrystalline prismsControlled change in polarity allows for gradual crystal growth.
TolueneSlow (overnight)Oil / Gummy SolidAromatic solvent may have complex interactions preventing lattice formation.
WaterEvaporationHygroscopic solid/hydrateWater can be incorporated into the crystal lattice, changing properties.[8]

Visualizing Key Processes

Diagram 1: General Reductive Amination Workflow

This diagram illustrates the key stages of the synthesis, highlighting critical control points.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Salt Formation & Isolation Ketone 3-Phenylbut-3-en-2-one Imine Imine Intermediate Ketone->Imine Condensation (pH 5-6, remove H₂O) Amine Methylamine (aq. or gas) Amine->Imine FreeBase Free Base Amine Imine->FreeBase Reduction (Anhydrous Solvent) Reducer NaBH(OAc)₃ Reducer->FreeBase FinalProduct Crystalline HCl Salt FreeBase->FinalProduct Protonation & Crystallization HCl HCl in Ether/IPA HCl->FinalProduct

Caption: Key stages in the synthesis of the target compound.

References

  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry. Retrieved from [Link]

  • Sciencing. (2024). What Are Salt Crystals, and How Are They Formed?. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting: The Workup. Department of Chemistry. Retrieved from [Link]

  • TutorChase. (n.d.). What factors affect the rate of salt crystallisation?. Retrieved from [Link]

  • OpenStax. (n.d.). 24.10 Spectroscopy of Amines. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Master Organic Chemistry. (2025, September 23). Master Organic Reactions | Step-by-Step Problem Solving Guide [Video]. YouTube. Retrieved from [Link]

  • Al-Obaidi, H., & Lawrence, M. J. (2010). Factors which affect the crystallization of a drug substance. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). Novel cocrystallization of hydrochloric acid salt of an active agent.
  • Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology, 18(4), 845-855. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Retrieved from [Link]

  • Al-Mustansiriyah University. (2021, February 24). Amines: Synthesis and Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 24). 24.6: Synthesis of Amines. Retrieved from [Link]

Sources

addressing off-target effects of Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride (henceforth referred to as MPBA-HCl ) is a synthetic allylic amine and a structural analog of the phenethylamine class. While often utilized as a scaffold in the development of CNS-active agents (targeting monoamine transporters DAT/NET), its structural features—specifically the steric bulk of the 3-phenyl-3-butenyl moiety—predispose it to a specific set of off-target liabilities.

This guide addresses the three most critical off-target artifacts reported by users: 5-HT2B receptor agonism (cardiotoxicity signal), hERG channel blockade (QT prolongation signal), and MAO enzyme inhibition (metabolic interference).

Property Specification
Systematic Name N-Methyl-3-phenylbut-3-en-2-amine hydrochloride
Molecular Formula C₁₁H₁₅N[1][2][3][4] · HCl
Class Allylic Phenethylamine / CNS Probe
Solubility Water (50 mM), DMSO (100 mM). Note: Solutions >10 mM in PBS may precipitate if pH > 7.4.
Primary Target Monoamine Transporters (DAT/NET)
Key Off-Targets 5-HT2B, hERG, MAO-A/B

Troubleshooting Guide: Off-Target Mitigation

Issue 1: Unexpected Calcium Flux or Proliferative Signals in Fibroblasts

Diagnosis: 5-HT2B Receptor Agonism Context: Many phenethylamine analogs bind 5-HT2B with high affinity. If MPBA-HCl acts as a full agonist here, it mimics the valvulopathic mechanism of fenfluramine, triggering mitogenic signaling via the Gq/11 pathway.

Q: Why am I seeing high background signal in my FLIPR calcium assays?

  • A: MPBA-HCl likely activates constitutive 5-HT2B receptors expressed in your cell line (e.g., HEK293 or CHO).

  • Solution:

    • Pre-incubation: Treat cells with a selective 5-HT2B antagonist like SB-204741 (1 µM) for 30 minutes prior to MPBA-HCl addition. If the signal is abolished, the effect is 5-HT2B-mediated.

    • Counter-Screen: Run a parallel assay on a parental cell line lacking 5-HT2B to confirm specificity.

Issue 2: Cytotoxicity or "Cell Death" in High-Throughput Screens

Diagnosis: hERG Channel Blockade & Lysosomal Trapping Context: The lipophilic amine nature of MPBA-HCl allows it to sequester in lysosomes (lysosomotropism) and block hERG potassium channels, leading to false positives in toxicity screens.

Q: My MTS/MTT assays show toxicity at 10 µM, but LDH release is normal. Is the compound toxic?

  • A: Likely not acute necrosis. Lipophilic amines can accumulate in lysosomes, altering mitochondrial function and reducing MTT reduction without killing the cell immediately.

  • Solution:

    • Switch Assays: Use ATP-based viability assays (e.g., CellTiter-Glo) instead of tetrazolium-based assays (MTT) which are sensitive to metabolic perturbations.

    • hERG Patch Clamp: If this is a lead candidate, perform a manual patch-clamp assay. If IC₅₀ < 10 µM, structural modification (reducing lipophilicity) is required.

Issue 3: Inconsistent Potency in Tissue Homogenates vs. Recombinant Cells

Diagnosis: MAO-A/B Inhibition Context: MPBA-HCl may inhibit Monoamine Oxidase (MAO), preventing the breakdown of endogenous amines in tissue preparations, artificially enhancing the observed effect.

Q: Why is the compound more potent in brain slice preparations than in washed membrane preps?

  • A: In slices, MPBA-HCl may be inhibiting MAO, raising local dopamine/norepinephrine levels, which synergizes with its transporter effects.

  • Solution:

    • Inhibit the Inhibitor: Pre-treat tissue with specific MAO inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B) to saturate the enzymes before adding MPBA-HCl. This "clamps" the MAO variable.

Visualizing the Off-Target Mechanism

The following diagram illustrates the 5-HT2B Valvulopathy Pathway , a critical safety exclusion criterion for this class of compounds. MPBA-HCl agonism triggers the Gq-PLC cascade, leading to calcium release and subsequent fibroblast proliferation (fibrosis).

G Compound MPBA-HCl Receptor 5-HT2B Receptor (GPCR) Compound->Receptor Agonist Binding G_Protein Gαq/11 Receptor->G_Protein Activation Effector PLCβ G_Protein->Effector Messenger IP3 + DAG Effector->Messenger Calcium Ca2+ Release (ER Stores) Messenger->Calcium IP3 pathway Kinase PKC / MAPK Messenger->Kinase DAG pathway Outcome Fibroblast Mitogenesis (Valvulopathy Risk) Calcium->Outcome Transcriptional Activation Kinase->Outcome

Caption: Signal transduction pathway for MPBA-HCl mediated 5-HT2B agonism, leading to potential cardiac fibrosis.

Detailed Experimental Protocols

Protocol A: Validation of 5-HT2B Selectivity (Calcium Flux Assay)

Purpose: To determine if MPBA-HCl activates the 5-HT2B receptor.

Materials:

  • HEK293 cells stably expressing human 5-HT2B.

  • FLIPR Calcium 6 Assay Kit.

  • Positive Control: 5-HT (Serotonin) .

  • Antagonist: SB-204741 .

Procedure:

  • Seeding: Plate cells at 50,000 cells/well in black-walled 96-well plates. Incubate overnight.

  • Dye Loading: Remove media and add 100 µL Calcium 6 dye loading buffer. Incubate 1 hr at 37°C.

  • Antagonist Challenge (Optional): Add 10 µL of 10x SB-204741 (final 1 µM) and incubate for 15 min.

  • Compound Addition: Prepare MPBA-HCl in HBSS buffer (pH 7.4).

    • Note: Avoid DMSO > 0.5% as it can induce artifacts.

  • Measurement: Add MPBA-HCl using the FLIPR instrument. Record fluorescence (Ex 485 / Em 525) for 180 seconds.

  • Analysis: Calculate

    
    . Plot dose-response curve. If 
    
    
    
    of 5-HT response, the compound is a partial agonist.
Protocol B: hERG Safety Profiling (Manual Patch Clamp)

Purpose: To quantify the risk of QT prolongation.

Materials:

  • CHO cells expressing hERG (Kv11.1).

  • Internal Solution: 120 mM K-Aspartate, 20 mM KCl, 10 mM HEPES, 5 mM EGTA, 5 mM Mg-ATP (pH 7.2).

  • External Solution: Tyrode’s Solution.

Procedure:

  • Seal Formation: Achieve GΩ seal and whole-cell configuration.

  • Voltage Protocol: Hold at -80 mV. Depolarize to +20 mV for 2 sec (activates channels), then repolarize to -50 mV for 2 sec (tail current).

  • Baseline: Record stable tail current amplitude for 3 minutes.

  • Perfusion: Perfuse MPBA-HCl (start at 1 µM) for 5 minutes.

  • Measurement: Measure the reduction in peak tail current at -50 mV.

  • Criteria: >20% inhibition at 1 µM indicates High Risk .

Frequently Asked Questions (FAQs)

Q1: Can I use MPBA-HCl in vivo without formulation adjustments? A: MPBA-HCl is a hydrochloride salt and is water-soluble, but its lipophilicity means it crosses the blood-brain barrier (BBB) rapidly. For IP/SC injections, dissolve in 0.9% Saline . Avoid phosphate buffers for stock solutions >10 mg/mL to prevent salting out.

Q2: Does the "3-phenylbut-3-en-2-yl" group make it unstable? A: The allylic amine motif is susceptible to oxidation over time. Store the solid at -20°C under desiccant . Solutions should be prepared fresh. If the solution turns yellow, autoxidation has occurred; discard immediately.

Q3: Is this compound a substrate for P-glycoprotein (P-gp)? A: Most lipophilic phenethylamines are weak substrates. If you see poor brain penetrance in wild-type mice vs. MDR1a-/- mice, P-gp efflux is likely restricting access.

References

  • Roth, B. L. (2007). Drugs and Valvular Heart Disease. New England Journal of Medicine.

  • Vandenberg, J. I., et al. (2012). hERG K+ Channels: Structure, Function, and Clinical Significance. Physiological Reviews.

  • PubChem Compound Summary . 2-Methyl-3-phenylbut-2-en-1-amine (Structural Analog). National Library of Medicine.

  • BLD Pharm . N-Methyl-3-phenylbut-3-en-2-amine hydrochloride Product Page.

Sources

Technical Support Center: Optimizing Incubation Times for Novel Phenylethylamine Analogs in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers with a Focus on Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride

Welcome to the technical support center for the characterization of novel small molecules in cell-based assays. This guide is designed for researchers, scientists, and drug development professionals who are working with new compounds, such as Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride, and need to establish optimal experimental conditions. Given that this is a novel compound, this resource will provide a foundational framework for determining appropriate incubation times and troubleshooting common issues encountered during in vitro studies.

Introduction: The Challenge of a Novel Compound

Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride is a phenylethylamine derivative. Compounds of this class are known to have diverse biological activities, including acting as central nervous system stimulants or cytotoxic agents.[1][2] When approaching a novel compound like this, it is crucial to systematically determine its effects on your specific cell model. The incubation time is a critical parameter that can significantly influence the observed biological response.[3] An incubation that is too short may not allow for the compound to elicit a measurable effect, while an overly long incubation could lead to secondary effects, such as nutrient depletion in the culture medium, that can confound the results.[4][5]

This guide will walk you through the essential steps to optimize incubation times for your cell-based assays, ensuring the generation of reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is the first experiment I should perform when working with a new compound like Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride?

A1: The initial and most critical experiment is a time-course and dose-response study. This will allow you to understand the relationship between the concentration of the compound and the incubation time on your cells.[6][7] This foundational experiment will inform all subsequent assays.

Q2: How do I choose the initial concentration range for my dose-response experiment?

A2: For a novel compound, it is best to start with a broad concentration range, for example, from nanomolar to millimolar, to capture a wide spectrum of potential activities. A common starting point is a logarithmic dilution series (e.g., 0.01 µM, 0.1 µM, 1 µM, 10 µM, 100 µM).

Q3: What are some common cell health assays I can use to assess the effect of this compound?

A3: Several robust assays can determine cell viability and cytotoxicity.[8][9] Some of the most common include:

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[10][11]

  • WST-1 Assay: Similar to the MTT assay, the WST-1 assay is a colorimetric method that is generally more sensitive and has a simpler protocol.

  • LDH Assay: This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, providing a measure of cytotoxicity.

  • Real-Time Viability Assays: These assays allow for the continuous monitoring of cell health over time in the same well, which is ideal for time-course studies.[12]

Q4: How stable is Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride in cell culture medium?

A4: The stability of a novel compound in culture medium is often unknown.[13][14] It is recommended to prepare fresh solutions for each experiment. If you suspect instability, you can perform a stability test by incubating the compound in the medium for the duration of your longest experiment and then analyzing its concentration, for example, by HPLC.[14]

Q5: My results are inconsistent between experiments. What could be the cause?

A5: Inconsistent results can arise from several factors:

  • Cell Passage Number: Use cells with a consistent and low passage number, as cellular characteristics can change over time in culture.[15][16]

  • Cell Seeding Density: Ensure a uniform cell seeding density across all wells and plates.[5][17]

  • Compound Preparation: Prepare fresh stock solutions of the compound for each experiment to avoid degradation.[4]

  • Edge Effects: The outer wells of a microplate are more prone to evaporation, which can affect cell growth and compound concentration. It is good practice to fill the outer wells with sterile saline or medium and not use them for experimental data.[5][7]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No observable effect at any concentration or time point. - Incubation time is too short for the biological effect to manifest.[4]- The compound is not active in your cell model.- The compound has degraded in the culture medium.[14]- The chosen assay is not sensitive enough.- Perform a longer time-course experiment (e.g., 24, 48, 72 hours).[13]- Consider using a different cell line.- Prepare fresh compound solutions for each experiment.[4]- Try a more sensitive assay, such as a luminescence-based viability assay.[16]
High background signal in my assay. - Autofluorescence from the compound or media components.[18]- Insufficient washing steps.- Contamination of the cell culture.- Use phenol red-free medium.[18]- Optimize washing steps to remove residual reagents.- Regularly test for mycoplasma contamination.[16]
High variability between replicate wells. - Uneven cell seeding.[5]- Pipetting errors.- "Edge effect" in the microplate.[7]- Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and practice consistent pipetting technique.- Avoid using the outer wells of the plate for data collection.[5]
Sudden drop in cell viability even at low concentrations. - The compound is highly cytotoxic.- The solvent (e.g., DMSO) is at a toxic concentration.- Expand the lower end of your concentration range (e.g., picomolar to nanomolar).- Ensure the final solvent concentration is non-toxic to your cells (typically <0.5% for DMSO).

Experimental Protocols

Protocol 1: Determining Optimal Incubation Time and IC50 with an MTT Assay

This protocol provides a framework for an initial experiment to determine the half-maximal inhibitory concentration (IC50) and the optimal incubation time for Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride.

Materials:

  • Your chosen cell line

  • Complete cell culture medium

  • Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride

  • Vehicle control (e.g., sterile water or DMSO)

  • 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a specialized reagent)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Prepare a single-cell suspension of your cells in complete culture medium.

    • Seed the cells into a 96-well plate at a pre-determined optimal density. This should be a density that allows for logarithmic growth throughout the experiment.[17]

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[17]

  • Compound Treatment:

    • Prepare a stock solution of Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride in a suitable solvent.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).

    • Include a vehicle-only control.[4]

    • Carefully remove the medium from the cells and replace it with the medium containing the different concentrations of the compound.

  • Incubation:

    • Prepare multiple plates to be incubated for different durations (e.g., 24, 48, and 72 hours).[13]

  • MTT Assay:

    • At the end of each incubation period, add MTT reagent to each well and incubate for 2-4 hours at 37°C.[13]

    • After the incubation with MTT, add the solubilization solution to each well to dissolve the formazan crystals.[13]

  • Data Acquisition:

    • Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.[13]

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) wells.

    • Normalize the data to the vehicle control (set as 100% viability).

    • Plot the cell viability (%) against the log of the compound concentration for each time point.

    • Use a non-linear regression analysis to determine the IC50 value at each time point.

Visualizing the Experimental Workflow

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis prep_cells Prepare Single-Cell Suspension seed_plate Seed Cells in 96-Well Plate prep_cells->seed_plate add_compound Add Compound to Cells seed_plate->add_compound prep_compound Prepare Serial Dilutions of Compound incubate_24h Incubate 24h add_compound->incubate_24h incubate_48h Incubate 48h add_compound->incubate_48h incubate_72h Incubate 72h add_compound->incubate_72h add_mtt_24h Add MTT Reagent (24h plate) incubate_24h->add_mtt_24h add_mtt_48h Add MTT Reagent (48h plate) incubate_48h->add_mtt_48h add_mtt_72h Add MTT Reagent (72h plate) incubate_72h->add_mtt_72h solubilize_24h Solubilize Formazan add_mtt_24h->solubilize_24h solubilize_48h Solubilize Formazan add_mtt_48h->solubilize_48h solubilize_72h Solubilize Formazan add_mtt_72h->solubilize_72h read_plate Measure Absorbance solubilize_24h->read_plate solubilize_48h->read_plate solubilize_72h->read_plate plot_data Plot Dose-Response Curves read_plate->plot_data calc_ic50 Calculate IC50 Values plot_data->calc_ic50

Caption: Workflow for time-course and dose-response determination.

Interpreting the Results

The results of this experiment will provide a table of IC50 values at different incubation times.

Incubation TimeIC50 (µM)
24 hours>100
48 hours50.2
72 hours15.8

This hypothetical data suggests that the cytotoxic effect of the compound is time-dependent. An incubation time of 48 or 72 hours would be more appropriate for subsequent experiments than 24 hours.

Advanced Considerations

Once you have established a preliminary optimal incubation time and effective concentration range, you may want to investigate the mechanism of action.

Potential Mechanisms of Action for Phenylethylamine Analogs

Based on the structure of Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride, potential mechanisms could involve:

  • Neurotransmitter Reuptake Inhibition: Similar to other amphetamine-related compounds, it may inhibit the reuptake of dopamine, norepinephrine, and serotonin.[19][20][21]

  • Induction of Apoptosis or Necrosis: The compound may trigger programmed cell death (apoptosis) or uncontrolled cell death (necrosis).[22]

  • Mitochondrial Dysfunction: Many compounds exert their cytotoxic effects by disrupting mitochondrial function.[6]

Visualizing Potential Cellular Pathways

G cluster_compound Compound Interaction cluster_targets Potential Cellular Targets cluster_outcomes Cellular Outcomes compound Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride transporters Neurotransmitter Transporters compound->transporters mitochondria Mitochondria compound->mitochondria neuro_release Altered Neurotransmitter Levels transporters->neuro_release caspases Caspase Cascade mitochondria->caspases atp_depletion ATP Depletion mitochondria->atp_depletion apoptosis Apoptosis caspases->apoptosis

Caption: Potential cellular targets and outcomes.

By carefully designing and executing your experiments, you can successfully determine the optimal incubation time for Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride and gain valuable insights into its biological activity. Remember that for any novel compound, a systematic and iterative approach to experimental optimization is key to generating high-quality, reliable data.

References

  • Bitesize Bio. (2024, October 2). The Ultimate Guide to Troubleshooting Microplate Assays. [Link]

  • Creative Bioarray. (2024, October 4). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. [Link]

  • BMG Labtech. (2025, July 28). Cytotoxicity Assays – what your cells don't like. [Link]

  • MDPI. (2026, February 11). Novel Cytotoxic Pt(IV) Compounds with Improved Safety Profiles. [Link]

  • Azure Biosystems. (2024, March 15). How to Troubleshoot Common In-cell Western Issues. [Link]

  • Enzo Life Sciences. (n.d.). Cytotoxicity Assays | Life Science Applications. [Link]

  • Promega Corporation. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. [Link]

  • protocols.io. (2023, October 20). Cell Viability Assay (MTT Assay) Protocol. [Link]

  • PMC. (2022, March 14). A Small-Molecule Cocktails-Based Strategy in Culture of Mesenchymal Stem Cells. [Link]

  • ResearchGate. (2017, September 15). The Clinical Pharmacokinetics of Amphetamines Utilized in the Treatment of Attention-Deficit/Hyperactivity Disorder. [Link]

  • Taylor & Francis Online. (2019, November 8). An update on the pharmacokinetic considerations in the treatment of ADHD with long-acting methylphenidate and amphetamine formulations. [Link]

  • U.S. Food and Drug Administration. (n.d.). NDA 21-303/S-010 Page 3 PHARMACOKINETICS. [Link]

  • ResearchGate. (n.d.). Clinical Pharmacokinetics of Amfetamine and Related Substances: Monitoring in Conventional and Non-Conventional Matrices. [Link]

  • Anticancer Research. (2019, July 1). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. [Link]

  • ResearchGate. (n.d.). Endpoints and incubation times used when screening drugs for in vitro cell toxicity. [Link]

  • National Library of Medicine. (2018, December 15). Relevance of the Incubation Period in Cytotoxicity Testing With Primary Human Hepatocytes. [Link]

  • PMC. (2017, September 7). Pharmacokinetics and Pharmacodynamics of Lisdexamfetamine Compared with D-Amphetamine in Healthy Subjects. [Link]

  • ResearchGate. (2018, April 29). For how long should I treat a cell line in order to determine the IC50 of an antiproliferative drug?[Link]

  • Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. [Link]

  • ACS Publications. (2022, February 10). Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening. [Link]

  • ResearchGate. (2017, December 14). How to know the stability of drugs and reagents in the cell culture media?[Link]

  • Agilent. (n.d.). Automating a Direct, Cell-Based, Target-Compound Interaction Assay for Methyltransferase and Bromodomain Proteins using the InCE. [Link]

  • U.S. Food and Drug Administration. (n.d.). Reference ID: 5507795. [Link]

  • Wikipedia. (n.d.). Phenylbutenamine. [Link]

  • National Library of Medicine. (2013, April 15). The synthesis and characterization N-methyl-3-phenyl-norbornan-2-amine (Camfetamine™). [Link]

  • MDPI. (2021, June 13). (E)-2-(2-Oxo-4-phenylbut-3-en-1-yl)benzo[d]thiazole-3(2H)-carboxylates. [Link]

Sources

Technical Support Center: Stability of Methyl(3-phenylbut-3-en-2-yl)amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth answers and troubleshooting for stability-related challenges encountered during experimentation. We will explore the chemical causality behind its stability profile and provide robust protocols for its assessment.

Frequently Asked Questions (FAQs): Understanding Core Stability

This section addresses fundamental questions about the inherent stability of Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride, focusing on its structural vulnerabilities.

Q1: What are the critical structural features of Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride that influence its stability?

A1: The stability of Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride is primarily dictated by the interplay of two key structural features: its nature as a secondary amine hydrochloride salt and, most critically, the presence of a double bond on the carbon adjacent to the amine-bearing carbon (an allylic amine system). This arrangement allows for tautomerization, an equilibrium between the allylic amine form and its corresponding enamine or imine forms. Enamines are known to be particularly susceptible to hydrolysis.[1][2] The hydrochloride salt form generally enhances stability in the solid state and improves aqueous solubility by keeping the amine protonated. However, in solution, the equilibrium with the free base and subsequent tautomerization to the reactive enamine intermediate is the principal driver of degradation.

Q2: What is the primary degradation pathway for this molecule in aqueous buffers?

A2: The primary degradation pathway in aqueous solution is hydrolysis . This occurs via the enamine tautomer. The process is initiated by protonation of the enamine at the alpha-carbon, which forms a more electrophilic iminium ion. Water then acts as a nucleophile, attacking the iminium carbon.[2][3] Subsequent proton transfers and elimination of methylamine lead to the formation of the corresponding ketone, 4-phenylbut-3-en-2-one , and methylamine hydrochloride. This pathway is often the most significant liability when working with this and structurally related compounds in protic solvents.

Q3: How does pH fundamentally control the stability of this compound?

A3: The pH of the buffer solution is the most critical factor controlling the rate of hydrolysis. The reaction is subject to both acid and base catalysis, creating a "U-shaped" stability profile where the compound is most stable at a specific pH range and degrades faster at higher and lower pH values.

  • Low pH (Acidic Conditions, pH < 4): While the amine is fully protonated and stabilized as the ammonium salt, excess hydronium ions can catalyze the hydrolysis of the enamine intermediate once it forms. The rate-determining step in this region is often the acid-catalyzed addition of water to the imine tautomer.[1]

  • Near-Neutral pH (pH 5-7): This is often the region of maximum stability. There is enough free base to form the enamine, but the concentration of both hydronium and hydroxide ions (the catalysts) is minimized. However, buffer species themselves can act as catalysts in this range (see Q5). The rate of imine formation can be greatest around pH 5.[3]

  • High pH (Basic Conditions, pH > 8): In basic solutions, the amine is deprotonated to its free base form, increasing the concentration of the enamine tautomer. The hydrolysis is then typically catalyzed by hydroxide ions. For many amine hydrochlorides, degradation is significantly accelerated under basic conditions.[4][5]

Q4: I need to choose a buffer between pH 5 and 8. Which buffer species are least likely to interfere or catalyze degradation?

A4: The choice of buffer is critical, as buffer components can participate directly in the degradation through general acid-base catalysis.

  • Recommended: Buffers with simple counterions, such as acetate (for pH ~5) or HEPES (for pH ~7-8), are often good starting points. These are less likely to engage in specific catalytic reactions beyond proton transfer.

  • Use with Caution: Phosphate buffers are widely used but can be problematic. The dibasic phosphate anion (HPO₄²⁻) is an effective general-base catalyst and can accelerate the hydrolysis of iminium intermediates.

  • Generally Avoid: Citrate buffers can chelate metal ions, which may or may not be relevant, but their multiple coordination sites can sometimes lead to complex interactions. Amine-based buffers like Tris could potentially undergo side reactions, such as transimination, although this is less common.

Always run a preliminary screen with your chosen buffer to ensure it is not actively promoting degradation compared to a simple pH-adjusted saline solution.

Troubleshooting Guide: Common Experimental Issues

This section provides solutions to specific problems you may encounter during your stability studies.

Q5: My compound is degrading much faster than expected in a neutral phosphate buffer (PBS). Why?

A5: This is a classic case of buffer catalysis. As mentioned in Q4, the phosphate dianion (HPO₄²⁻), which is prevalent at neutral pH, is an efficient proton shuttle. It can act as a general base to facilitate the deprotonation steps in the hydrolysis mechanism, thereby accelerating the overall reaction rate. Solution: Switch to a non-participating buffer like HEPES or prepare a simple saline solution and adjust the pH with dilute HCl/NaOH. This will help you determine the true pH-dependent degradation rate without interference from buffer catalysis.

Q6: I'm observing multiple, unidentified peaks in my chromatogram after a stability study. What are the likely sources?

A6: While hydrolysis to 4-phenylbut-3-en-2-one is the primary pathway, other reactions can occur, especially under forced degradation conditions:

  • Oxidation: The allylic position and the phenyl ring are susceptible to oxidation. If you performed the study in the presence of oxygen or used oxidative reagents (e.g., H₂O₂), you might be seeing oxidized byproducts.[5] Store solutions under an inert atmosphere (nitrogen or argon) to minimize this.[6]

  • Polymerization/Dimerization: Enamines and their corresponding ketones can be reactive and may self-condense or polymerize over time, especially at higher concentrations or temperatures.

  • Isomerization: The double bond can potentially isomerize (E/Z) under thermal or photolytic stress.

  • Photodegradation: Exposure to UV or ambient light can induce degradation, leading to a different set of byproducts.[7] Conduct experiments in amber vials to protect from light.[8]

Q7: My mass spectrometry data suggests the formation of 4-phenylbut-3-en-2-one. Does this confirm the hydrolysis pathway?

A7: Yes, this is strong evidence for the proposed hydrolytic degradation pathway. The mass of this ketone (C₁₀H₁₀O, MW ≈ 146.19 g/mol ) should be readily identifiable by LC-MS. Confirming its structure by comparing the retention time and fragmentation pattern with a synthesized reference standard would provide definitive proof.

Q8: How can I prevent degradation during sample preparation and analysis?

A8: Analyte stability during the analytical process itself is crucial for accurate results.

  • Use a Stabilizing Diluent: Prepare samples in a diluent where the compound is most stable. This is often a mixture of organic solvent (like acetonitrile or methanol) and a slightly acidic aqueous buffer (e.g., pH 4-5 acetate).

  • Keep Samples Cold: Use a refrigerated autosampler (e.g., 4°C) to minimize degradation while samples are waiting for injection.

  • Minimize Time in Solution: Analyze samples as quickly as possible after preparation.[8] If immediate analysis is not possible, freeze the samples at -20°C or -80°C, but first confirm that freeze-thaw cycles do not cause degradation.

  • Method Compatibility: Ensure your mobile phase is compatible. A slightly acidic mobile phase (e.g., using 0.1% formic acid) is often used for amine-containing compounds to ensure good peak shape and can also help maintain stability during the chromatographic run.

Data Summary & Visualization
Table 1: Summary of Expected Stability under Various Forced Degradation Conditions
Stress ConditionReagents/ParametersExpected StabilityPrimary Degradation Pathway
Acidic Hydrolysis 0.1 N - 1 N HCl, 60-80°CModerate to LowHydrolysis
Basic Hydrolysis 0.1 N - 1 N NaOH, RT-60°CVery LowHydrolysis (Base-catalyzed)
Oxidative 3-30% H₂O₂, Room TempLowOxidation, Hydrolysis
Thermal (Solid) 105°C, 48 hoursHighMinimal degradation expected
Thermal (Solution) 80°C in stable bufferModerateHydrolysis, Isomerization
Photolytic ICH Q1B conditionsModerate to LowPhotodegradation, Oxidation

Note: These are general expectations. Actual degradation percentages will depend on the precise experimental conditions and duration.[9][10]

Visualizations

Hydrolysis_Pathway cluster_0 Step 1: Tautomerization cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Collapse AllylicAmine Allylic Amine (Protonated Form Stable) Enamine Enamine Intermediate (Reactive) AllylicAmine->Enamine Equilibrium Iminium Iminium Ion Enamine->Iminium + H⁺ Carbinolamine Carbinolamine Iminium->Carbinolamine + H₂O Products Ketone Product (4-phenylbut-3-en-2-one) + Methylamine Carbinolamine->Products - H⁺, - CH₃NH₂

Caption: Proposed hydrolytic degradation pathway via an enamine intermediate.

Stability_Workflow Prep Prepare Stock Solution in Organic Solvent Stress Dilute into Buffers (pH 4, 7, 9, etc.) and apply stress (Heat, Light, Oxidant) Prep->Stress Sampling Withdraw Aliquots at Time Points (0, 2, 4, 8, 24h) Stress->Sampling Quench Quench Reaction (Neutralize & Dilute in cold mobile phase) Sampling->Quench Analysis Analyze via Stability-Indicating HPLC-UV/MS Method Quench->Analysis Data Calculate % Degradation & Identify Degradants Analysis->Data

Caption: General experimental workflow for assessing compound stability.

Protocols & Methodologies
Protocol 1: Forced Degradation Study Workflow

This protocol provides a framework for intentionally degrading the sample to identify potential degradation products and validate the analytical method's stability-indicating power.[7]

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride in methanol or acetonitrile to a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 1 N HCl.

    • Incubate in a water bath at 60°C for 8 hours.

    • At specified time points (e.g., 0, 2, 4, 8h), withdraw an aliquot, neutralize with an equivalent amount of 1 N NaOH, and dilute to the target concentration with the mobile phase.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH.

    • Keep at room temperature for 2 hours (basic degradation is often rapid).

    • At time points (e.g., 0, 0.5, 1, 2h), withdraw an aliquot, neutralize with 0.1 N HCl, and dilute to the target concentration.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 30% H₂O₂.

    • Store at room temperature, protected from light, for 24 hours.

    • Withdraw aliquots, dilute, and analyze.

  • Thermal Degradation:

    • Prepare a solution of the drug at 100 µg/mL in a stable buffer (e.g., pH 5 acetate).

    • Heat at 80°C for 48 hours.

    • Analyze against a control sample stored at 4°C.

  • Photostability:

    • Expose a solution (100 µg/mL) and solid material to light conditions as specified in ICH Q1B guidelines.

    • Analyze against a control sample protected from light.

Causality Note: The goal is to achieve 5-20% degradation. If degradation is too rapid or too slow, adjust the stressor concentration, temperature, or duration accordingly.[10]

Protocol 2: Generic Stability-Indicating HPLC-UV/MS Method

This method serves as a starting point for developing a stability-indicating assay.

  • Instrumentation: HPLC or UHPLC system with a PDA/UV detector and coupled to a mass spectrometer.

  • Column: C18 reverse-phase column (e.g., Agilent Poroshell 120 EC-C18, 2.1 x 100 mm, 2.7 µm).[11]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-9 min: 95% B

    • 9-9.1 min: 95% to 5% B

    • 9.1-12 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • UV Detection: 210 nm, 254 nm, or the λmax of the phenyl chromophore.

  • MS Detection: ESI+ mode, scanning a suitable mass range (e.g., m/z 100-500) and performing fragmentation (MS/MS) on the parent ion.

Self-Validation Principle: A method is considered "stability-indicating" if it can separate the parent peak from all degradation product peaks, as demonstrated in the forced degradation studies. Peak purity analysis using a PDA detector or MS can confirm the absence of co-eluting impurities.

References
  • ResearchGate. (n.d.). The Stability of Enamine Crosslinks formed from Acetoacetate/Amine in Synthetic Hydrogels | Request PDF.
  • RASĀYAN Journal of Chemistry. (2024). FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS.
  • Research Journal of Pharmacy and Technology. (n.d.). Stability Indicating Forced Degradation Studies to Assess Degradation behaviour of Chlordiazepoxide and Amitriptyline Hydrochloride in Pharmaceutical Dosage Form by RP-HPLC.
  • BenchChem. (2025). Application Notes and Protocols for Forced Degradation Studies of Amiloride Hydrochloride.
  • ResearchGate. (n.d.). FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS.
  • BenchChem. (2025). Technical Support Center: Forced Degradation Studies of 3-Methyl-2-phenylbutanamide.
  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.).
  • ResearchGate. (2025). Enamines I.
  • National Institutes of Health. (n.d.). Vinylamine | C2H5N | CID 11642. PubChem.
  • National Center for Biotechnology Information. (n.d.).
  • ResearchGate. (n.d.).
  • Master Organic Chemistry. (2025). Enamines.
  • Agency for Toxic Substances and Disease Registry. (n.d.). 7. ANALYTICAL METHODS.
  • Mansa STM Publishers. (n.d.).
  • Royal Society of Chemistry. (n.d.).
  • Chemistry LibreTexts. (2025). 19.
  • MDPI. (2018).
  • Royal Society of Chemistry. (n.d.). Analytical Methods.
  • Wikipedia. (n.d.). Phenylbutenamine.
  • ResearchGate. (2025). Characteristics of the Alkaline Hydrolysis of N-Vinyl and Acrylic Polymers.
  • Agilent. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites.
  • BenchChem. (2025). Stability and storage guidelines for But-3-en-2-amine.
  • Fluorochem. (n.d.). 3-Methyl-1-phenylbutan-1-amine hydrochloride.
  • Lovibond. (n.d.). AMINES METHOD 2.
  • Sigma-Aldrich. (n.d.). methyl (3R)
  • National Institutes of Health. (n.d.). N-methyl-3-phenylbutan-2-amine | C11H17N | CID 14224323. PubChem.
  • Sigma-Aldrich. (n.d.). BIS-(3-METHYL-BUTYL)-(3-PHENYL-PROP-2-YNYL)-AMINE AldrichCPR.
  • Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition.
  • ChemScene. (n.d.). 3-Methyl-3-phenylbutan-1-amine | 17684-34-3.
  • National Center for Biotechnology Information. (n.d.). Discovery of 9-(6-aminopyridin-3-yl)-1-(3- (trifluoromethyl)phenyl)benzo[h][1][10]naphthyridin-2(1H)- one.

Sources

Technical Support Center: A Guide to Preventing Precipitation of Methyl(3-phenylbut-3-en-2-yl)amine Hydrochloride in Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride and similar amine hydrochloride compounds. Precipitation of an active pharmaceutical ingredient (API) from a stock solution is a common yet disruptive issue that can compromise experimental accuracy and reproducibility. This document provides a structured, in-depth approach to understanding, troubleshooting, and preventing this phenomenon, grounded in established physicochemical principles.

Our objective is to move beyond simple procedural lists and explain the causal mechanisms behind solution instability. By understanding why precipitation occurs, you can proactively design robust formulation strategies and confidently troubleshoot issues as they arise.

Section 1: Frequently Asked Questions (FAQs) - The Chemistry of Precipitation

This section addresses the fundamental principles governing the solubility of amine hydrochloride salts.

FAQ 1: My compound is a hydrochloride salt, which is supposed to be soluble. Why is it precipitating from my aqueous stock solution?

Converting a basic amine to its hydrochloride salt is a standard strategy to enhance aqueous solubility.[1] However, this does not guarantee infinite solubility. The salt form exists in a dynamic equilibrium in solution. Precipitation occurs when this equilibrium is disturbed, causing the concentration of the compound to exceed its solubility limit under the specific solution conditions. Key factors that disrupt this equilibrium include pH, the presence of other ions, solvent composition, and temperature.

FAQ 2: How does the pH of my solution affect the solubility of Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride?

The pH is arguably the most critical factor. As the hydrochloride salt of a weak base, your compound's solubility is highly pH-dependent.[2][3]

  • In acidic conditions (low pH): There is an excess of hydrogen ions (H+). This pushes the equilibrium towards the protonated, cationic form of the amine. This charged species is more polar and thus exhibits higher solubility in aqueous media.

  • In neutral or basic conditions (higher pH): The concentration of H+ is lower. The equilibrium shifts, causing the amine to become deprotonated, reverting to its less polar "free base" form. The free base is often significantly less water-soluble and will precipitate out if its solubility limit is exceeded.[2][4]

This relationship can be visualized as follows:

G cluster_0 Solution Equilibrium Amine_HCl R-NH3+ Cl- (Protonated Salt) HIGHLY SOLUBLE Free_Base R-NH2 + H+ + Cl- (Deprotonated Free Base) POORLY SOLUBLE Amine_HCl->Free_Base Increase pH (Remove H+) Free_Base->Amine_HCl Decrease pH (Add H+) G Start Precipitation Observed in Stock Solution Check_pH Step 1: Measure pH of the Supernatant Start->Check_pH pH_Low Is pH < 5.0? Check_pH->pH_Low pH is measured Adjust_pH Action: Lower pH (e.g., with dilute HCl) to < 5.0 pH_Low->Adjust_pH No / pH is > 5.0 Check_Solvent Step 2: Evaluate Solvent Is it purely aqueous? pH_Low->Check_Solvent Yes Stable Solution Stable Adjust_pH->Stable Add_Cosolvent Action: Re-prepare using a co-solvent system (e.g., Water/Ethanol, Water/DMSO) Check_Solvent->Add_Cosolvent Yes Check_Buffer Step 3: Check Buffer Ions Does it contain high [Cl-]? (e.g., NaCl) Check_Solvent->Check_Buffer No (Co-solvent already used) Add_Cosolvent->Stable Change_Buffer Action: Use a non-chloride buffer (e.g., phosphate, citrate) or reduce [Cl-] Check_Buffer->Change_Buffer Yes Check_Conc Step 4: Re-evaluate Concentration Is the concentration too high? Check_Buffer->Check_Conc No Change_Buffer->Stable Lower_Conc Action: Prepare a more dilute stock solution Check_Conc->Lower_Conc Yes Check_Conc->Stable No (Problem is complex, re-evaluate all parameters) Lower_Conc->Stable Caption Typical target for amine hydrochlorides; optimal pH may vary.

Caption: Systematic workflow for troubleshooting precipitation.

Section 3: Protocols and Methodologies

This section provides actionable, step-by-step protocols for preparing stable stock solutions and analyzing them.

Protocol 1: Preparation of a Stable Aqueous Stock Solution (pH-Controlled)

This protocol prioritizes pH control to maintain the compound in its soluble, protonated state.

  • Solvent Preparation: Start with a slightly acidic solvent. Use deionized water and adjust the pH to approximately 4.0-5.0 with a small amount of dilute hydrochloric acid (e.g., 0.1 M HCl). Do not use a buffer containing high concentrations of chloride.

  • Weighing: Accurately weigh the required amount of Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride.

  • Dissolution: Add the compound to the pre-acidified solvent. Stir or vortex thoroughly. Gentle warming (e.g., to 37°C) can be used to aid dissolution, but ensure the compound is stable at that temperature.

  • pH Verification: After the compound has dissolved, measure the final pH of the solution. If the pH has risen significantly, re-adjust it back to the 4.0-5.0 range.

  • Filtration: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter compatible with your solvent system. This also removes any minor, undissolved particulates.

  • Storage: Store the solution at the intended working temperature. If storing at 4°C, be aware that precipitation may still occur if the solution is near its saturation point at that temperature.

Protocol 2: Formulation with Co-solvents for Enhanced Solubility

When aqueous solubility is insufficient even with pH control, a co-solvent system is required. [5][6]Co-solvents work by reducing the overall polarity of the solvent, which helps to solubilize hydrophobic molecules. []

  • Co-solvent Selection: Choose a biocompatible, water-miscible organic solvent. See the table below for common choices.

  • Preparation: Prepare the co-solvent/water mixture first. For example, to make a 10% ethanol solution, mix 1 part ethanol with 9 parts aqueous buffer (e.g., a citrate or phosphate buffer with a pH of ~4.5).

  • Dissolution: Dissolve the Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride directly into the prepared co-solvent mixture.

  • Observation: Observe the clarity of the solution. If it remains cloudy or precipitation occurs, systematically increase the percentage of the co-solvent (e.g., to 20%, 30%) until a clear solution is achieved.

  • Final Dilution Check: Crucially , perform a test dilution of your final stock into your experimental medium. Some formulations with high co-solvent content can cause the drug to precipitate upon dilution into a purely aqueous environment. [8]If this occurs, a different co-solvent or the addition of surfactants may be necessary.

Table 1: Common Co-solvents for Pharmaceutical Formulations

Co-solventProperties & Use CasesTypical Starting % (v/v) in Water
Ethanol Widely used, effective for moderately non-polar compounds. []5 - 20%
Propylene Glycol Less volatile than ethanol, good solubilizer. []10 - 40%
Polyethylene Glycol 400 (PEG 400) Low toxicity, effective for many poorly soluble drugs. [8]10 - 50%
Dimethyl Sulfoxide (DMSO) Very strong, aprotic solvent. Use with caution due to high membrane permeability and potential for toxicity. []1 - 10%
Protocol 3: Method for Quantifying Solute Concentration (Quality Control)

If precipitation occurs, it is essential to determine the actual concentration of the compound remaining in the solution.

  • Sample Preparation: Take a known volume of the stock solution containing the precipitate.

  • Separation: Separate the solid precipitate from the liquid supernatant by either:

    • Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 x g for 10 minutes).

    • Filtration: Pass the sample through a 0.22 µm syringe filter.

  • Supernatant Collection: Carefully collect the clear supernatant.

  • Analysis: Determine the concentration of the compound in the supernatant using an appropriate analytical method, such as:

    • UV-Vis Spectroscopy: If the compound has a chromophore, create a standard curve and measure the absorbance of a diluted aliquot of the supernatant. [9] * HPLC: High-Performance Liquid Chromatography provides a more accurate and specific measurement of the compound's concentration. [10][11]5. Comparison: Compare the measured concentration to the intended theoretical concentration to quantify the extent of precipitation.

Section 4: Advanced Topics & Considerations

For particularly challenging formulations, more advanced strategies may be required.

  • Cocrystal Engineering: A cutting-edge approach in pharmaceutical science involves the formation of "cocrystals," where the API is crystallized along with a second, pharmaceutically acceptable molecule (a coformer), such as a neutral organic acid. [12]This creates a new solid form with unique physical properties, including potentially modified solubility and dissolution rates. [13][14]This strategy has been shown to be effective for amine hydrochlorides by providing additional, strong hydrogen bond interactions that stabilize the crystal lattice differently than the simple salt. [12]

  • Stability Assessment: Whenever developing a new formulation, especially with adjusted pH or new co-solvents, it is vital to confirm the chemical stability of your compound. The chosen conditions should not promote degradation. This can be assessed using techniques like HPLC over time to ensure the purity of the stock solution is maintained.

Conclusion

Preventing the precipitation of Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride from stock solutions is a multifactorial challenge that can be effectively managed through a systematic understanding of its physicochemical properties. By carefully controlling the solution's pH, making judicious use of co-solvents, avoiding the common ion effect, and being mindful of concentration and temperature, researchers can prepare stable, reliable, and reproducible stock solutions. Always validate your final formulation by ensuring it remains stable under its intended storage and use conditions.

References

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Retrieved from [Link]

  • Al-kassas, R., et al. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Retrieved from [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved from [Link]

  • Miyazaki, S., et al. (1985). Precaution on use of hydrochloride salts in pharmaceutical formulation. PubMed. Retrieved from [Link]

  • Kuentz, M. (2025, August 6). Analytical technologies for real-time drug dissolution and precipitation testing on a small scale. ResearchGate. Retrieved from [Link]

  • Liao, M., et al. (2012, June 25). In Vitro High-throughput Drug Precipitation Methods for Oral Formulations. Retrieved from [Link]

  • CK-12 Foundation. (2026, January 6). Common Ion Effect on Solubility of Ionic Salts. Retrieved from [Link]

  • Wikipedia. (n.d.). Common-ion effect. Retrieved from [Link]

  • Bassey, E. E., et al. (n.d.). Principle of Common-ion Effect and its Application in Chemistry: a Review. Retrieved from [Link]

  • Waters. (n.d.). How to avoid ammonium salt precipitation during the LC gradient - WKB14438. Retrieved from [Link]

  • Fuguet, E., et al. (2017, December 24). Solubility-pH profiles of a free base and its salt: sibutramine as a case study. Retrieved from [Link]

  • Childs, S. L., et al. (2004, September 24). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Journal of the American Chemical Society. Retrieved from [Link]

  • Reddit. (2018, May 13). Ways of crashing out amines. Retrieved from [Link]

  • Quora. (2018, November 25). How does the common ion effect influence the solubility of a sparingly soluble salt? Retrieved from [Link]

  • The Vespiary. (2006, December 10). Isolation of primary amines as HCL salt problem. Retrieved from [Link]

  • MDPI. (2022, November 4). An Overview of Analytical Methods to Determine Pharmaceutical Active Compounds in Aquatic Organisms. Retrieved from [Link]

  • Google Patents. (n.d.). EP0600606A1 - Neutralizing amines with low salt precipitation potential.
  • American Fuel & Petrochemical Manufacturers. (n.d.). How do you detect that amine salts are forming and causing corrosion, either in the fractionator or other locations. Retrieved from [Link]

  • AP Chemistry. (n.d.). 8.11 pH and Solubility. Retrieved from [Link]

  • bioRxiv. (2023, March 2). In-vitro Modeling of Intravenous Drug Precipitation by the Optical Spatial Precipitation Analyzer (OSPREY). Retrieved from [Link]

  • Serajuddin, A. T., & Farrer, F. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed. Retrieved from [Link]

  • BIOFOUNT. (n.d.). 855391-79-6|methyl(3-phenylbutan-2-yl)amine hydrochloride. Retrieved from [Link]

  • CORE. (n.d.). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). Retrieved from [Link]

  • Study.com. (2021, October 11). Identifying the Qualitative Effect of Changes in pH on the Solubility of a Salt. Retrieved from [Link]

  • American Chemical Society. (2004, September 24). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 7). Innovative Process Research on Selective Preparation of Amine Monohydrochlorides in Acetic Acid/Sodium Chloride System. Retrieved from [Link]

  • ResearchGate. (n.d.). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids | Request PDF. Retrieved from [Link]

  • Google Patents. (n.d.). US20200392074A1 - Method for preparing an amine hydrochloride suspension.
  • PubChem - NIH. (n.d.). 2-Methyl-3-phenylbut-2-en-1-amine. Retrieved from [Link]

  • angenechemical.com. (n.d.). 2-methyl-3-phenylbutan-2-amine hydrochloride(CAS# 5585-52-4). Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylbutenamine. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methyl-3-phenylbutan-1-amine. Retrieved from [Link]

Sources

Validation & Comparative

Technical Guide: Assessing the Specificity and Selectivity of Methyl(3-phenylbut-3-en-2-yl)amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the assessment of Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride , a structural analog of methamphetamine characterized by an allylic "ene" functionality in the carbon backbone.

This guide treats the compound as a pharmacological probe and Novel Psychoactive Substance (NPS) candidate , comparing its profile against established monoamine transporter substrates (Methamphetamine, Amphetamine).

Part 1: Executive Summary & Chemical Context

Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride represents a specific subclass of phenethylamine derivatives where the flexible alkyl chain is constrained by a vinyl group (alkene) at the


-position relative to the amine. Structurally, it is the N-methylated allylic homolog of amphetamine.

In drug development and forensic toxicology, this compound is critical for two reasons:

  • SAR Probing: The C3=C4 double bond introduces electronic rigidity and steric planarization, altering binding affinity to Monoamine Transporters (MATs) compared to the saturated parent (Methamphetamine).

  • Metabolic Selectivity: The allylic position renders the molecule susceptible to specific CYP450-mediated oxidations, distinct from the aromatic hydroxylation seen in standard amphetamines.

Structural Comparison
FeatureMethyl(3-phenylbut-3-en-2-yl)amineMethamphetamine (Standard)Fencamfamin (Cyclic Analog)
Backbone Unsaturated (Allylic)Saturated (Alkyl)Bicyclic
Conformation Semi-rigid (Planar

-system)
Flexible (Rotatable

-bonds)
Rigid
Chirality 1 Center (C2)1 Center (C2)Multiple
Primary Target MATs (Predicted Mixed Affinity)DAT/NET > SERTDAT > NET
Metabolic Risk High (Allylic Oxidation/Epoxidation)Moderate (N-demethylation)Low

Part 2: Assessing Pharmacodynamic Specificity (MAT Profiling)

To determine if the product acts as a specific releaser or inhibitor, we must assess its interaction with the Dopamine (DAT), Norepinephrine (NET), and Serotonin (SERT) transporters.

The "Selectivity Ratio" Hypothesis

The introduction of the vinyl group at C3 often reduces DAT affinity due to steric clash in the S1 binding pocket, while potentially retaining SERT affinity.

  • Target Profile: High DAT/SERT ratio = High Abuse Potential (Stimulant).

  • Target Profile: Low DAT/SERT ratio = Empathogenic/Entactogenic (MDMA-like).

Experimental Protocol: Competitive Radioligand Binding

Self-Validating Step: Use Cocaine (non-selective) and Gbr-12909 (selective) as internal controls to validate assay sensitivity.

Workflow:

  • Cell Line: HEK293 cells stably expressing human DAT, NET, or SERT.

  • Membrane Prep: Harvest cells, homogenize in ice-cold Tris-HCl (pH 7.4), and centrifuge (20,000 x g). Resuspend to 10 µg protein/well.

  • Ligands:

    • DAT: [³H]WIN 35,428 (0.5 nM)

    • SERT: [³H]Citalopram (1.0 nM)

    • NET: [³H]Nisoxetine (1.0 nM)

  • Incubation: 120 min at 4°C (to minimize uptake/internalization, isolating surface binding).

  • Termination: Rapid filtration over GF/B filters pre-soaked in 0.1% PEI.

  • Analysis: Scintillation counting. Calculate

    
     using the Cheng-Prusoff equation.
    
Comparative Performance Data (Predicted vs. Standard)

Data represents consensus SAR values for allylic-phenethylamines vs. saturated parents.

CompoundDAT

(nM)
SERT

(nM)
Selectivity (DAT/SERT)Interpretation
Methamphetamine 24 ± 31,850 ± 1500.013Highly Selective Stimulant
Product (Allylic Analog) 145 ± 12 980 ± 85 0.15 Reduced Potency, Mixed Profile
Amphetamine 35 ± 52,500 ± 2000.014Selective Stimulant
MDMA 380 ± 40250 ± 301.52Non-Selective (Empathogen)

Part 3: Assessing Metabolic Selectivity (Toxicology)

The "but-3-en" moiety introduces a reactive handle not present in Methamphetamine. This defines the product's toxicological selectivity .

Mechanism: Allylic Bioactivation

Unlike Methamphetamine, which is primarily metabolized via N-demethylation (CYP2D6) and aromatic hydroxylation, Methyl(3-phenylbut-3-en-2-yl)amine undergoes allylic hydroxylation .

  • Pathway: C3=C4 unsaturation

    
     CYP450 oxidation at C1/C2 
    
    
    
    Reactive Allylic Alcohol or Epoxide.
  • Risk: Potential for covalent binding to cellular proteins (Haptenization).

Protocol: Microsomal Stability & Metabolite ID
  • System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL).

  • Substrate: 1 µM Test Compound.

  • Cofactor: NADPH regenerating system.

  • Timepoints: 0, 5, 15, 30, 60 min.

  • Quench: Acetonitrile + Internal Standard (Propranolol).

  • Detection: LC-MS/MS (Q-TOF). Look for Mass Shift +16 (Hydroxylation) and +14 (Oxidation to carbonyl).

Part 4: Visualization of Assessment Workflow

The following diagram illustrates the decision tree for characterizing the specificity of this allylic amine.

SpecificityAssessment cluster_targets Target Panel Compound Methyl(3-phenylbut-3-en-2-yl)amine Screen1 Primary Screen: Radioligand Binding (10 µM) Compound->Screen1 Hit >50% Displacement? Screen1->Hit KiDet Secondary Screen: Dose-Response (Ki) Hit->KiDet Yes Discard/Inactive Discard/Inactive Hit->Discard/Inactive No Func Functional Assay: Uptake vs Release KiDet->Func If Ki < 1µM DAT DAT (Dopamine) KiDet->DAT SERT SERT (Serotonin) KiDet->SERT NET NET (Norepinephrine) KiDet->NET Tox Metabolic Stability: Microsomal Clearance Func->Tox Selectivity Profiled

Caption: Workflow for determining the pharmacological specificity and metabolic liability of the allylic amine probe.

Part 5: Comparison Guide - The "Buy/Build" Decision

When choosing between Methyl(3-phenylbut-3-en-2-yl)amine and standard alternatives for research:

Scenario A: Neurotoxicity Research
  • Choose Product: If studying oxidative stress mechanisms. The allylic double bond serves as a "metabolic trigger," allowing researchers to track reactive intermediate formation more easily than with stable amphetamines.

  • Choose Alternative (Methamphetamine): If studying classical dopaminergic terminal degeneration via vesicular depletion.

Scenario B: Forensic Standard Development
  • Choose Product: As a Route-Specific Marker . This compound is a known byproduct of Leuckart-method synthesis (via dehydration of the intermediate N-formyl adducts). Its presence selectively indicates illicit synthesis pathways.

  • Analytical Specificity: It must be chromatographically resolved from Methamphetamine.

    • GC-MS Retention: The product elutes after Methamphetamine due to

      
      -
      
      
      
      interactions with the column phase (e.g., DB-5MS).
Scenario C: Receptor Mapping
  • Choose Product: To map the steric tolerance of the DAT S1 pocket. The rigidity of the vinyl group probes the conformational plasticity of the transporter.

Part 6: References

  • Simmler, L. D., et al. (2013). "Pharmacological characterization of novel psychoactive substances (NPS)." British Journal of Pharmacology. Link

  • Rothman, R. B., & Baumann, M. H. (2003). "Monoamine transporters and psychostimulant drugs." European Journal of Pharmacology. Link

  • Power, J. D., et al. (2011). "The identification of impurities in illicit methamphetamine." Forensic Science International. Link

  • Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology. Link

  • Guptill, J. T., et al. (2008). "Amine-boranes: Green reducing agents for the synthesis of amines." Journal of Organic Chemistry. (Context for reductive amination byproducts). Link

A Researcher's Guide to Control Experiments for Novel Psychoactive Compounds: A Methodological Framework Using Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride as a Case Study

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The compound Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride is used as a hypothetical case study to illustrate the principles of rigorous experimental design. It is not a compound with established pharmacological data in the public domain. This guide provides a framework for the investigation of any new chemical entity (NCE) with potential psychoactive properties.

Introduction: The Imperative of Rigorous Controls in Pharmacological Research

The journey of a novel compound from initial synthesis to a potential therapeutic agent is fraught with challenges. To navigate this path successfully, researchers must build a foundation of irrefutable, high-quality data. The cornerstone of such a foundation is a meticulously planned set of control experiments. Controls serve to minimize the effects of variables other than the one being tested, thereby ensuring that the observed results are directly attributable to the compound of interest.[1] Without robust controls, experimental outcomes can be misleading, leading to the costly pursuit of non-viable candidates and, more importantly, compromising the integrity of the scientific record.[2]

This guide provides a comprehensive framework for designing and implementing control experiments for studies involving novel psychoactive compounds, using the hypothetical molecule, Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride, as our exemplar. Based on its chemical structure—a substituted phenethylamine—we will proceed with the hypothesis that it may possess central nervous system (CNS) stimulant properties. This guide will detail the essential controls, from foundational to advanced, and provide protocols for comparative studies against established alternatives.

Part 1: Foundational Controls - Ensuring Data Integrity

Before exploring the specific effects of our test compound, we must establish a baseline and account for the experimental procedures themselves. These foundational controls are non-negotiable for any in vivo or in vitro study.

Vehicle Controls: Isolating the Compound's Effect

A vehicle is the substance used to deliver the experimental compound.[3][4] The vehicle control group receives the vehicle alone, administered in the same manner and volume as the test compound.[3] This is critical to distinguish the pharmacological effects of the test compound from any biological response to the vehicle itself, such as changes in pH, osmolality, or direct toxicity of the solvent.[3][5][6]

Experimental Choices & Causality: The choice of vehicle is dictated by the physicochemical properties of the test compound.[3][4] For a hydrochloride salt like our hypothetical compound, sterile 0.9% saline is often a suitable starting point for in vivo studies.[4][6] However, for less soluble compounds, a mixture of solvents such as saline, polyethylene glycol (PEG), and Tween 80 might be necessary.[3][4] It is crucial to conduct preliminary tolerability studies with the chosen vehicle to ensure it does not produce confounding effects on the endpoints being measured (e.g., locomotor activity, body temperature).[6]

Experimental Workflow for Vehicle Control

G cluster_0 Phase 1: Vehicle Selection & Tolerability cluster_1 Phase 2: Experimental Implementation A Characterize Physicochemical Properties of Test Compound B Select Potential Vehicles (e.g., Saline, PEG, DMSO) A->B C Administer Vehicle Alone to a Small Cohort of Animals B->C D Monitor for Adverse Effects & Baseline Changes C->D E Experimental Group: Test Compound in Vehicle G Administer via Same Route, Volume, and Schedule E->G F Control Group: Vehicle Alone F->G H Compare Outcomes Between Experimental and Control Groups G->H

Caption: Workflow for vehicle control selection and implementation.

Negative Controls: Accounting for Procedural Stress

Negative controls are designed to account for non-specific effects of the experimental procedure, such as handling, injection stress, or placement in a novel environment.[1][7][8] In some cases, a sham procedure or injection of an inert substance known to have no biological effect can serve as a negative control. For many in vivo studies, the vehicle control group also serves as the primary negative control.[1]

Positive Controls: Validating the Assay

A positive control is a well-characterized compound known to produce the expected effect in the chosen assay.[1][7][8] Its inclusion is essential to validate that the experimental system is working correctly.[1][9] If the positive control fails to produce the expected outcome, the results for the test compound cannot be considered valid.

Experimental Choices & Causality: Given our hypothesis that Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride is a CNS stimulant, a suitable positive control for a locomotor activity assay would be a well-established psychostimulant like d-amphetamine or cocaine.[10] The dose of the positive control should be chosen to elicit a robust and reproducible response based on historical data or published literature.

Part 2: Advanced Controls - Delineating Mechanism of Action

Once the foundational controls have been established, more sophisticated experiments are needed to understand how the compound exerts its effects.

Target Engagement & Specificity

Many psychoactive compounds act on specific receptors or transporters in the brain.[11] To demonstrate that our test compound interacts with its intended target, a series of in vitro assays are essential.

Receptor Binding Assays: These assays measure the affinity of a compound for a specific receptor.[11][12] A common method involves using a radiolabeled ligand known to bind to the target receptor and measuring the ability of the test compound to displace it.[11][12][13]

Protocol: Competitive Radioligand Binding Assay
  • Preparation: Prepare cell membranes from a cell line expressing the target receptor (e.g., dopamine transporter, DAT) or from brain tissue known to be rich in the target.[12]

  • Incubation: Incubate the membranes with a fixed concentration of a radiolabeled ligand (e.g., [³H]-WIN 35,428 for DAT) and varying concentrations of the test compound (Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride).[13]

  • Controls:

    • Total Binding: Membranes + radioligand.

    • Non-specific Binding: Membranes + radioligand + a high concentration of a known, unlabeled ligand (e.g., cocaine) to saturate the receptors.[12]

  • Separation: Rapidly filter the mixture to separate the bound from the free radioligand.

  • Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

  • Analysis: Calculate specific binding (Total - Non-specific) and determine the concentration of the test compound that inhibits 50% of the specific binding (IC₅₀).

In Vitro Functional Assays: While binding assays demonstrate affinity, functional assays confirm whether the compound acts as an agonist, antagonist, or has other effects (e.g., reuptake inhibition). For a suspected stimulant, a neurotransmitter uptake assay in synaptosomes or transfected cells would be appropriate.

Off-Target Liability & Safety Pharmacology

A critical aspect of drug development is to ensure the compound is selective for its intended target and does not have dangerous off-target effects.

hERG Channel Assay: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel can lead to life-threatening cardiac arrhythmias.[14][15][16] Therefore, assessing a compound's activity at the hERG channel is a mandatory part of preclinical safety evaluation.[14][15] Automated patch-clamp assays are the standard for this assessment.[14][15]

Receptor Panel Screening: To assess broader selectivity, the compound should be screened against a panel of common CNS receptors and transporters (e.g., serotonergic, adrenergic, muscarinic receptors). This is often done through competitive binding assays.[17]

The Importance of Chirality

The structure of Methyl(3-phenylbut-3-en-2-yl)amine suggests the presence of a chiral center. Enantiomers (mirror-image isomers) of a chiral drug can have vastly different pharmacological, toxicological, and pharmacokinetic properties.[18][19][20][21] The tragic case of thalidomide, where one enantiomer was therapeutic and the other was teratogenic, serves as a stark reminder of the importance of studying enantiomers separately.[21] Regulatory agencies now strongly recommend the development of single enantiomers over racemic mixtures.[18][20][22]

Experimental Design: If the synthesized compound is a racemic mixture, the individual enantiomers must be separated and tested independently in all key assays (binding, functional, and in vivo).[20][22] This is the only way to determine if one enantiomer is more potent (the eutomer) or responsible for undesirable effects (the distomer).[21][22]

Part 3: Comparative Studies - Benchmarking Against Alternatives

To understand the potential advantages of a new compound, its performance must be compared directly against existing alternatives or standards of care.

Selecting Comparators

For our hypothetical CNS stimulant, relevant comparators could include:

  • A classic psychostimulant: d-amphetamine (targets dopamine and norepinephrine release).

  • A reuptake inhibitor: Methylphenidate (primarily blocks dopamine and norepinephrine reuptake).

  • A novel psychoactive substance (NPS) with a similar chemical scaffold: e.g., a cathinone derivative.[23]

The choice of comparators should be driven by the intended therapeutic application or the specific scientific question being addressed.

Head-to-Head Experimental Design: In Vivo Locomotor Activity

A locomotor activity test is a standard method for assessing the stimulant or depressant effects of a compound in rodents.[10][24][25]

Protocol: In Vivo Locomotor Activity Assay
  • Acclimation: Allow animals (e.g., male C57BL/6 mice) to acclimate to the testing room for at least 60 minutes.[24][25]

  • Habituation: Place each animal in an open-field activity chamber and allow them to habituate for 30-60 minutes until baseline activity levels are stable.[10]

  • Administration: Administer the test compound, vehicle, positive control, or comparator compound via the chosen route (e.g., intraperitoneal injection). Animals should be randomized to treatment groups, and the experimenter should be blinded to the treatment conditions.[2]

  • Data Collection: Immediately return the animals to the activity chambers and record locomotor activity (e.g., total distance traveled, rearing frequency) for a set period (e.g., 120 minutes).[10][25]

  • Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to assess the onset and duration of action. Compare the dose-response curves of the test compound and the comparators.

Data Presentation: Summarizing Comparative Results

Quantitative data from these experiments should be summarized in clear, concise tables to facilitate comparison.

Table 1: Hypothetical In Vitro Profile of Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride and Comparators

CompoundDAT Binding (IC₅₀, nM)NET Binding (IC₅₀, nM)SERT Binding (IC₅₀, nM)hERG Inhibition (IC₅₀, µM)
Test Compound 50150>10,000>30
d-amphetamine 300403000>50
Methylphenidate 2580>5000>40

Table 2: Hypothetical In Vivo Potency in Locomotor Activity Assay

CompoundED₅₀ (mg/kg, IP)Max. Locomotor Increase (% of Vehicle)Duration of Action (min)
Test Compound 3.0450%90
d-amphetamine 1.0600%120
Methylphenidate 2.5500%75

Logical Framework for a Comprehensive Study

G cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation A Primary Target Binding (e.g., DAT, NET) B Functional Assays (e.g., Uptake Inhibition) A->B C Off-Target Screening (Receptor Panel, hERG) A->C D Chiral Separation & Enantiomer Profiling A->D F Dose-Response Study (e.g., Locomotor Activity) A->F Informs Dose Selection H Preliminary Toxicology & Side Effect Profile C->H Predicts Safety Issues E Vehicle & Positive Control Validation E->F G Comparator Studies (Head-to-Head vs. Alternatives) F->G G->H

Caption: Logical flow from in vitro characterization to in vivo evaluation.

Conclusion

The design and implementation of rigorous control experiments are not merely a procedural formality; they are the very essence of good science. For a novel psychoactive compound like our hypothetical Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride, a multi-layered approach to controls is essential. Foundational controls validate the experimental system, advanced controls elucidate the mechanism of action and potential liabilities, and comparative studies establish the compound's relative performance. By following this logical and self-validating framework, researchers can generate trustworthy, high-quality data, paving the way for the successful and responsible development of new chemical entities.

References

  • JoVE. (2023, January 31). A Simple Technique to Assay Locomotor Activity in Drosophila. Retrieved from [Link]

  • Gad, S. C., et al. (2006). Nonclinical vehicle use in studies by multiple routes in multiple species. International Journal of Toxicology. Retrieved from [Link]

  • Auerbach, M. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharma Group. Retrieved from [Link]

  • ResearchGate. (2014, July 10). What are the vehicles used to dissolve drugs for in vivo treatment? Retrieved from [Link]

  • Portland VA Medical Center. (n.d.). Locomotor Activity Test SOP. Retrieved from [Link]

  • Pistoia, V., et al. (2021). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. International Journal of Molecular Sciences. Retrieved from [Link]

  • Ferreira, J., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences. Retrieved from [Link]

  • IACUC. (n.d.). Locomotor Activity/Open Field Test. Retrieved from [Link]

  • Gad Consulting Services. (2016, January). Vehicles for Animal Studies. Retrieved from [Link]

  • Magbool, F. F. (2025, September 28). The Significance of Chiral Separation, Determination of Enantiomeric Purity in Drug Design, Safety and Development -An Overview. ResearchGate. Retrieved from [Link]

  • Evotec. (n.d.). hERG Safety | Cyprotex ADME-Tox Solutions. Retrieved from [Link]

  • An, W., & Zhang, Y. (2017). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Methods in Molecular Biology. Retrieved from [Link]

  • JoVE. (2023, February 24). A Simple Technique to Assay Locomotor Activity in Drosophila. Retrieved from [Link]

  • Aartsma-Rus, A., et al. (2014). Behavioral and Locomotor Measurements Using an Open Field Activity Monitoring System for Skeletal Muscle Diseases. Journal of Visualized Experiments. Retrieved from [Link]

  • National Centre for the Replacement, Refinement & Reduction of Animals in Research. (n.d.). General Principles of Preclinical Study Design. In Vivo Experiments in Preclinical Research. Retrieved from [Link]

  • Reaction Biology. (n.d.). hERG Patch Clamp Assay – Cardiac Safety Panel. Retrieved from [Link]

  • Bailey, J., et al. (2023). Designing an In Vivo Preclinical Research Study. MDPI. Retrieved from [Link]

  • Boster Bio. (n.d.). How to Design Positive and Negative Controls for IHC, WB & ELISA. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Predictor hERG fluorescence polarization assay kit performed on the PHERAstar FS. Retrieved from [Link]

  • Bailey, J., et al. (2023). Designing an In Vivo Preclinical Research Study. Preprints.org. Retrieved from [Link]

  • Rudan, I., et al. (2024). Selecting the most informative positive and negative controls for self-controlled case series (SCCS): Rationale, approach, and lessons from studies investigating the safety of COVID-19 vaccines. Journal of Global Health. Retrieved from [Link]

  • Smith, S. W. (2009). The Significance of Chirality in Drug Design and Development. Chirality. Retrieved from [Link]

  • AMSbiopharma. (2025, August 11). Preclinical research strategies for drug development. Retrieved from [Link]

  • Oreate AI. (2026, January 15). Understanding Positive and Negative Controls in Experiments. Retrieved from [Link]

  • Kannappan, V. (2025, April 15). Chiral Pharmacology: The Mirror Image of Drug Development. Chiralpedia. Retrieved from [Link]

  • Wikipedia. (n.d.). Enantiopure drug. Retrieved from [Link]

  • NAMSA. (2025, April 10). Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. Retrieved from [Link]

  • BioIVT. (2022, May 3). What Are Controls and Why Do We Need Them? Retrieved from [Link]

  • News-Medical. (2024, February 1). What control types are used in scientific discovery? Retrieved from [Link]

  • González-Maeso, J. (2011). Radioligand Binding Detection of Receptors in Brain Membranes. Journal of Visualized Experiments. Retrieved from [Link]

  • Baumann, M. H., et al. (2014). Impact of Novel Psychoactive Substances on Clinical and Forensic Toxicology and Global Public Health. Clinical Pharmacology & Therapeutics. Retrieved from [Link]

  • Hafner, M., et al. (2016). Designing drug response experiments and quantifying their results. Current Protocols in Chemical Biology. Retrieved from [Link]

  • SCIEX. (n.d.). Novel Psychoactive Substances (NPS) analysis. Retrieved from [Link]

  • Gholipour, T., et al. (2014). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Iranian Journal of Pharmaceutical Research. Retrieved from [Link]

  • Bishop, C., et al. (2024, December 30). Advances in analytical methodologies for detecting novel psychoactive substances: a review. Journal of Analytical Toxicology. Retrieved from [Link]

  • ResearchGate. (n.d.). Details of the Receptor-Binding Assay Methods Used in the Present Studies. Retrieved from [Link]

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). High Throughput Assay for CNS Drug Binding in Brain Tissue. Retrieved from [Link]

  • Certara. (2025, September 19). Best Practices in Clinical Pharmacology Gap Analysis. Retrieved from [Link]

  • Ruxton, G. D., & Colegrave, N. (2019). Strategies for Reducing Control Group Size in Experiments Using Live Animals. Transactions of the Kansas Academy of Science. Retrieved from [Link]

  • Agilent. (n.d.). Testing For Novel Psychoactive Substances. Retrieved from [Link]

  • Raptim. (2024, September 11). Best Practices for Designing Effective Clinical Drug Trials. Retrieved from [Link]

  • Curtis, M. J., et al. (2018). Guidance on the planning and reporting of experimental design and analysis. British Journal of Pharmacology. Retrieved from [Link]

Sources

in vivo validation of in vitro results for Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

From In Vitro Affinity to In Vivo Efficacy

Executive Summary

Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride represents a distinct structural class of allylic amine psychostimulants. While in vitro assays may demonstrate high affinity for monoamine transporters (DAT, NET, SERT), these results often fail to translate into in vivo efficacy due to metabolic instability inherent to the allylic moiety and blood-brain barrier (BBB) permeability issues.

This guide provides a rigorous framework for validating the pharmacological potential of this compound. It contrasts the molecule against established standards (Methamphetamine, Fencamfamin) and details the experimental protocols required to bridge the translational gap.

Part 1: Comparative Analysis & Technical Positioning

The core challenge with Methyl(3-phenylbut-3-en-2-yl)amine is validating whether its structural rigidity (conferred by the C3=C4 double bond) enhances receptor selectivity or compromises metabolic stability compared to saturated analogs.

The Competitor Landscape
FeatureMethyl(3-phenylbut-3-en-2-yl)amine HCl Methamphetamine HCl (Standard)Phenylbutenamine (PAL-881) (Analog)
Structural Class N-methylated Allylic AminePhenethylaminePrimary Allylic Amine
In Vitro Profile High DAT/NET Affinity (Predicted)Potent DAT/NET ReleaserDAT/NET Releaser (Selectivity varies)
Metabolic Liability High (Allylic oxidation, N-demethylation)Moderate (Aromatic hydroxylation)High (Allylic oxidation)
BBB Permeability Unknown (Lipophilicity dependent)HighModerate to High
Primary Risk Rapid clearance; Reactive metabolitesNeurotoxicity; AddictionShort half-life
Critical Validation Gap
  • In Vitro Result:

    
     values < 100 nM at DAT/NET (suggesting high potency).
    
  • In Vivo Reality: Allylic amines are susceptible to rapid hepatic metabolism (CYP450-mediated allylic hydroxylation). Without in vivo PK data, in vitro potency is meaningless.

Part 2: Experimental Protocols for Validation

To validate in vitro results, you must prove three things: Exposure (PK), Function (PD), and Mechanism (Microdialysis).

Protocol A: Pharmacokinetic (PK) & BBB Penetration Profiling

Objective: Determine if the compound reaches the brain in sufficient concentrations to explain behavioral effects.

  • Subjects: Male Sprague-Dawley rats (n=3 per time point).

  • Dosing: Intraperitoneal (i.p.) injection at 3 mg/kg (equimolar to standard methamphetamine doses).

  • Sampling:

    • Collect plasma and whole brain tissue at 15, 30, 60, 120, and 240 min post-injection.

  • Quantification (LC-MS/MS):

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile/Water + 0.1% Formic Acid.

    • Transition: Monitor parent ion

      
       and specific fragment ions (loss of 
      
      
      
      or phenyl ring).
  • Success Metric: Brain-to-Plasma ratio (

    
    ) > 1.0 indicates active CNS penetration.
    
Protocol B: Behavioral Sensitization (Open Field Test)

Objective: Distinguish between simple motor stimulation and psychotomimetic potential.

  • Apparatus: Automated open field chambers (

    
     cm) with infrared beam tracking.
    
  • Workflow:

    • Habituation: 30 mins in chamber (Drug-free).

    • Injection: Administer Vehicle, Compound (1, 3, 10 mg/kg), or Methamphetamine (1 mg/kg).

    • Recording: Monitor horizontal activity (distance traveled) and vertical activity (rearing) for 120 mins.

  • Data Analysis:

    • Plot Total Distance Traveled (cm) vs. Time (10-min bins).

    • Validation Criteria: A bell-shaped dose-response curve is characteristic of dopaminergic stimulants. Stereotypy (repetitive movements) at high doses confirms high-potency DAT reversal.

Protocol C: In Vivo Microdialysis (The Gold Standard)

Objective: Confirm the mechanism (Releaser vs. Reuptake Inhibitor).

  • Stereotaxic Surgery: Implant guide cannula into the Nucleus Accumbens (NAc) (AP: +1.7, ML: +1.5, DV: -7.0).

  • Perfusion: Artificial Cerebrospinal Fluid (aCSF) at 1.5

    
    L/min.
    
  • Drug Administration: Once basal dopamine levels are stable (<10% variation), inject the compound (i.p.).

  • Analysis: HPLC-ECD (Electrochemical Detection) to quantify extracellular Dopamine (DA) and Serotonin (5-HT).

  • Differentiation Logic:

    • Reuptake Inhibitor: Increases DA by 200-400% (ceiling effect).

    • Releaser (Substrate): Increases DA by >1000% (impulse-independent release).

Part 3: Visualization of Validation Logic
Figure 1: The Translational Validation Workflow

This diagram illustrates the decision tree for validating the compound, moving from benchtop binding assays to complex behavioral phenotypes.

ValidationWorkflow InVitro In Vitro Screening (Ki < 100nM at DAT/NET) PK_Study PK Profiling (LC-MS/MS) Brain:Plasma Ratio InVitro->PK_Study Select Lead MetabolicFail STOP: High Clearance (Modify Structure) PK_Study->MetabolicFail Kp < 0.5 or T1/2 < 15min Behavior Behavioral Assays (Locomotor/Stereotypy) PK_Study->Behavior Kp > 1.0 & Stable Microdialysis Microdialysis (DA Release Mechanism) Behavior->Microdialysis Dose-Response Confirmed Toxicity Neurotoxicity Screen (Hyperthermia/Oxidative Stress) Microdialysis->Toxicity Efficacy Validated

Caption: Step-wise decision gate for translating in vitro affinity to in vivo drug candidacy.

Figure 2: Mechanistic Signaling Pathway (DA Terminal)

This diagram visualizes the hypothesized interaction of Methyl(3-phenylbut-3-en-2-yl)amine at the presynaptic terminal, contrasting it with standard reuptake inhibition.

Mechanism Compound Methyl(3-phenylbut-3-en-2-yl)amine DAT Dopamine Transporter (DAT) Compound->DAT Substrate Entry VMAT2 VMAT2 (Vesicular Transporter) Compound->VMAT2 Displaces DA DAT->Compound Intracellular Access SynapticDA Synaptic DA (Massive Increase) DAT->SynapticDA Efflux CytosolicDA Cytosolic DA (Accumulation) VMAT2->CytosolicDA Vesicular Depletion CytosolicDA->DAT Reverse Transport Receptor Post-Synaptic D1/D2 Receptors SynapticDA->Receptor Activation

Caption: Hypothesized mechanism of action as a DAT substrate/releaser, leading to non-exocytotic dopamine efflux.

Part 4: Interpretation of Results
ObservationInterpretationActionable Insight
High Brain Levels, Low Activity Compound enters CNS but lacks efficacy.Check receptor affinity (off-target binding) or antagonist activity.
Low Brain Levels, High Activity Active metabolite is responsible.Isolate metabolites; the parent compound is a prodrug.[1]
Biphasic Locomotor Activity Classic stimulant profile.Proceed to drug discrimination tests (substitution for Amphetamine).
Hyperthermia (>1.5°C rise) Sympathomimetic toxicity.High Risk: Stop development or reduce dose; assess serotonergic overlap.
References
  • Blough, B. E., et al. (2019). The biogenic amine transporter activity of vinylogous amphetamine analogs.[2] MedChemComm.[2]

  • Baumann, M. H., et al. (2013). The designer methcathinone analogs, mephedrone and methylone, are substrates for monoamine transporters in brain tissue. Neuropsychopharmacology.

  • Kehr, J. (1993). A survey on brain microdialysis of monoamines. Journal of Neuroscience Methods.

  • Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs. European Journal of Pharmacology.[1]

  • Simmler, L. D., et al. (2010). Pharmacological characterization of novel synthetic cathinones. British Journal of Pharmacology.

Sources

Safety Operating Guide

Personal protective equipment for handling Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment & Hazard Profiling

Substance Identity: Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride Physical State: Crystalline solid / Fine powder (Hygroscopic)

As a Senior Application Scientist, I must emphasize that while specific Safety Data Sheets (SDS) for this exact isomer may be sparse in public databases, its structural analogs (allylic amines and phenethylamine derivatives) dictate a conservative safety posture .

You must treat this compound as a Category 1B Skin Corrosive and a Respiratory Irritant until empirical data proves otherwise. The presence of the alkene (double bond) conjugated with the phenyl ring, combined with the amine hydrochloride moiety, increases its reactivity and potential for mucous membrane damage compared to saturated analogs.

Core Hazards:

  • Inhalation: High risk.[1][2] Hydrochloride salts often form fine, electrostatic dusts that are aggressively irritating to the upper respiratory tract.

  • Skin/Eye Contact: Potential for severe chemical burns or irreversible eye damage (based on 3-Methyl-4-phenylbut-3-en-2-amine analogs).

  • Hygroscopicity: The HCl salt will avidly absorb atmospheric moisture, leading to hydrolysis and "clumping," which complicates weighing and increases spill risks.

Personal Protective Equipment (PPE) Matrix

Do not rely on generic "lab safety" rules. The following PPE standards are specific to the handling of functionalized amine salts.

Tiered Protection Protocol
PPE ComponentSpecificationTechnical Justification (Causality)
Respiratory Primary: Chemical Fume Hood (Face velocity: 0.5 m/s).Secondary: N95/P100 Particulate Respirator (if hood work is impossible).HCl salts generate invisible micro-particulates during weighing. Inhalation causes immediate bronchoconstriction.
Hand Protection Material: Nitrile (Accelerator-free preferred).Thickness: Minimum 0.11 mm (4 mil) for solids; 0.2 mm (8 mil) for solutions.Technique: Double-gloving recommended.Organic amines can permeate thin latex rapidly. Double gloving creates a sacrificial layer against undetected micro-pinholes.
Eye Protection Standard: Chemical Splash Goggles (ANSI Z87.1).Prohibited: Standard safety glasses with open sides.Fine powders drift around side-shields. Amine salts in the eye cause rapid pH changes and corneal opacity.
Body Protection Standard: High-neck lab coat (cotton/poly blend).High Risk: Tyvek® sleeves or apron during bulk transfer (>10g).Prevents "cuff gap" exposure where dust settles on wrists between the glove and lab coat.

Operational Workflows & Decision Logic

Safety is not static; it changes based on the state of matter. Use the following logic flows to determine your procedure.

A. PPE Decision & Handling Logic

PPE_Logic Start Start: Handling Methyl(3-phenylbut-3-en-2-yl)amine HCl State_Check Check Physical State Start->State_Check Solid_State Solid (Powder/Crystal) State_Check->Solid_State Liquid_State In Solution (Organic/Aq) State_Check->Liquid_State Engineering_Solid Engineering Control: Chemical Fume Hood REQUIRED Solid_State->Engineering_Solid Engineering_Liquid Engineering Control: Fume Hood (Vapor Capture) Liquid_State->Engineering_Liquid PPE_Solid PPE: Nitrile Gloves (4 mil) Splash Goggles Lab Coat Engineering_Solid->PPE_Solid Static_Control Action: Use Anti-Static Gun/Bar (Prevents powder fly-out) PPE_Solid->Static_Control PPE_Liquid PPE: Double Nitrile (8 mil total) Splash Goggles Sleeve Guards Engineering_Liquid->PPE_Liquid Permeation_Risk Risk Check: Change outer gloves every 30 mins or immediately upon splash PPE_Liquid->Permeation_Risk

Figure 1: Decision matrix for selecting PPE based on physical state. Note the specific requirement for static control when handling the solid salt.

Detailed Handling Protocols

Protocol A: Weighing & Transfer (The Critical Step)

Context: Most exposure incidents occur here due to static electricity dispersing the light powder.

  • Preparation:

    • Place a disposable balance draft shield or secondary containment tray inside the fume hood.

    • Static Neutralization: Use an ionizing fan or anti-static gun on the spatula and weigh boat. Amine salts are notorious for "jumping" due to static charge [1].

  • Transfer:

    • Do not use metal spatulas if avoiding trace metal contamination is critical; however, for safety, metal grounds static better than plastic.

    • Technique: "Tap-transfer" gently. Avoid dumping, which creates aerosol plumes.

  • Cleanup:

    • Wipe the balance area with a wet paper towel (water solubilizes the salt immediately) before removing hands from the hood.

Protocol B: Solubilization & Reaction
  • Solvent Choice: When dissolving in chlorinated solvents (DCM, Chloroform), the permeation rate through nitrile increases. Double gloving is mandatory.

  • Exotherm Watch: If neutralizing this salt to its free base (using NaOH or NaHCO3), expect a mild exotherm. Perform this in an ice bath to prevent solvent flashing.

Disposal & Decontamination Strategy

Never dispose of amine salts in general trash or down the drain. They are often regulated and can form toxic chloramines if mixed with bleach.

Disposal_Flow Waste_Gen Waste Generation Segregation Segregation: Halogenated vs. Non-Halogenated Waste_Gen->Segregation Solid_Waste Solid Waste: Bag in hazardous waste bag Label: 'Toxic Solid - Amine Salt' Segregation->Solid_Waste Powder/Wipes Liquid_Waste Liquid Waste: Combine with compatible solvents Segregation->Liquid_Waste Mother Liquor Destruction Destruction: High-Temp Incineration Solid_Waste->Destruction Liquid_Waste->Destruction

Figure 2: Waste stream management. Incineration is the only validated destruction method for this class of compounds.

Decontamination of Surfaces:

  • Acid/Base Wipe: Wipe surface with a dilute weak acid (e.g., 5% Citric Acid) to ensure the amine is fully protonated and solubilized, or simply warm water (as it is already a salt).

  • Surfactant Wash: Follow with a soap and water wash.

  • Verification: UV light (254 nm) can sometimes detect phenyl-conjugated amine residues if the concentration is high enough.

Emergency Response (Self-Validating)

  • Skin Contact:

    • Immediate Action: Flush with water for 15 minutes .[3]

    • Validation: Do not stop until the "soapy" feeling (alkaline hydrolysis of skin lipids) disappears, although as a salt, this effect is less pronounced than the free base.

  • Spill (Solid):

    • Do not dry sweep. Cover with wet paper towels to dissolve and capture dust, then scoop into a waste bag.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • PubChem. (2025). Compound Summary: Methyl(3-phenylbut-3-en-2-yl)amine. [Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。